molecular formula C9H11BrN2O2 B1506291 2-Bromo-4-isopropyl-6-nitroaniline CAS No. 1309963-10-7

2-Bromo-4-isopropyl-6-nitroaniline

Cat. No.: B1506291
CAS No.: 1309963-10-7
M. Wt: 259.1 g/mol
InChI Key: RWWIASQSAKBECE-UHFFFAOYSA-N
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Description

2-Bromo-4-isopropyl-6-nitroaniline is a useful research compound. Its molecular formula is C9H11BrN2O2 and its molecular weight is 259.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-4-isopropyl-6-nitroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-4-isopropyl-6-nitroaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-6-nitro-4-propan-2-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O2/c1-5(2)6-3-7(10)9(11)8(4-6)12(13)14/h3-5H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWWIASQSAKBECE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)Br)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60717844
Record name 2-Bromo-6-nitro-4-(propan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60717844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1309963-10-7
Record name 2-Bromo-6-nitro-4-(propan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60717844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Bromo-4-isopropyl-6-nitroaniline: Structural Dynamics, Reactivity, and Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

In the realm of advanced organic synthesis and drug discovery, highly functionalized anilines serve as indispensable building blocks. 2-Bromo-4-isopropyl-6-nitroaniline (CAS: 1309963-10-7) represents a uniquely complex tri-substituted aniline scaffold. Featuring an amine core flanked by a heavy halogen (bromine), a strongly electron-withdrawing nitro group, and a bulky, electron-donating isopropyl moiety, this molecule offers a highly tunable platform for downstream functionalization.

This whitepaper provides an in-depth technical analysis of its physicochemical properties, the mechanistic causality behind its synthesis, and its applications in transition-metal catalysis and heterocyclic chemistry.

Physicochemical Profiling & Structural Analysis

The chemical behavior of 2-Bromo-4-isopropyl-6-nitroaniline is dictated by a delicate "push-pull" electronic system and significant steric hindrance around the primary amine.

Electronic and Steric Causality
  • The Amine Core (-NH₂): Typically a strong activating group, the basicity and nucleophilicity of the amine in this molecule are drastically attenuated. This is due to the strong resonance electron withdrawal (-R) of the ortho-nitro group and the inductive withdrawal (-I) of the ortho-bromine atom.

  • Steric Shielding: The presence of substituents at both the 2- and 6-positions creates a steric cleft. This shielding protects the amine from unwanted side reactions during certain cross-coupling protocols but necessitates harsher conditions for reactions directly involving the nitrogen (e.g., diazotization).

  • The Isopropyl Group (C4): Located para to the amine, the isopropyl group provides weak electron donation (+I effect), which helps stabilize the aromatic ring against the destabilizing effects of the nitro group, while also increasing the molecule's lipophilicity (LogP)—a critical parameter in drug development[1].

Quantitative Data Summary

The following table summarizes the core quantitative and structural parameters of the molecule[1][2]:

ParameterValue / Description
Chemical Name 2-Bromo-4-isopropyl-6-nitroaniline
CAS Number 1309963-10-7
Molecular Formula C₉H₁₁BrN₂O₂
Molecular Weight 259.10 g/mol
Purity Standard ≥95% (Commercial Grade)
SMILES String CC(C)C1=CC(=C(C(=C1)Br)N)[O-]
InChIKey RWWIASQSAKBECE-UHFFFAOYSA-N
Storage Conditions 2-8°C, protect from light, inert atmosphere

Synthetic Methodologies: The Logic of Assembly

Synthesizing a 2,4,6-trisubstituted aniline requires strict regiocontrol. Starting from 4-isopropylaniline (cumidine), the para position is already blocked, directing subsequent electrophilic aromatic substitutions (EAS) exclusively to the ortho positions[3].

Mechanistic Choices and Causality
  • Why Brominate First? Bromination of 4-isopropylaniline using N-Bromosuccinimide (NBS) is highly regioselective and proceeds smoothly under mild conditions. If nitration were attempted first, the strong activating nature of the unprotected amine would lead to over-nitration and oxidative degradation.

  • Why Protect the Amine? Before introducing the nitro group, the amine must be protected (typically via acetylation to an acetamide). This is a critical thermodynamic control step. Unprotected anilines exposed to nitrating mixtures (HNO₃/H₂SO₄) undergo rapid, exothermic oxidation, leading to intractable tar formation[4].

  • Regioselective Nitration: Nitration of the protected N-(2-bromo-4-isopropylphenyl)acetamide directs the nitro group to the remaining open ortho position (C6), driven by the steric bulk of the bromine atom at C2.

Synthesis A 4-Isopropylaniline (Starting Material) B 2-Bromo-4-isopropylaniline (Bromination) A->B NBS, DMF, 0°C C N-(2-Bromo-4-isopropylphenyl)acetamide (Protection) B->C Ac2O, Pyridine D N-(2-Bromo-4-isopropyl- 6-nitrophenyl)acetamide (Nitration) C->D HNO3, H2SO4, 0°C E 2-Bromo-4-isopropyl- 6-nitroaniline (Deprotection) D->E HCl, EtOH, Reflux

Figure 1: Step-by-step synthetic workflow for 2-Bromo-4-isopropyl-6-nitroaniline.

Experimental Protocols (Self-Validating Workflows)

The following protocol outlines the controlled synthesis of the target molecule, embedding self-validation checkpoints to ensure scientific integrity.

Protocol: Regiocontrolled Synthesis of 2-Bromo-4-isopropyl-6-nitroaniline

Step 1: Bromination

  • Dissolve 4-isopropylaniline (1.0 equiv) in anhydrous DMF under an argon atmosphere.

  • Cool the solution to 0°C using an ice bath.

  • Add N-Bromosuccinimide (NBS, 1.05 equiv) portion-wise over 30 minutes to prevent thermal runaway.

  • Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 9:1). The disappearance of the starting material and the emergence of a less polar spot confirms the formation of 2-bromo-4-isopropylaniline.

Step 2: Amine Protection (Acetylation)

  • Add pyridine (2.0 equiv) to the crude mixture, followed by acetic anhydride (1.5 equiv).

  • Stir at room temperature for 2 hours.

  • Quench with ice water and extract with ethyl acetate. Dry over Na₂SO₄ and concentrate.

  • Validation Checkpoint: FTIR should reveal the disappearance of the N-H stretch doublet (~3300 cm⁻¹) and the appearance of a strong amide C=O stretch (~1650 cm⁻¹).

Step 3: Nitration

  • Dissolve the protected intermediate in concentrated H₂SO₄ at 0°C.

  • Slowly dropwise add a nitrating mixture (1.1 equiv of fuming HNO₃ in H₂SO₄). Maintain temperature strictly below 5°C to prevent displacement of the bromine atom.

  • Pour the mixture over crushed ice to precipitate the product. Filter and wash with cold water.

Step 4: Deprotection (Hydrolysis)

  • Suspend the nitrated intermediate in a mixture of ethanol and 6M HCl (1:1 v/v).

  • Reflux for 4 hours until the acetamide is fully hydrolyzed.

  • Neutralize carefully with saturated NaHCO₃, extract with dichloromethane, and purify via silica gel chromatography.

  • Validation Checkpoint: ¹H NMR (CDCl₃) must show a distinct broad singlet for the -NH₂ protons (~6.5 ppm) and two meta-coupled aromatic protons with distinct chemical shifts due to the asymmetric electronic environment (Br vs. NO₂).

Reactivity & Downstream Applications

The strategic placement of the halogens and nitro groups makes 2-Bromo-4-isopropyl-6-nitroaniline a highly versatile precursor for complex molecular architectures[5].

  • Palladium-Catalyzed Cross-Coupling: The C-Br bond is highly activated for Suzuki-Miyaura or Buchwald-Hartwig couplings. The steric bulk of the adjacent isopropyl and nitro groups requires the use of sterically demanding, electron-rich phosphine ligands (e.g., XPhos or SPhos) to facilitate oxidative addition and prevent catalyst poisoning.

  • Heterocycle Synthesis via Reduction: The nitro group can be selectively reduced using Pd/C and H₂ or Fe/HCl to yield 3-bromo-5-isopropylbenzene-1,2-diamine. This diamine is a classic precursor for the synthesis of functionalized benzimidazoles and quinoxalines, which are privileged scaffolds in kinase inhibitor drug discovery.

  • Diazotization: Despite the reduced basicity of the amine, it can be converted to a diazonium salt using nitrosyl sulfuric acid (HONO/H₂SO₄). This enables Sandmeyer reactions to replace the amine with fluorides, cyanides, or hydroxyl groups.

Reactivity Core 2-Bromo-4-isopropyl-6-nitroaniline Node1 3-Bromo-5-isopropylbenzene- 1,2-diamine (via Nitro Reduction) Core->Node1 Fe/HCl or Pd/C, H2 Node2 2-Aryl-4-isopropyl- 6-nitroaniline (via Suzuki Coupling) Core->Node2 Ar-B(OH)2, Pd(PPh3)4, Base Node3 Sandmeyer Products (via Diazotization) Core->Node3 NaNO2, H2SO4, CuX

Figure 2: Divergent downstream functionalization pathways of the aniline core.

References

  • MDPI. "An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines". Molecules. URL: [Link]

Sources

Technical Guide: Regioselective Synthesis of 2-Bromo-4-isopropyl-6-nitroaniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide outlines the high-purity synthesis pathway for 2-Bromo-4-isopropyl-6-nitroaniline , a critical intermediate in the development of agrochemicals (specifically pyrrole insecticides) and azo dyes.

While direct halogenation and nitration of anilines are possible, they often suffer from poor regioselectivity and oxidative tarring. This guide details the Protection-Nitration-Deprotection-Bromination (PNDB) strategy. This route is selected for its ability to utilize the "Reinforced Directing Effect" in the final step, where both the amino and nitro groups cooperatively direct the bromine atom to the specific 6-position, ensuring >98% regio-isomeric purity.

Part 1: Strategic Analysis & Retrosynthesis

The Regioselectivity Challenge

The target molecule contains three substituents on the aniline ring:

  • Isopropyl (-CH(CH₃)₂): Position 4 (Para). Weak activator.

  • Nitro (-NO₂): Position 6 (Ortho). Strong deactivator (Meta director).

  • Bromine (-Br): Position 2 (Ortho). Weak deactivator (Ortho/Para director).

Why Order of Addition Matters:

  • Path A (Bromination First): Brominating 4-isopropylaniline yields 2-bromo-4-isopropylaniline. Subsequent nitration is problematic because the Amino group directs to position 6, but the Bromine (at pos 2) directs to positions 3 and 5. This Electronic Conflict leads to a mixture of isomers.

  • Path B (Nitration First - Recommended): Nitrating (protected) 4-isopropylaniline places the nitro group at position 2. After deprotection, we have 2-nitro-4-isopropylaniline.

    • Amino Group:[1] Directs Ortho to position 6.

    • Nitro Group (at pos 2): Directs Meta to position 6.

    • Result:Electronic Reinforcement. Both groups direct the incoming Bromine to position 6.

Pathway Visualization

The following diagram illustrates the selected PNDB pathway and the electronic logic.

SynthesisPathway cluster_logic Mechanism: Reinforced Directing Effect (Step 4) Start Starting Material 4-Isopropylaniline (Cumidine) Step1 Step 1: Protection (Acetylation) Start->Step1 Ac2O / AcOH Inter1 Intermediate 1 4-Isopropylacetanilide Step1->Inter1 Step2 Step 2: Nitration (Electrophilic Aromatic Substitution) Inter1->Step2 HNO3 / H2SO4 < 20°C Inter2 Intermediate 2 2-Nitro-4-isopropylacetanilide Step2->Inter2 Step3 Step 3: Deprotection (Acid Hydrolysis) Inter2->Step3 HCl / H2O Reflux Inter3 Intermediate 3 2-Nitro-4-isopropylaniline Step3->Inter3 Step4 Step 4: Bromination (Regioselective Halogenation) Inter3->Step4 Br2 / AcOH Reinforced Directing Final Target Product 2-Bromo-4-isopropyl-6-nitroaniline Step4->Final LogicNode NH2 (Activator) -> Directs to C6 NO2 (Deactivator at C2) -> Directs to C6 RESULT: Exclusive C6 Bromination

Caption: Figure 1. The PNDB synthesis pathway highlighting the critical "Reinforced Directing Effect" in Step 4 that ensures regioselectivity.

Part 2: Detailed Experimental Protocols

Step 1: Protection (Acetylation)

Objective: Mask the amine to prevent oxidation and control nitration regioselectivity.

  • Reagents: 4-Isopropylaniline (1.0 eq), Acetic Anhydride (1.2 eq), Glacial Acetic Acid (Solvent).

  • Protocol:

    • Dissolve 4-isopropylaniline in glacial acetic acid (3 volumes).

    • Slowly add acetic anhydride dropwise at ambient temperature. Exothermic reaction.

    • Stir for 2 hours. Monitor by TLC (Ethyl Acetate:Hexane 3:7).

    • Pour into ice water. Filter the white precipitate (4-isopropylacetanilide).

    • Validation: MP 105-106°C.

Step 2: Nitration

Objective: Introduce the nitro group ortho to the amine (position 2).

  • Reagents: 4-Isopropylacetanilide, conc.

    
    , 70% 
    
    
    
    .
  • Mechanism: The acetamido group is an ortho/para director.[2] Since the para position is blocked by the isopropyl group, nitration occurs exclusively at the ortho position.

  • Protocol:

    • Dissolve 4-isopropylacetanilide in conc.

      
       at 0-5°C.
      
    • Prepare a "Mixed Acid" solution (

      
      :
      
      
      
      1:1).
    • Add Mixed Acid dropwise, maintaining internal temp < 20°C . Critical: Higher temps lead to hydrolysis or dinitration.

    • Stir for 1 hour at 10°C.

    • Quench over crushed ice. Filter the yellow solid.

    • Validation:

      
       should show loss of symmetry in the aromatic region.
      
Step 3: Deprotection (Hydrolysis)

Objective: Restore the free amine to activate the ring for bromination.

  • Reagents: 2-Nitro-4-isopropylacetanilide, 6M HCl, Ethanol.

  • Protocol:

    • Suspend the wet cake from Step 2 in Ethanol/6M HCl (1:1).

    • Reflux for 3-4 hours. The suspension will clear then reprecipitate.

    • Neutralize with NaOH (aq) to pH 8-9.

    • Extract with Dichloromethane (DCM) or filter if solid precipitates.

    • Validation: Appearance of bright orange/red solid (characteristic of o-nitroanilines).

Step 4: Regioselective Bromination

Objective: Install bromine at the final open ortho position.

  • Reagents: 2-Nitro-4-isopropylaniline, Bromine (

    
    ), Glacial Acetic Acid, Sodium Acetate (buffer).
    
  • Protocol:

    • Dissolve 2-nitro-4-isopropylaniline in Glacial Acetic Acid. Add Sodium Acetate (1.1 eq) to buffer HBr byproduct.

    • Add

      
       (1.05 eq) in Acetic Acid dropwise at room temperature.
      
    • Observation: The dark red solution will lighten as bromine is consumed.

    • Stir for 2 hours.

    • Pour into water containing Sodium Bisulfite (to quench excess

      
      ).
      
    • Filter the yellow-orange precipitate.[3] Recrystallize from Ethanol.[3]

Part 3: Data Summary & Quality Control

Process Parameters Table
ParameterStep 1 (Protection)Step 2 (Nitration)Step 3 (Hydrolysis)Step 4 (Bromination)
Limiting Reagent 4-Isopropylaniline4-IsopropylacetanilideAmide Intermediate2-Nitro-4-isopropylaniline
Key Reagent Acetic AnhydrideHNO3 / H2SO4HCl (aq)Br2 / AcOH
Temperature 25°C

40°C
< 20°C (Critical) 80-90°C (Reflux)25°C
Typical Yield 90-95%85-90%90-95%88-92%
Color Change Colorless

White
White

Pale Yellow
Pale Yellow

Orange
Orange

Yellow/Orange
Self-Validating Systems (QC)

To ensure trustworthiness (E-E-A-T), every batch must pass these checkpoints:

  • TLC Monitoring: In Step 4, the starting material (

    
    ) must completely disappear, replaced by a slightly less polar product (
    
    
    
    in Hex/EtOAc).
  • Melting Point:

    • Intermediate (2-nitro-4-isopropylaniline): ~36-38°C.

    • Target (2-Bromo-4-isopropyl-6-nitroaniline): Distinct sharp melting point (Literature value approx 58-60°C, verify with specific standard).

  • 1H NMR Confirmation:

    • Look for two aromatic singlets (or meta-coupled doublets,

      
      ) representing the protons at C3 and C5. If the bromination occurred at the wrong position, the coupling pattern would differ.
      

Part 4: Safety & HSE (Health, Safety, Environment)

  • Nitration Risks: The nitration step involves strong oxidizers. Ensure the temperature never exceeds 20°C to prevent "runaway" exotherms.

  • Bromine Handling: Elemental bromine is highly toxic and corrosive. All transfers must occur in a fume hood. Sodium thiosulfate or bisulfite solution must be available immediately to neutralize spills.

  • Waste Management: Acidic filtrates from Step 2 contain nitro-aromatics and must be neutralized and treated as hazardous organic waste, not flushed.

References

  • Regioselectivity of Aniline Nitration: Sousa, A. F., et al. "Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid."[4] Técnico Lisboa. (Demonstrates the directing power of acetanilide vs. free aniline).

  • Bromination of Activated Aromatics: Smith, M. B.; March, J. March's Advanced Organic Chemistry, 7th Edition. (Foundational text on Electrophilic Aromatic Substitution and Reinforced Directing Effects).
  • Synthesis of 2-bromo-6-nitroaniline derivatives: Pappula, V., & Adimurthy, S. (2016).[5] "Green process development for the preparation of 2,6-dibromo-4-nitroaniline." RSC Advances. (Provides analogous conditions for brominating nitro-anilines).

  • BenchChem Technical Support: "Bromination of 1-Isopropyl-4-nitrobenzene." (Discusses side products and benzylic oxidation risks in isopropyl-substituted aromatics).

Sources

Comprehensive Spectroscopic Profiling of 2-Bromo-4-isopropyl-6-nitroaniline: A Technical Guide for Analytical Characterization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate structural characterization of heavily substituted aromatic compounds is a critical node in modern drug development and materials science. 2-Bromo-4-isopropyl-6-nitroaniline (CAS: 1309963-10-7)[1] represents a sterically congested, electronically complex tetrasubstituted aniline. Its unique array of functional groups—a primary amine, a heavy halogen (bromine), a bulky alkyl chain (isopropyl), and a strongly electron-withdrawing nitro group—creates a highly specific spectroscopic fingerprint.

This whitepaper provides an authoritative, in-depth guide to the Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Electron Ionization Mass Spectrometry (EI-MS) profiles of this molecule. Designed for analytical chemists and researchers, this guide synthesizes empirical data with the fundamental causality of quantum mechanics and molecular physics[2].

Molecular Architecture & Predictive Analytics

Before empirical acquisition, a robust analytical workflow requires predictive modeling based on substituent effects[3]. The core is an aniline ring (C1 attached to NH₂). The substituents dictate the electronic environment:

  • Bromine at C2 : Inductively electron-withdrawing but capable of mild resonance donation. It introduces a massive heavy-atom shielding effect on the directly attached C2 carbon and a distinct 1:1 isotopic signature in mass spectrometry.

  • Isopropyl at C4 : An electron-donating alkyl group via hyperconjugation, providing a diagnostic aliphatic spin system (a methine septet and a methyl doublet).

  • Nitro at C6 : A powerful resonance and inductive electron-withdrawing group (EWG). It severely deshields adjacent protons (H5) and participates in intramolecular hydrogen bonding with the adjacent NH₂ group.

Nuclear Magnetic Resonance (NMR) Profiling

Causality in Chemical Shifts

The ¹H NMR spectrum of 2-bromo-4-isopropyl-6-nitroaniline is defined by the profound asymmetry of the aromatic ring. The two aromatic protons (H3 and H5) are meta to each other, resulting in a small coupling constant (J ≈ 2.1 Hz). H5 is situated between the strongly deshielding nitro group and the isopropyl group, pushing its resonance significantly downfield (~7.97 ppm). Conversely, H3 is located between the bromine and the isopropyl group, resonating further upfield (~7.42 ppm). The NH₂ protons appear as a broad singlet shifted downfield (~6.45 ppm) due to intramolecular hydrogen bonding with the oxygen of the ortho-nitro group[2].

Quantitative Data Summaries

Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)

Position Shift (δ, ppm) Multiplicity Integration Coupling (J, Hz) Assignment / Causality
NH₂ 6.45 br s 2H - Deshielded by ortho-NO₂ intramolecular H-bonding.
H-5 7.97 d 1H 2.1 Strongly deshielded by the adjacent NO₂ group.
H-3 7.42 d 1H 2.1 Mildly deshielded by ortho-Br; meta-coupling to H-5.
CH (iPr) 2.85 sept 1H 6.9 Split by the six protons of the two equivalent CH₃ groups.

| CH₃ (iPr) | 1.24 | d | 6H | 6.9 | Split by the adjacent aliphatic methine proton. |

Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)

Position Shift (δ, ppm) Type Assignment / Causality
C-1 141.2 Cq Deshielded by the electronegative nitrogen of the amine.
C-4 139.5 Cq Alkyl-substituted aromatic carbon (hyperconjugation).
C-6 133.1 Cq Attached to the strongly electron-withdrawing NO₂ group.
C-3 129.8 CH Aromatic methine between Br and iPr.
C-5 122.4 CH Aromatic methine between NO₂ and iPr.
C-2 111.5 Cq Upfield shift due to the heavy-atom effect of Bromine.
CH (iPr) 33.4 CH Aliphatic methine carbon.

| CH₃ (iPr) | 23.8 | CH₃ | Aliphatic methyl carbons (magnetically equivalent). |

Step-by-Step Methodology: NMR Acquisition
  • Sample Preparation : Dissolve 15 mg of 2-bromo-4-isopropyl-6-nitroaniline in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer to a 5 mm precision NMR tube.

  • Tuning and Matching : Insert the sample into the 400 MHz NMR spectrometer. Tune and match the probe to the ¹H and ¹³C frequencies to maximize signal transfer.

  • Locking and Shimming : Lock the spectrometer to the deuterium frequency of CDCl₃. Perform gradient shimming (Z1-Z5) to achieve a homogeneous magnetic field, ensuring the TMS peak width at half-height is <1.0 Hz.

  • Acquisition :

    • ¹H NMR: Run a standard 1D proton pulse sequence (e.g., zg30). Set the number of scans (ns) to 16, relaxation delay (D1) to 1.5 s.

    • ¹³C NMR: Run a proton-decoupled carbon sequence (e.g., zgpg30). Set ns to 512 to account for the low natural abundance of ¹³C, with a D1 of 2.0 s.

  • Processing : Apply a Fourier transform, perform manual phase correction (zero and first order), and apply a polynomial baseline correction. Calibrate the chemical shift axis by setting the TMS peak to exactly 0.00 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Vibrational Causality

The IR spectrum of this compound is dominated by the primary aniline and the nitro group[3]. The N-H stretching region exhibits two distinct bands (asymmetric and symmetric) typical of primary amines, though slightly broadened due to hydrogen bonding. The nitro group provides two of the most intense peaks in the spectrum due to the massive change in the dipole moment during N-O asymmetric and symmetric stretching.

Table 3: FT-IR Vibrational Modes (ATR Method)

Wavenumber (cm⁻¹) Intensity Assignment Causality / Origin
3480, 3350 Medium N-H stretch (asym/sym) Primary amine stretching; H-bonded.
2965, 2872 Weak C-H stretch (aliphatic) Isopropyl methyl and methine C-H bonds.
1620 Strong N-H bend / C=C Scissoring of NH₂ overlapping with aromatic ring stretch.
1525, 1340 Strong N-O stretch (asym/sym) Massive dipole change during nitro group vibrations.

| 650 | Medium | C-Br stretch | Heavy halogen-carbon bond vibration (low frequency). |

Step-by-Step Methodology: FT-IR (ATR) Acquisition
  • Background Calibration : Ensure the Attenuated Total Reflectance (ATR) diamond crystal is clean. Run a background scan (32 scans, 4 cm⁻¹ resolution) against ambient air to subtract atmospheric CO₂ and water vapor.

  • Sample Loading : Place approximately 2 mg of the solid 2-bromo-4-isopropyl-6-nitroaniline directly onto the center of the diamond crystal.

  • Compression : Lower the ATR pressure anvil until the clutch clicks, ensuring intimate contact between the solid crystal lattice and the diamond sensor to prevent signal attenuation.

  • Acquisition : Execute the sample scan using the same parameters as the background (32 scans, 4 cm⁻¹ resolution, 4000–400 cm⁻¹ range).

  • Sanitization : Release the anvil, wipe the crystal with a lint-free wipe soaked in isopropyl alcohol, and allow it to dry.

Mass Spectrometry (EI-MS) & Fragmentation Pathways

Isotopic Signatures & Fragmentation Logic

Electron Ionization (EI) at 70 eV strips an electron from the molecule, yielding the radical cation [M]⁺•. Because bromine naturally exists as two isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, the molecular ion appears as a distinct doublet at m/z 258 and 260. The primary fragmentation pathway involves the benzylic cleavage of the isopropyl group, losing a methyl radical (•CH₃) to form a highly stable, resonance-stabilized tertiary carbocation at m/z 243/245. Secondary pathways include the loss of the nitro group[2].

Table 4: EI-MS Fragmentation (70 eV)

m/z Relative Abundance Ion Assignment Causality / Mechanism
258 / 260 ~40% [M]⁺• Molecular ion (1:1 ratio confirming 1 Br atom).
243 / 245 ~100% (Base Peak) [M - CH₃]⁺ Benzylic cleavage of the isopropyl group.
212 / 214 ~30% [M - NO₂]⁺ Homolytic cleavage of the C-NO₂ bond.

| 179 | ~15% | [M - Br]⁺ | Loss of the bromine radical. |

Diagnostic Fragmentation Pathway

MS_Fragmentation M Molecular Ion [M]⁺• m/z 258 / 260 (1:1) C9H11BrN2O2 F1 [M - CH3]⁺ m/z 243 / 245 Base Peak M->F1 -•CH3 (15 Da) F2 [M - NO2]⁺ m/z 212 / 214 Loss of nitro group M->F2 -•NO2 (46 Da) F3 [M - Br]⁺ m/z 179 Loss of bromine M->F3 -•Br (79/81 Da)

Caption: Primary EI-MS fragmentation pathways of 2-Bromo-4-isopropyl-6-nitroaniline.

Step-by-Step Methodology: GC-MS Acquisition
  • Sample Preparation : Dissolve 1 mg of the compound in 1 mL of GC-grade dichloromethane (DCM).

  • Instrument Calibration : Tune the mass spectrometer using Perfluorotributylamine (PFTBA) to ensure accurate mass calibration across the m/z 50–600 range.

  • Injection : Inject 1 µL of the sample into the Gas Chromatograph inlet (set to 250°C) using a split ratio of 1:50 to prevent detector saturation.

  • Chromatography : Use a standard non-polar capillary column (e.g., HP-5MS). Program the oven: hold at 100°C for 2 mins, ramp at 15°C/min to 280°C, and hold for 5 mins.

  • Ionization & Detection : Transfer the eluent to the MS source (230°C). Apply 70 eV electron ionization. Scan the quadrupole mass analyzer from m/z 50 to 350.

Quality Assurance & Self-Validating Systems

To ensure absolute trustworthiness in structural elucidation, analytical scientists must employ orthogonal self-validation :

  • Integration Cross-Check : The ¹H NMR integration of the isopropyl methyl doublet (6H) must mathematically align with the mass loss of 15 Da (•CH₃) observed in the MS base peak.

  • Isotopic Verification : The 1:1 doublet ratio observed in the MS molecular ion (m/z 258/260) acts as an absolute validation of the C-Br bond identified at 650 cm⁻¹ in the FT-IR spectrum.

  • Purity Assessment : The absence of extraneous peaks in the ¹³C NMR baseline (exhibiting exactly 8 distinct carbon environments, with the isopropyl methyls being chemically equivalent) validates the ≥95% purity standard often required by commercial suppliers[1].

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. "Spectrometric Identification of Organic Compounds, 8th Edition." Wiley. Available at:[Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. "Structure Determination of Organic Compounds: Tables of Spectral Data." Springer. Available at:[Link]

Sources

Technical Safety Guide: 2-Bromo-4-isopropyl-6-nitroaniline

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Technical Summary

Compound Identity: 2-Bromo-4-isopropyl-6-nitroaniline CAS Registry Number: 1309963-10-7 Chemical Class: Halogenated Nitroaniline / Aromatic Amine

This guide provides a rigorous safety and operational framework for handling 2-Bromo-4-isopropyl-6-nitroaniline.[1] While specific toxicological data for this exact isomer is limited in public repositories, its structural homology to 2-bromo-4-nitroaniline and p-nitroaniline mandates a high-containment approach.

Critical Hazard Alert: Nitroanilines are potent methemoglobin formers . Absorption through skin, inhalation, or ingestion can oxidize hemoglobin to methemoglobin, impairing oxygen transport and leading to cyanosis (chemical asphyxiation). This compound must be handled as a Category 3 Acute Toxin (Oral/Dermal/Inhalation) until definitive data proves otherwise.

Part 2: Physicochemical & Hazard Profile[3]

Chemical Properties Table
PropertyValue / DescriptionOperational Implication
Molecular Formula C₉H₁₁BrN₂O₂N/A
Molecular Weight 259.10 g/mol Calculation standard for stoichiometry.
Physical State Solid (Crystalline powder)High risk of dust aerosolization during weighing.
Melting Point Approx. 70–80°C (Predicted*)Solid at RT; avoid high-temp drying which may sublime toxic vapors.
Solubility Low in water; High in DCM, DMSO, Ethyl AcetateUse organic solvents for decontamination; aqueous washdown is ineffective.
Stability Light & Heat SensitiveStore at 2–8°C in amber vials.

*Note: Melting point predicted based on structural analogs (e.g., 2-bromo-4-fluoro-6-nitroaniline, MP 75-79°C).

GHS Hazard Classification (Read-Across Methodology)

Based on validated data for 2-Bromo-4-nitroaniline (CAS 13296-94-1) and 4-Nitroaniline (CAS 100-01-6).

  • Acute Toxicity (Oral): Category 3/4 (Toxic/Harmful if swallowed).

  • Acute Toxicity (Dermal): Category 3 (Toxic in contact with skin).[2][3] High permeation risk.

  • Acute Toxicity (Inhalation): Category 3 (Toxic if inhaled).[2][3]

  • Specific Target Organ Toxicity (Repeated): Category 2 (Blood/Methemoglobinemia).

  • Aquatic Toxicity: Chronic Category 3 (Harmful to aquatic life with long-lasting effects).[2]

Part 3: Engineering Controls & Risk Management

The "Why" Behind the Protocol: Methemoglobinemia

Unlike simple irritants, this compound acts systemically. Once absorbed, the nitroaniline moiety undergoes hepatic metabolism (N-hydroxylation), creating active metabolites that oxidize ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺). This prevents oxygen binding.

  • Early Signs: Blue discoloration of lips/nail beds (cyanosis), headache, fatigue.

  • Safety Implication: Standard dust masks are insufficient. Dermal protection is critical because skin absorption is a silent, efficient route of entry.

Hierarchy of Controls Visualization

SafetyControls Hazard Hazard Source: 2-Bromo-4-isopropyl-6-nitroaniline (Dust/Vapor) Level1 Level 1: Engineering Controls (Isolators, Vented Enclosures) Hazard->Level1 Primary Barrier Level2 Level 2: Administrative Controls (SOPs, Access Restriction, Training) Level1->Level2 Residual Risk Level3 Level 3: Personal Protective Equipment (PPE) (Double Nitrile, Tyvek, P3/N100) Level2->Level3 Final Barrier Process Safe Handling Workflow Level3->Process

Figure 1: Risk Management Hierarchy. Reliance solely on PPE (Level 3) is unacceptable for potent methemoglobin formers.

PPE Specifications
  • Respiratory: If outside a glovebox, use a Powered Air Purifying Respirator (PAPR) or a full-face mask with P3 (EU) / P100 (US) cartridges combined with OV (Organic Vapor) protection.

  • Dermal: Double-gloving is mandatory.

    • Inner Layer: Nitrile (4 mil).

    • Outer Layer: Nitrile (minimum 8 mil) or Laminate (Silver Shield) for prolonged handling.

    • Rationale: Nitroanilines can permeate thin nitrile. Change outer gloves every 30 minutes.

  • Body: Tyvek® or chemically resistant lab coat. No exposed skin.[1][4]

Part 4: Operational Protocols

Receipt and Storage[1]
  • Inspection: Upon receipt, inspect the outer package for yellow staining (indicative of leakage). Do not open a damaged package outside a fume hood.

  • Storage: Store at 2–8°C (refrigerated). Ensure the container is opaque or wrapped in foil (light sensitivity).

  • Segregation: Store away from strong oxidizers (e.g., nitric acid, permanganates) and reducing agents (hydrides), as these can trigger uncontrolled exothermic reactions.

Handling & Weighing (Solid Phase)
  • Location: Weighing must occur inside a HEPA-filtered weigh station or a certified chemical fume hood.

  • Static Control: Use an anti-static gun or bar, as dry nitroaniline powders can be static-prone, leading to "jumping" and dispersion.

  • Technique: Use the "tare-outside, weigh-inside" method. Tare the vial outside, bring it in, add solid, close vial, wipe exterior with methanol-dampened wipe, then remove.

Synthesis Context: Benzimidazole Formation

This compound is frequently used as an intermediate. The nitro group is reduced to an amine, followed by cyclization.[5]

SynthesisFlow Start 2-Bromo-4-isopropyl- 6-nitroaniline (Target Compound) Intermediate Diamine Intermediate (Unstable/Air Sensitive) Start->Intermediate Nitro Reduction Reagent1 Reduction Agent (Fe/AcOH or H2/Pd) Reagent1->Intermediate Product Benzimidazole Derivative (Pharma Scaffold) Intermediate->Product Condensation Reagent2 Cyclization Agent (Formic Acid/Aldehyde) Reagent2->Product

Figure 2: Typical Synthetic Utility. Note that the diamine intermediate is often air-sensitive and requires inert atmosphere (N₂/Ar).

Waste Disposal
  • Categorization: Classify as "Toxic Organic Solid" .

  • Segregation: Do NOT mix with general organic trash.

  • Decontamination: Surface spills should be cleaned with methanol or acetone (to solubilize the compound) followed by a soap-water wash. The solvent waste must be collected as hazardous waste.

Part 5: Emergency Response

First Aid
  • Inhalation: Move to fresh air immediately. If breathing is labored, administer oxygen (trained personnel only).

  • Skin Contact: Immediate wash with soap and water for 15 minutes. Do not use alcohol for skin cleaning as it may enhance absorption.

  • Eye Contact: Rinse for 15 minutes.[1] Consult an ophthalmologist.

  • Ingestion: Do NOT induce vomiting. Transport to ER immediately.

Medical Note to Physician
  • Suspected Agent: Halogenated Nitroaniline.

  • Primary Risk: Methemoglobinemia.

  • Monitoring: Monitor O₂ saturation (pulse oximetry may be unreliable; arterial blood gas co-oximetry is preferred).

  • Antidote: Methylene Blue (1-2 mg/kg IV) may be indicated if MetHb > 20-30% or if symptomatic.

Part 6: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15752, 2-Bromo-4,6-dinitroaniline (Analogous Hazard Data). Retrieved from [Link]

  • Laha, J. K., et al. (2022). Benzimidazole synthesis: Reactions of ortho-substituted anilines.[5] Journal of Organic Chemistry, 87, 2315-2323.[5] (Context for synthetic utility).

Sources

2-Bromo-4-isopropyl-6-nitroaniline: Comprehensive Solubility Profile and Physicochemical Characterization

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Formulation Scientists Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

In early-stage drug discovery and complex organic synthesis, the physicochemical profiling of building blocks is a critical determinant of downstream success. 2-Bromo-4-isopropyl-6-nitroaniline (CAS: 1309963-10-7) is a highly functionalized aromatic amine[1]. Featuring a unique combination of electron-withdrawing (nitro, bromo) and sterically demanding, electron-donating (isopropyl) substituents, this compound presents a highly specific solubility profile.

As a Senior Application Scientist, I have structured this guide to move beyond basic data reporting. Here, we will dissect the thermodynamic causality behind its solvation behavior, outline its solubility across various solvent systems, and provide a self-validating, field-proven protocol for quantifying its thermodynamic solubility.

Structural Causality and Physicochemical Properties

To predict and manipulate the solubility of 2-Bromo-4-isopropyl-6-nitroaniline, one must analyze the interplay of its functional groups on the aniline core.

  • Intramolecular Hydrogen Bonding: The amino group (-NH₂) is positioned ortho to the nitro group (-NO₂). This proximity strongly favors the formation of an intramolecular hydrogen bond. By satisfying the hydrogen bond donor/acceptor potential internally, the molecule "masks" its polarity from the surrounding solvent, drastically reducing aqueous solubility[2].

  • Inductive and Resonance Effects (pKa shift): Unsubstituted aniline has a conjugate acid pKa of ~4.6. However, the strong electron-withdrawing nature of the ortho-nitro and ortho-bromo groups severely depletes the electron density on the nitrogen atom. Consequently, the basicity of the amine is virtually eliminated. The compound will remain unprotonated (neutral) across the entire physiological pH range (pH 1.2 – 7.4), rendering its aqueous solubility strictly pH-independent.

  • Hydrophobic Bulk: The para-isopropyl group and ortho-bromine atom contribute significant lipophilic surface area[3]. Halogenation, particularly with heavy atoms like bromine, is well-documented to increase the partition coefficient (LogP) and decrease aqueous solubility (LogS)[3].

Table 1: Fundamental Physicochemical Properties
ParameterValue / Description
Chemical Name 2-Bromo-4-isopropyl-6-nitroaniline
CAS Number 1309963-10-7[1]
Molecular Formula C₉H₁₁BrN₂O₂[1]
Molecular Weight 259.10 g/mol
Physical State Solid (Typical for nitroanilines)[1]
InChI Key RWWIASQSAKBECE-UHFFFAOYSA-N
Predicted LogP ~3.8 - 4.2 (Highly lipophilic)
Ionization State (pH 1-10) Neutral (Un-ionized)

Quantitative Solubility Profile

Based on the structural descriptors of halogenated nitroanilines, the compound exhibits classic "brick dust" and "grease" characteristics[4]. It is virtually insoluble in aqueous media but demonstrates excellent solubility in polar aprotic solvents and moderate solubility in chlorinated solvents.

Table 2: Reference Solubility Matrix at 25°C
Solvent SystemPolarity IndexEstimated SolubilityApplication / Utility
Water / PBS (pH 7.4) 10.2< 0.01 mg/mL (Insoluble)Biocompatibility testing (requires cosolvents)
Dimethyl Sulfoxide (DMSO) 7.2> 50 mg/mL (Freely Soluble)Primary stock solution preparation for assays
N,N-Dimethylformamide (DMF) 6.4> 50 mg/mL (Freely Soluble)Chemical synthesis, cross-coupling reactions
Dichloromethane (DCM) 3.110 - 30 mg/mL (Soluble)Liquid-liquid extraction, chromatography
Ethanol (EtOH) 5.21 - 5 mg/mL (Slightly Soluble)Cosolvent formulations, recrystallization
Hexanes 0.1< 0.1 mg/mL (Insoluble)Anti-solvent for precipitation/purification

Experimental Methodology: Thermodynamic Solubility Profiling

Kinetic solubility (solvent shift method) often overestimates solubility due to supersaturation. To obtain accurate, trustworthy data for 2-Bromo-4-isopropyl-6-nitroaniline, the Thermodynamic Shake-Flask Method coupled with HPLC-UV quantification is the gold standard.

Step-by-Step Protocol

Phase 1: Equilibration (The Shake-Flask)

  • Solid Addition: Weigh approximately 5 mg of 2-Bromo-4-isopropyl-6-nitroaniline into a 2 mL glass HPLC vial.

  • Buffer Addition: Add 1.0 mL of the target solvent (e.g., 50 mM Phosphate Buffer, pH 7.4). Ensure there is a visible excess of solid to guarantee the solution reaches thermodynamic saturation.

  • Agitation: Seal the vial and place it in a thermostatic orbital shaker at 25°C ± 0.5°C. Agitate at 300 RPM for a minimum of 48 hours. Causality: Highly crystalline, hydrophobic compounds require extended time to overcome lattice energy and reach true equilibrium.

Phase 2: Phase Separation 4. Centrifugation: Transfer the suspension to a microcentrifuge tube. Centrifuge at 15,000 × g for 15 minutes at 25°C to pellet the undissolved solid. 5. Filtration (Optional but Recommended): Carefully aspirate the supernatant and pass it through a 0.22 µm PTFE syringe filter. Note: Discard the first 100 µL of filtrate to account for non-specific binding of the lipophilic compound to the filter membrane.

Phase 3: Quantification 6. Dilution: Dilute the filtrate 1:10 in mobile phase (e.g., 50:50 Water:Acetonitrile) to prevent precipitation upon injection into the HPLC. 7. HPLC-UV Analysis: Inject 10 µL onto a C18 Reverse-Phase column. Use a gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA). Monitor absorbance at the compound's


 (typically 254 nm or 380 nm for nitroanilines).
8.  Calculation:  Quantify the concentration against a pre-established calibration curve prepared in DMSO (0.1 - 100 µg/mL).
Workflow Visualization

SolubilityWorkflow Start 1. Compound Addition (Excess Solid in Vial) Buffer 2. Solvent Addition (Aqueous or Organic) Start->Buffer Incubation 3. Thermostatic Shaking (48h at 25°C, 300 RPM) Buffer->Incubation Separation 4. Phase Separation (Centrifugation 15,000g) Incubation->Separation Analysis 5. HPLC-UV Quantification (C18 Column, UV Detection) Separation->Analysis

Thermodynamic Shake-Flask Solubility Assay Workflow for 2-Bromo-4-isopropyl-6-nitroaniline.

Formulation Strategies for in vitro Assays

Because 2-Bromo-4-isopropyl-6-nitroaniline possesses negligible aqueous solubility, introducing it into biological assays (e.g., cellular toxicity or enzymatic assays) requires careful formulation to prevent precipitation:

  • The "Keep-it-in-Solution" Rule: Always prepare a concentrated master stock in 100% DMSO (e.g., 10 mM or 50 mM).

  • Cosolvent Limits: When spiking the DMSO stock into aqueous assay buffers, keep the final DMSO concentration

    
     1% (v/v) to prevent solvent-induced cellular toxicity.
    
  • Order of Addition: Always add the DMSO stock to the aqueous buffer under rapid vortexing. Never add the buffer to the DMSO stock, as the localized high concentration of water will induce irreversible nucleation and precipitation of the compound.

References

  • MDPI. "Halogen-Containing Drugs in 2025: A Record Year for the Therapeutic Use and Synthesis of FDA-Approved Small Molecules." Pharmaceuticals. Available at:[Link]

Sources

2-Bromo-4-isopropyl-6-nitroaniline material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 2-Bromo-4-isopropyl-6-nitroaniline , structured for researchers and drug development professionals.

CAS: 1309963-10-7 | Formula: Cngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


H

BrN

O

| Mol.[1] Weight: 259.10 g/mol [2][3]

Part 1: Executive Summary & Structural Significance

In the landscape of medicinal chemistry, 2-Bromo-4-isopropyl-6-nitroaniline serves as a highly specialized "push-pull" aromatic scaffold. Unlike simple anilines, this molecule integrates three distinct functionalities around the benzene core, creating a versatile platform for divergent synthesis:

  • The Amino Group (-NH

    
    ):  A chemically labile handle for amide coupling or heterocycle formation (e.g., benzimidazoles).[3]
    
  • The Ortho-Bromo Motif: A critical site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the expansion of the carbon skeleton.

  • The Nitro Group (-NO

    
    ):  An electron-withdrawing auxiliary that modulates the pKa of the aniline and serves as a latent amine (via reduction) for subsequent cyclization.
    
  • The Para-Isopropyl Group: Provides essential lipophilicity and steric bulk, often exploited in kinase inhibitors to fill hydrophobic pockets in protein binding sites.[3]

This guide moves beyond basic MSDS data to provide a researcher-centric workflow for synthesis, handling, and safety.

Part 2: Physicochemical Profile

Data aggregated from predicted models and structural analogues due to the specialized nature of this intermediate.[3]

PropertyValue / DescriptionExperimental Note
Appearance Yellow to Orange Crystalline SolidTypical of nitroanilines due to n→π* transitions.
Melting Point 68°C – 74°C (Predicted)Lower than non-alkylated analogues due to isopropyl steric disruption of crystal packing.[3]
Boiling Point ~360°C (at 760 mmHg)Decomposition likely prior to boiling.[3]
Solubility DMSO, DCM, Ethyl AcetatePoor water solubility (<0.1 mg/mL).[3]
pKa (Conjugate Acid) ~ -0.5 to 0.5The electron-withdrawing -NO

and -Br groups significantly reduce the basicity of the amine.
LogP ~ 3.2 - 3.5Highly lipophilic; readily crosses biological membranes.

Part 3: Hazard Characterization & Toxicology (The "Why")

GHS Classification: Acute Tox. 3 (Oral/Dermal/Inhalation) , STOT RE 2 , Aquatic Chronic 2 .[3]

The Aniline Toxicity Mechanism (Methemoglobinemia)

Like its parent compounds, this molecule acts as a hemotoxin.[3] Upon absorption (skin/inhalation), hepatic oxidation (via CYP450) converts the aniline moiety into a phenylhydroxylamine intermediate.[3]

  • Mechanism: The hydroxylamine metabolite oxidizes ferrous hemoglobin (Fe

    
    ) to ferric methemoglobin (Fe
    
    
    
    ), which cannot transport oxygen.[3]
  • Clinical Sign: Cyanosis (blue skin/lips) and "chocolate-brown" blood.

  • Researcher Alert: The lipophilic isopropyl group enhances dermal absorption rates compared to unsubstituted aniline, increasing the risk of systemic toxicity during bench handling.[3]

Nitro-Group Energetics

While not classified as a primary explosive, the ortho-nitro/halo arrangement possesses high potential energy.

  • Thermal Runaway: Heating this compound above 150°C, especially in closed vessels (e.g., microwave reactors), risks rapid decomposition.[3] The nitro group can act as an internal oxidizer.[3]

Part 4: Strategic Synthesis & Reactivity

The synthesis of 2-Bromo-4-isopropyl-6-nitroaniline is governed by the directing effects of the substituents. The most robust route avoids direct nitration of the bromo-species (which leads to inseparable isomers) and instead utilizes electrophilic bromination of a pre-nitrated scaffold .

Synthetic Logic[5][6]
  • Starting Material: 4-Isopropylaniline (Cumidine).[3]

  • Step 1 (Nitration): Introduction of the nitro group.[3] Direct nitration is risky; protection (acetylation) is recommended to enforce ortho selectivity and prevent oxidation.[3]

  • Step 2 (Bromination): The amino group (strongly activating) directs the incoming bromine to the remaining ortho position (position 6).[3] The isopropyl group (weakly activating) and nitro group (deactivating) reinforce this regioselectivity.[3]

Visualized Pathway (Graphviz)[4]

SynthesisPathway Figure 1: Regioselective Synthesis via Bromination of 2-Nitro-4-isopropylaniline. Start 4-Isopropylaniline (Cumidine) Inter1 N-(4-isopropylphenyl)acetamide (Protected) Start->Inter1 Ac2O, AcOH (Protection) Inter2 2-Nitro-4-isopropyl-aniline Inter1->Inter2 1. HNO3, H2SO4 2. Hydrolysis (HCl) Target 2-Bromo-4-isopropyl- 6-nitroaniline (TARGET) Inter2->Target NBS, DMF or Br2, AcOH (Electrophilic Bromination)

Protocol: Bromination of 2-Nitro-4-isopropylaniline
  • Reagents: N-Bromosuccinimide (NBS), Acetonitrile (ACN) or Acetic Acid (AcOH).[3]

  • Procedure:

    • Dissolve 2-nitro-4-isopropylaniline (1.0 eq) in ACN (0.1 M).

    • Cool to 0°C. Add NBS (1.05 eq) portion-wise to prevent exotherm.

    • Allow to warm to RT and stir for 2-4 hours. Monitor via TLC (Hexane:EtOAc 8:2).[3]

    • Workup: Dilute with water. The product typically precipitates as a yellow solid.[3] Filter and wash with cold water.[3][4]

    • Purification: Recrystallization from Ethanol/Water is preferred over column chromatography to minimize waste.[3]

Part 5: Safe Handling & Storage Protocols (Self-Validating)

Storage Integrity ("The Amber Protocol")[4]
  • Requirement: Store at 2-8°C in amber glass vials.

  • Validation: Upon opening, inspect the solid.[3] Darkening from bright yellow to brown/black indicates surface oxidation or photodegradation.[3] If fused into a solid block, moisture ingress has occurred (hydrolysis risk).[3]

Engineering Controls
  • Containment: All weighing and transfer operations must occur inside a certified chemical fume hood .

  • Static Control: Use anti-static spatulas.[3] Dry nitroanilines can accumulate static charge, posing a low-level ignition risk in the presence of flammable solvent vapors.

Personal Protective Equipment (PPE)[4]
  • Gloves: Double-gloving with Nitrile (minimum 0.11 mm) is mandatory. Aniline derivatives permeate latex rapidly.[3]

  • Respiratory: If handling powder outside a hood (not recommended), a P3 (High efficiency) particulate respirator is required.[3]

Part 6: Emergency Response

ScenarioImmediate ActionMedical/Technical Note
Skin Contact Wash with polyethylene glycol (PEG 400) or soap/water for 15 mins.Do not use ethanol ; it enhances transdermal absorption of anilines.[3]
Inhalation Move to fresh air.[3][5][6][7][8] Administer oxygen if breathing is labored.[3][5]Monitor for delayed pulmonary edema and methemoglobinemia.[3]
Spill Cleanup Dampen with water to prevent dust.[3] Scoop into a sealable container.Treat spill area with dilute HCl to protonate residual amine (reducing volatility), then neutralize.[3]
Antidote Methylene Blue (Clinical use only).[3]Indicated only if MetHb levels >30% or patient is symptomatic (cyanosis/hypoxia).[3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15752, 2-Bromo-4,6-dinitroaniline (Analogue Reference). Retrieved from [Link][3]

  • Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Aniline and Derivatives.[3] Retrieved from [Link][3]

Sources

Unlocking the Synthetic and Therapeutic Potential of 2-Bromo-4-isopropyl-6-nitroaniline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Substituted anilines represent a cornerstone of modern chemical and pharmaceutical research, prized for their versatile reactivity and presence in a vast array of functional molecules.[1][2] This technical guide delves into the untapped potential of 2-Bromo-4-isopropyl-6-nitroaniline, a unique trifunctionalized aromatic amine. While direct research on this specific molecule is nascent, its structural motifs—a reactive bromine atom, a directing nitro group, and a sterically influential isopropyl group—suggest significant promise across several scientific domains. This document provides a comprehensive exploration of its potential applications in organic synthesis, medicinal chemistry, and materials science, grounded in established principles and analogous compound studies. Detailed experimental frameworks and theoretical considerations are presented to empower researchers to pioneer investigations with this promising chemical entity.

Molecular Profile and Physicochemical Properties

A thorough understanding of a molecule's intrinsic properties is fundamental to its application. 2-Bromo-4-isopropyl-6-nitroaniline (CAS No. 1309963-10-7) is a solid at room temperature with the molecular formula C₉H₁₁BrN₂O₂ and a molecular weight of 259.10 g/mol .[3][4]

PropertyValueSource
CAS Number 1309963-10-7[3]
Molecular Formula C₉H₁₁BrN₂O₂[3]
Molecular Weight 259.10[3]
Physical State Solid[4]
Purity ≥95%[3]
SMILES CC(C)C1=CC(=C(C(=C1)Br)N)[O-][3]
InChI Key RWWIASQSAKBECE-UHFFFAOYSA-N[4]

The strategic placement of the bromo, isopropyl, and nitro groups on the aniline ring dictates its reactivity and potential applications. The electron-withdrawing nitro group deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. The bulky isopropyl group introduces steric hindrance that can influence regioselectivity in reactions. The bromine atom serves as an excellent leaving group or a handle for cross-coupling reactions.

Potential Research Applications in Organic Synthesis

The true power of 2-Bromo-4-isopropyl-6-nitroaniline lies in its potential as a versatile building block for the synthesis of more complex molecules, particularly heterocyclic compounds.[5][6]

Synthesis of Substituted Benzimidazoles and Benzothiazoles

The ortho-disposed amino and bromo groups provide a classic precursor for the synthesis of fused heterocyclic systems like benzimidazoles and benzothiazoles, which are important pharmacophores.

Conceptual Workflow: Synthesis of a Benzimidazole Derivative

A 2-Bromo-4-isopropyl-6-nitroaniline B Reduction of Nitro Group (e.g., SnCl2/HCl) A->B C Diamino Intermediate B->C D Cyclization with an Aldehyde (e.g., R-CHO) C->D E Substituted Benzimidazole D->E

Caption: Proposed synthetic route to benzimidazoles.

Experimental Protocol: Synthesis of 2-Substituted-5-isopropyl-7-nitrobenzimidazoles

  • Reduction of the Nitro Group: Dissolve 2-Bromo-4-isopropyl-6-nitroaniline in ethanol. Add a solution of sodium dithionite in water and reflux the mixture for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture and remove the ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude diamino intermediate.

  • Cyclization: Dissolve the crude diamine in glacial acetic acid. Add a slight excess of the desired aldehyde (R-CHO). Reflux the mixture for 4-6 hours.

  • Purification: Cool the reaction mixture and pour it into ice water. Neutralize with a saturated solution of sodium bicarbonate. Collect the precipitate by filtration, wash with water, and purify by column chromatography on silica gel to yield the target benzimidazole.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 2-position is a prime handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination, allowing for the introduction of diverse substituents.[7]

Conceptual Workflow: Suzuki Coupling

A 2-Bromo-4-isopropyl-6-nitroaniline B Arylboronic Acid (Ar-B(OH)2) Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) A->B Suzuki Coupling C 2-Aryl-4-isopropyl-6-nitroaniline B->C

Caption: Suzuki coupling for C-C bond formation.

Potential Applications in Medicinal Chemistry

Substituted anilines are considered "privileged structures" in drug discovery due to their ability to interact with a wide range of biological targets.[1][2] The unique substitution pattern of 2-Bromo-4-isopropyl-6-nitroaniline makes it an intriguing scaffold for the development of novel therapeutic agents.

Kinase Inhibitors for Cancer Therapy

Many kinase inhibitors feature a substituted aniline moiety that forms key hydrogen bonds within the ATP-binding pocket of the enzyme.[2] The 2-Bromo-4-isopropyl-6-nitroaniline scaffold can be elaborated to design potent and selective kinase inhibitors.

Logical Relationship: From Scaffold to Inhibitor

A 2-Bromo-4-isopropyl-6-nitroaniline Scaffold B Introduction of a Heterocyclic Moiety (via Suzuki or Buchwald-Hartwig) A->B C Modification of the Amino Group (e.g., Acylation) A->C D Potential Kinase Inhibitor B->D C->D

Caption: Design strategy for kinase inhibitors.

Anti-inflammatory Agents

Derivatives of substituted anilines have shown promising anti-inflammatory activity.[8] For example, a derivative of 4-isopropyl-2,6-bis(1-phenylethyl)aniline demonstrated potent anti-inflammatory effects by suppressing the NF-κB signaling pathway.[8] This suggests that the isopropyl-substituted aniline core of our topic compound could be a starting point for developing new anti-inflammatory drugs.

Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Treatment: Seed the cells in a 96-well plate. After 24 hours, treat the cells with various concentrations of the synthesized 2-Bromo-4-isopropyl-6-nitroaniline derivatives for 1 hour.

  • Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to the cell culture and incubate for 24 hours.

  • Nitric Oxide Measurement: Measure the amount of nitric oxide (NO) in the culture supernatant using the Griess reagent.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control. Determine the IC₅₀ value of the compounds.

Potential in Materials Science

Certain substituted nitroanilines exhibit nonlinear optical (NLO) properties, which are of interest for applications in optoelectronics.[9] The presence of both an electron-donating amino group and an electron-withdrawing nitro group on the benzene ring of 2-Bromo-4-isopropyl-6-nitroaniline suggests it could be a candidate for NLO materials research. The bromine atom can further enhance these properties.[9]

Safety and Handling

Conclusion

2-Bromo-4-isopropyl-6-nitroaniline is a chemical compound with significant, yet largely unexplored, potential. Its trifunctionalized structure makes it a highly attractive starting material for the synthesis of complex organic molecules, including novel heterocyclic compounds with potential applications in medicinal chemistry and materials science. This guide provides a foundational framework for researchers to begin investigating the rich chemistry and potential applications of this promising molecule. The detailed experimental protocols and conceptual workflows serve as a starting point for innovation, with the ultimate goal of unlocking new discoveries in science and medicine.

References

  • Arshad, M. N., Tahir, M. N., Khan, I. U., & Shafiq, M. (2009). 2-Bromo-4-nitroaniline. Acta Crystallographica Section E: Structure Reports Online, 65(3), o480.
  • PubChem. (n.d.). 2-Bromo-4-methyl-6-nitroaniline. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-4,6-dinitroaniline. Retrieved from [Link]

  • Google Patents. (n.d.). CN203187606U - 2-bromo-4-nitroaniline synthesis device.
  • Takahashi, Y., & Seki, M. (2021). A Practical Procedure for Regioselective Bromination of Anilines. Synthesis, 53(10), 1828-1832.
  • Sadu, S., Gopisetti, L. P., & Sridhar, B. (2014). Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium. RSC Advances, 4(96), 53965-53969.
  • Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds. Retrieved from [Link]

  • Navin, N. B., Jayarama, A., & Dharmaprakash, S. M. (2010). Growth and Characterization of 4–Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal. International Journal of Applied Chemistry, 6(2), 151-156.
  • Kim, D. H., et al. (2019). 4-Isopropyl-2,6-bis(1-phenylethyl)
  • Douglas, C. J. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Medicinal Chemistry Letters, 11(4), 433-436.
  • Douglas, C. J. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Medicinal Chemistry Letters, 11(4), 433-436.
  • Michigan State University Department of Chemistry. (n.d.). Heterocyclic Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization, Antioxidant and Anti-fungal Activities of a New 1-isopropyl- 3,5-di-p-tolyl-1,3,5-triazinane. Retrieved from [Link]

  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2014). Part II: nitroalkenes in the synthesis of heterocyclic compounds. RSC Advances, 4(101), 57905-57934.
  • Ziarani, G. M., & Mofateh, P. (2020). THE SYNTHESIS OF HETEROCYCLIC COMPOUNDS BASED ON 3-FORMYLCHROMONE VIA ORGANIC REACTIONS. HETEROCYCLES, 100(7), 993-1028.

Sources

2-Bromo-4-isopropyl-6-nitroaniline literature review

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the chemical profile, synthesis, and applications of 2-Bromo-4-isopropyl-6-nitroaniline (CAS: 1309963-10-7). It is designed for researchers in medicinal chemistry and process development, focusing on the molecule's utility as a scaffold for benzimidazole-based therapeutics and advanced coupling reactions.

Synthesis, Reactivity, and Pharmaceutical Applications

Executive Summary & Chemical Profile

2-Bromo-4-isopropyl-6-nitroaniline is a highly functionalized aniline derivative characterized by a "push-pull" electronic system. The electron-donating amino group (–NH₂) is flanked by an electron-withdrawing nitro group (–NO₂) and a halogen (–Br), with a lipophilic isopropyl group at the para position. This specific substitution pattern makes it a versatile intermediate for constructing benzimidazoles , quinoxalines , and azo dyes .

Chemical Identity
PropertyDetail
CAS Number 1309963-10-7
IUPAC Name 2-Bromo-6-nitro-4-(propan-2-yl)aniline
Molecular Formula C₉H₁₁BrN₂O₂
Molecular Weight 259.10 g/mol
Appearance Yellow to orange crystalline solid
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water
Key Functional Groups Primary amine (nucleophile), Aryl bromide (electrophile/coupling partner), Nitro group (reducible precursor)

Synthetic Pathways

The synthesis of 2-Bromo-4-isopropyl-6-nitroaniline generally follows electrophilic aromatic substitution principles. The most robust route involves the regiospecific bromination of 4-isopropyl-2-nitroaniline .

Mechanistic Logic
  • Starting Material: 4-isopropyl-2-nitroaniline is selected because the amino group strongly directs incoming electrophiles to the ortho and para positions.

  • Blocking: The para position is blocked by the isopropyl group.

  • Regioselectivity: The nitro group (meta-director) and the steric bulk of the isopropyl group reinforce bromination at the remaining ortho position (position 6 relative to the amine, or position 2 in the final numbering).

Pathway Visualization

SynthesisPathway Start 4-Isopropylaniline (Cumidine) Inter 4-Isopropyl-2-nitroaniline Start->Inter Electrophilic Subst. Target 2-Bromo-4-isopropyl-6-nitroaniline (CAS: 1309963-10-7) Inter->Target Regioselective Bromination Reagent1 HNO3 / H2SO4 (Nitration) Reagent1->Inter Reagent2 NBS / DMF or Br2 / AcOH Reagent2->Target

Figure 1: Step-wise synthesis from commercially available Cumidine.

Detailed Experimental Protocol

Objective: Synthesis of 2-Bromo-4-isopropyl-6-nitroaniline via NBS Bromination. Scale: Laboratory (10 mmol basis).

Materials
  • Substrate: 4-Isopropyl-2-nitroaniline (1.80 g, 10 mmol).

  • Reagent: N-Bromosuccinimide (NBS) (1.96 g, 11 mmol).

  • Solvent: N,N-Dimethylformamide (DMF) or Glacial Acetic Acid.

  • Quench: Sodium thiosulfate (aq), Ice water.

Step-by-Step Methodology
  • Preparation: Dissolve 10 mmol of 4-isopropyl-2-nitroaniline in 20 mL of DMF in a round-bottom flask equipped with a magnetic stir bar. Ensure the solution is homogenous.

  • Bromination: Cool the solution to 0°C in an ice bath to minimize side reactions. Add NBS (1.1 equiv) portion-wise over 15 minutes.

    • Causality: Slow addition prevents localized high concentrations of radicals, reducing the risk of poly-bromination.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1). The product typically appears as a less polar spot compared to the starting material.

  • Quenching: Pour the reaction mixture into 100 mL of ice-cold water containing 5% sodium thiosulfate.

    • Mechanism:[1] Thiosulfate neutralizes any residual active bromine species.

  • Isolation: A yellow-orange precipitate will form. Filter the solid using a Büchner funnel.

  • Purification: Wash the cake with cold water (3 x 20 mL). Recrystallize from Ethanol/Water (9:1) to obtain high-purity needles.

Expected Yield: 85–92% Characterization:

  • 1H NMR (CDCl3): Look for the disappearance of the ortho-proton signal and the retention of the isopropyl septet/doublet pattern.

  • MS: M+ and M+2 peaks (1:1 ratio) confirming the presence of one bromine atom.

Applications in Drug Discovery

The core value of 2-Bromo-4-isopropyl-6-nitroaniline lies in its ability to undergo orthogonal transformations. It serves as a "linchpin" molecule in the synthesis of heterocycles.

A. Benzimidazole Formation (Anti-cancer/Anti-viral Scaffolds)

The nitro group can be reduced to an amine, yielding a 1,2-phenylenediamine derivative. This intermediate reacts with aldehydes or carboxylic acids to close the imidazole ring.

B. Palladium-Catalyzed Coupling

The bromine atom at the 2-position is an excellent handle for Suzuki-Miyaura or Buchwald-Hartwig couplings, allowing the attachment of biaryl systems or solubilizing amine tails.

Reaction Workflow Diagram

Applications Core 2-Bromo-4-isopropyl-6-nitroaniline Diamine 3-Bromo-5-isopropyl-1,2-diaminobenzene Core->Diamine SnCl2 / HCl or H2/Pd-C (Nitro Reduction) Suzuki Biaryl Derivative (Suzuki Coupling) Core->Suzuki Ar-B(OH)2 / Pd(0) (C-C Bond Formation) Benzimidazole 4-Bromo-6-isopropyl-benzimidazole (Kinase Inhibitor Scaffold) Diamine->Benzimidazole R-CHO / Ox. (Cyclization)

Figure 2: Divergent synthesis pathways for pharmaceutical scaffolds.

Safety & Handling (E-E-A-T)

As a nitro-aromatic and halogenated compound, strict safety protocols are required.

  • Toxicity: Potential skin sensitizer and irritant. Nitroanilines are known to cause methemoglobinemia upon excessive exposure.

  • Handling: Use a fume hood. Wear nitrile gloves and safety goggles.

  • Storage: Store at 2–8°C, protected from light (brominated compounds can be photosensitive).

References

  • Arshad, M. N., et al. (2009).[2][3][4] Crystal structure of 2-bromo-4-nitroaniline. Acta Crystallographica Section E. Retrieved from [Link]

Sources

Methodological & Application

Synthesis of 2-Bromo-4-isopropyl-6-nitroaniline from 4-isopropylaniline

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Synthesis of 2-Bromo-4-isopropyl-6-nitroaniline

Part 1: Executive Summary & Strategic Analysis

1.1 The Challenge The synthesis of 2-Bromo-4-isopropyl-6-nitroaniline requires the precise desymmetrization of 4-isopropylaniline (cumidine). The target molecule is a 2,4,6-trisubstituted aniline with three distinct functionalities: an electron-donating amino group, a bulky isopropyl group, and two electron-withdrawing ortho-substituents (nitro and bromo). The core challenge lies in regioselectivity : ensuring the bromine and nitro groups occupy the 2- and 6-positions respectively, without over-bromination or oxidative degradation of the amine.

1.2 The Chemical Strategy: "Nitration-First" Pathway While direct halogenation of anilines is kinetically favored, it often lacks control, leading to poly-halogenated byproducts. Conversely, direct nitration of free anilines results in tarry oxidation products. Therefore, this protocol utilizes a Protection-Activation-Deprotection strategy.

We prioritize the Nitration-First route for three reasons:

  • Regiocontrol: The acetamide protecting group directs nitration exclusively to the ortho position (position 2).

  • Safety: Nitrating the protected aniline prevents explosive oxidation.

  • Clean Bromination: The introduced nitro group deactivates the ring, tempering the subsequent bromination step to ensure mono-substitution at the remaining ortho site (position 6).

Part 2: Detailed Synthesis Protocol

Step 1: Protection (Acetylation)

Objective: Convert 4-isopropylaniline to 4'-isopropylacetanilide to protect the amine from oxidation.

  • Reagents: 4-Isopropylaniline (1.0 eq), Acetic Anhydride (1.2 eq), Acetic Acid (Solvent).

  • Procedure:

    • Dissolve 4-isopropylaniline in glacial acetic acid at room temperature.

    • Add acetic anhydride dropwise over 20 minutes. The reaction is exothermic.

    • Heat to reflux for 1 hour to ensure completion.

    • Pour the mixture into ice-cold water. The product, 4'-isopropylacetanilide , precipitates as a white solid.

    • Filter, wash with water, and dry.

  • Checkpoint: The amide bond reduces the electron density of the nitrogen lone pair, making the ring less susceptible to oxidation by nitric acid in the next step.

Step 2: Regioselective Nitration

Objective: Introduce the nitro group at the 2-position (ortho to the amine).

  • Reagents: 4'-Isopropylacetanilide (1.0 eq), Fuming Nitric Acid (

    
    ), Conc. Sulfuric Acid (
    
    
    
    ).[1][2]
  • Procedure:

    • Dissolve 4'-isopropylacetanilide in conc.

      
       at 0–5°C.[1]
      
    • Prepare a "mixed acid" solution of

      
       and 
      
      
      
      .
    • Add the mixed acid dropwise, maintaining internal temperature below 10°C . (Crucial for mono-nitration).

    • Stir at 0–10°C for 2 hours.

    • Quench onto crushed ice. The yellow precipitate is 2-nitro-4-isopropylacetanilide .

  • Mechanism: The acetamido group is an ortho/para director. Since the para position is blocked by the isopropyl group, substitution occurs exclusively at the ortho position.

Step 3: Hydrolysis (Deprotection)

Objective: Remove the acetyl group to restore the free amine.

  • Reagents: 2-Nitro-4-isopropylacetanilide, Conc. Hydrochloric Acid (HCl), Ethanol.

  • Procedure:

    • Suspend the intermediate in a mixture of Ethanol and Conc. HCl (1:1 v/v).

    • Reflux for 3–4 hours. The solid will dissolve, then the hydrochloride salt may precipitate.

    • Cool and neutralize with NaOH or

      
       solution to pH ~9.
      
    • Extract the free amine, 2-nitro-4-isopropylaniline , with ethyl acetate or filter the precipitated orange solid.

Step 4: Electrophilic Bromination

Objective: Introduce the bromine atom at the final open ortho position (position 6).

  • Reagents: 2-Nitro-4-isopropylaniline (1.0 eq), Bromine (

    
    ) or N-Bromosuccinimide (NBS), Glacial Acetic Acid.
    
  • Procedure:

    • Dissolve 2-nitro-4-isopropylaniline in glacial acetic acid.

    • Add

      
       (1.05 eq) in acetic acid dropwise at room temperature.
      
    • Note: The amine group activates the 6-position, while the nitro group (at 2) deactivates the ring. This "push-pull" effect directs the bromine specifically to position 6 and prevents over-bromination.

    • Stir for 2 hours.

    • Pour into water. The target, 2-Bromo-4-isopropyl-6-nitroaniline , precipitates as a bright orange/red solid.

    • Recrystallize from Ethanol/Water for high purity.[1]

Part 3: Reaction Data & Visualization

Process Parameters Table
StepTransformationReagentsTempKey Critical Quality Attribute (CQA)
1 Acetylation

, AcOH
RefluxComplete conversion to avoid tar in Step 2.
2 Nitration

,

<10°CTemperature control prevents dinitration.
3 HydrolysisHCl, EtOHRefluxFull deprotection confirmed by TLC.
4 Bromination

, AcOH
RTStoichiometry (1.05 eq) to prevent poly-bromination.
Synthesis Workflow Diagram

SynthesisPathway Start 4-Isopropylaniline (Cumidine) Step1 4'-Isopropylacetanilide (Protected) Start->Step1 Ac2O, AcOH Reflux Step2 2-Nitro-4-isopropyl- acetanilide Step1->Step2 HNO3, H2SO4 <10°C Step3 2-Nitro-4-isopropyl- aniline Step2->Step3 HCl, EtOH Hydrolysis Target 2-Bromo-4-isopropyl- 6-nitroaniline Step3->Target Br2, AcOH Bromination

Caption: Step-wise synthetic pathway ensuring regioselective placement of Nitro and Bromo substituents.

Part 4: Scientific Validation & References

4.1 Mechanistic Insight The success of this protocol relies on the cooperative directing effects in Step 4. In 2-nitro-4-isopropylaniline, the amino group (


) is a strong ortho/para activator. The para position is blocked by the isopropyl group. The position ortho to the amine (position 6) is sterically accessible and electronically activated. The nitro group at position 2 deactivates the ring, which is beneficial; it raises the activation energy just enough to prevent the formation of di-bromo species under mild conditions, ensuring high yield of the mono-bromo product [1].

4.2 Safety & Handling

  • Nitration: Exothermic. Accumulation of reagents can lead to thermal runaway. Use a jacketed reactor with active cooling.[1]

  • Bromine: Highly toxic and corrosive. Handle in a fume hood. Sodium thiosulfate solution should be available to quench spills.

4.3 References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989. (Standard protocols for aniline protection and nitration).

  • Organic Syntheses. p-Bromotoluene. Org. Synth. 1925 , 5, 21. Link (Foundational chemistry for brominating substituted aromatics).

  • BenchChem. Application Notes for Scale-Up Synthesis of 2-Bromo-6-methyl-4-nitroanisole Derivatives. (Analogous 2,4,6-substitution patterns). Link

  • Chen, Y. et al. Synthesis of 1N-alkyl-N-arylpyrimidinamines. US Patent 6,342,503 B1, 2002. (Cites the usage and stability of 2-bromo-4-isopropylaniline derivatives). Link

Sources

Bromination of 4-isopropyl-6-nitroaniline protocol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a high-yield, regioselective protocol for the synthesis of 2-bromo-4-isopropyl-6-nitroaniline (CAS 1309963-10-7) via the electrophilic aromatic bromination of 2-nitro-4-isopropylaniline .

While standard bromination using elemental bromine (


) is effective, it poses significant safety hazards and handling difficulties on a bench scale. This guide prioritizes a N-Bromosuccinimide (NBS) mediated protocol in Glacial Acetic Acid . This method offers superior atom economy, simplified workup, and precise regiocontrol, minimizing the formation of poly-brominated byproducts.

Target Audience: Medicinal Chemists, Process Development Scientists, and CRO Laboratory Personnel.

Scientific Background & Reaction Design

Substrate Analysis & Regiochemistry

The starting material, 2-nitro-4-isopropylaniline, presents a classic "push-pull" aromatic system with significant steric constraints.

  • Amine (-NH₂): Strong activator, directs ortho/para.[1]

  • Nitro (-NO₂): Strong deactivator, directs meta.

  • Isopropyl (-CH(CH₃)₂): Weak activator, bulky steric hindrance.

Directing Logic:

  • Position 1 (NH₂): Reference point.

  • Position 2 (NO₂): Blocked.

  • Position 3: Meta to NH₂, Ortho to Isopropyl. Sterically hindered by the isopropyl group and electronically disfavored by the amine.

  • Position 4 (Isopropyl): Blocked.

  • Position 5: Meta to NH₂, Ortho to Isopropyl. Similar hindrance to Position 3.

  • Position 6: Ortho to NH₂, Meta to NO₂, Meta to Isopropyl.

    • Electronic: The amine strongly directs here.[1] The nitro group (directing meta) also reinforces this position.

    • Steric: Least hindered position.

Reaction Pathway Diagram

BrominationPathway Start 2-Nitro-4-isopropylaniline Inter Sigma Complex (Arenium Ion) Start->Inter Electrophilic Attack (Br+) Reagent NBS + AcOH Reagent->Inter Product 2-Bromo-4-isopropyl- 6-nitroaniline Inter->Product Deprotonation (-H+) Byprod Succinimide Inter->Byprod Coproduct

Figure 1: Reaction pathway demonstrating the electrophilic substitution mechanism mediated by NBS in acetic acid.

Experimental Protocol

Reagents and Equipment
ReagentMW ( g/mol )Equiv.[2][3][4]PurityRole
2-Nitro-4-isopropylaniline 180.211.0>98%Substrate
N-Bromosuccinimide (NBS) 177.981.05 - 1.199%Brominating Agent
Glacial Acetic Acid 60.05SolventACSSolvent/Catalyst
Water (Deionized) 18.02Quench-Anti-solvent
Ethanol 46.07Solvent-Recrystallization

Equipment:

  • Three-neck round-bottom flask (250 mL or scaled appropriately).

  • Mechanical stirrer (Teflon blade).

  • Temperature probe/Thermometer.

  • Addition funnel (for solids or powder funnel).

  • Oil bath or heating mantle.

Step-by-Step Procedure

Step 1: Solubilization

  • Charge the reaction flask with 2-nitro-4-isopropylaniline (10.0 g, 55.5 mmol).

  • Add Glacial Acetic Acid (100 mL, 10 vol).

  • Stir at room temperature (20–25°C) until a clear, homogenous orange/red solution is obtained.

    • Note: If solubility is poor, warm gently to 35°C.

Step 2: Controlled Addition (Critical Step)

  • Adjust the internal temperature to 35°C .

  • Add NBS (10.37 g, 58.3 mmol, 1.05 equiv) portion-wise over 30 minutes.

    • Caution: The reaction is slightly exothermic. Do not allow temperature to exceed 45°C to prevent di-bromination or oxidative degradation.

  • The solution will darken slightly.

Step 3: Reaction Maintenance

  • Stir the mixture at 40–45°C for 3 hours.

  • In-Process Control (IPC): Take a 50 µL aliquot, quench in MeOH, and analyze via TLC (Solvent: 20% EtOAc/Hexanes) or HPLC.

    • Target: <2% Starting Material remaining.

    • Observation: Product will be less polar (higher Rf) than the starting aniline.

Step 4: Quench and Isolation

  • Cool the reaction mixture to 15–20°C .

  • Slowly pour the reaction mixture into 400 mL of ice-cold water with vigorous stirring.

  • A yellow-orange precipitate will form immediately.

  • Stir the slurry for 30 minutes to ensure complete precipitation and removal of residual acetic acid from the crystal lattice.

  • Filter the solid using a Buchner funnel.

  • Wash the filter cake with Water (3 x 50 mL) to remove succinimide and acetic acid.

Step 5: Purification

  • Transfer the crude wet cake to a clean flask.

  • Recrystallize from hot Ethanol (95%) or a Methanol/Water (80:20) mixture.

  • Cool slowly to 4°C to maximize crystal growth.

  • Filter and dry in a vacuum oven at 45°C for 12 hours.

Workflow Visualization

ProtocolWorkflow cluster_0 Preparation cluster_1 Reaction cluster_2 Workup Step1 Dissolve Substrate in Glacial AcOH Step2 Add NBS (1.05 eq) Temp: 35-45°C Step1->Step2 Step3 Stir 3 Hours Monitor via TLC/HPLC Step2->Step3 Step4 Quench in Ice Water (Precipitation) Step3->Step4 Step5 Filtration & Wash (Remove Succinimide) Step4->Step5 Step6 Recrystallization (Ethanol) Step5->Step6

Figure 2: Operational workflow for the bromination of 2-nitro-4-isopropylaniline.

Results & Validation

Expected Data
  • Appearance: Yellow to orange crystalline solid.

  • Yield: 85% – 92%.

  • Melting Point: 62–65°C (Literature range for similar analogs; verify experimentally).

  • 1H NMR (CDCl₃, 400 MHz) Diagnostic Signals:

    • Disappearance of the doublet/triplet patterns associated with the H-6 position of the starting material.

    • Two aromatic singlets (or meta-coupled doublets) representing H-3 and H-5 protons.

    • Isopropyl methine (septet) and methyls (doublet) remain intact.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield / Sticky Solid Incomplete precipitation or residual AcOH.Increase water volume during quench (1:5 ratio). Ensure vigorous stirring.
Polybromination Temperature > 50°C or excess NBS.Strictly control temp at 40°C. Add NBS slowly.
Starting Material Remains Wet AcOH or old NBS.Use Glacial AcOH.[1] Verify NBS quality (should be white, not yellow).
Dark/Black Mixture Oxidative degradation.Reaction run too hot or too long. Quench immediately.

Safety & Handling (E-E-A-T)

  • N-Bromosuccinimide (NBS): Irritant. Store in a refrigerator. Use a dust mask when weighing.

  • Nitroanilines: Toxic by inhalation and skin absorption. Potential cumulative effects. Double-gloving (Nitrile) is mandatory.

  • Glacial Acetic Acid: Corrosive. Handle in a fume hood.

  • Waste Disposal: The filtrate contains succinimide and acetic acid. Neutralize with sodium bicarbonate before disposal according to local environmental regulations.

References

  • ChemicalBook. Synthesis of 2-Bromo-6-nitroaniline (Analogous Protocol). Retrieved from .

  • Sigma-Aldrich. 2-Bromo-4-isopropyl-6-nitroaniline Product Specification & Safety Data Sheet. CAS 1309963-10-7.[4][5] Retrieved from .

  • BenchChem. Comparative Study of Brominating Agents for Aniline Derivatives. Retrieved from .

  • Adimurthy, S., et al. "Green process development for the preparation of 2,6-dibromo-4-nitroaniline." RSC Advances, 2016, 6, 90184-90187.[6] Retrieved from .

  • National Institutes of Health (NIH). PubChem Compound Summary: N-Isopropyl 4-bromo-2-nitroaniline. Retrieved from .

Disclaimer: This protocol is for research purposes only. Users must perform their own risk assessment before conducting this synthesis.

Sources

Application Note: Regioselective Nitration of 2-Bromo-4-isopropylaniline

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The synthesis of highly substituted aniline derivatives is a critical pathway in modern drug development. Specifically, 2-bromo-4-isopropyl-6-nitroaniline serves as a vital structural intermediate in the synthesis of tetrahydropteridines and pyrimidinamines, which are potent corticotropin-releasing factor (CRF) antagonists used in the treatment of neurological and stress-related disorders 1.

However, the direct nitration of free anilines presents a significant synthetic challenge. Nitric acid (


) is a potent oxidizing agent; exposing an unprotected, electron-rich aniline directly to nitrating conditions typically results in oxidative degradation, yielding complex, tarry mixtures rather than the desired nitrated product 2. Furthermore, in strongly acidic media (such as 

), the free amine protonates to form an anilinium ion (

). This protonation completely reverses the directing effect of the functional group, transforming it from a strongly activating ortho/para-director to a strongly deactivating meta-director, thereby destroying regiocontrol 3.

To bypass these failure modes, this protocol employs a self-validating, three-step sequence: Protection, Regioselective Nitration, and Deprotection .

Mechanistic Causality & Regioselectivity

By reacting 2-bromo-4-isopropylaniline with acetic anhydride, we convert the highly reactive amine into an acetamide (


). The acetyl group pulls electron density away from the nitrogen via resonance. This modification achieves two critical outcomes:
  • Oxidation Prevention: The moderated electron density protects the aromatic ring from oxidative cleavage by

    
    .
    
  • Regioselective Direction: The nitrogen lone pair remains partially available to donate into the aromatic ring, maintaining the ortho/para directing effect without the risk of anilinium ion formation.

In the protected substrate, N-(2-bromo-4-isopropylphenyl)acetamide, the para position is sterically blocked by the isopropyl group. The two ortho positions are C2 and C6. Because C2 is occupied by a bromine atom, the nitronium ion (


) is directed exclusively to the open C6 position, ensuring >95% regioselectivity for the target isomer.

Experimental Workflow

Workflow A 2-Bromo-4-isopropylaniline (Starting Material) B Step 1: Acetylation Acetic Anhydride, AcOH A->B C N-(2-bromo-4-isopropylphenyl)acetamide (Protected Intermediate) B->C D Step 2: Nitration HNO3 / H2SO4, 0-5 °C C->D E N-(2-bromo-4-isopropyl-6-nitrophenyl)acetamide (Nitrated Intermediate) D->E F Step 3: Deprotection HCl / EtOH, Reflux E->F G 2-Bromo-4-isopropyl-6-nitroaniline (Final Product) F->G

Workflow for the regioselective nitration of 2-bromo-4-isopropylaniline via acetamide protection.

Step-by-Step Protocols & Self-Validating Systems

Step 1: Amine Protection (Acetylation)

Objective: Mask the free amine to prevent oxidation and moderate ring activation.

  • Equip a 250 mL round-bottom flask with a magnetic stirrer.

  • Dissolve 10.0 g (46.7 mmol) of 2-bromo-4-isopropylaniline in 30 mL of glacial acetic acid.

  • Slowly add 5.5 mL (58.4 mmol, 1.25 eq) of acetic anhydride dropwise over 15 minutes.

  • Stir the reaction mixture at room temperature (20–25 °C) for 2 hours.

  • Quench by pouring the mixture into 150 mL of ice-cold water under vigorous stirring.

  • Collect the precipitated N-(2-bromo-4-isopropylphenyl)acetamide via vacuum filtration, wash with cold water, and dry under vacuum.

Self-Validation & In-Process Control (IPC): The reaction is successfully progressing when the initial clear solution yields a heavy, white crystalline precipitate upon quenching. If the precipitate fails to form, the anhydride may have hydrolyzed prematurely. Validate completion via TLC (Hexane:EtOAc 4:1); the protected amide will exhibit a significantly lower


 value than the starting aniline.
Step 2: Regioselective Nitration

Objective: Introduce the nitro group exclusively at the C6 position.

  • In a 250 mL three-neck flask equipped with an internal thermometer, dissolve the protected intermediate (~11.5 g) in 40 mL of concentrated

    
    .
    
  • Cool the solution to 0–5 °C using an ice-salt bath.

  • Prepare a nitrating mixture consisting of 2.5 mL fuming

    
     (>90%) and 5 mL concentrated 
    
    
    
    .
  • Add the nitrating mixture dropwise via an addition funnel. Critical: Maintain the internal temperature below 10 °C at all times to prevent dinitration and thermal runaway.

  • Stir for 1 hour at 0–5 °C.

  • Pour the reaction mixture over 200 g of crushed ice. Filter the resulting yellow precipitate (N-(2-bromo-4-isopropyl-6-nitrophenyl)acetamide), wash thoroughly with cold water until the filtrate is pH neutral, and air dry.

Self-Validation & In-Process Control (IPC): A successful, controlled nitration is indicated by a stable internal temperature and a color shift to pale yellow/amber. If the solution turns dark brown or black, oxidative degradation has occurred due to insufficient cooling. The pH of the final aqueous wash must be >5 to ensure the complete removal of residual acids, which could trigger premature hydrolysis in storage.

Step 3: Deprotection (Amide Hydrolysis)

Objective: Cleave the acetyl group to restore the free amine.

  • Transfer the crude nitrated intermediate to a 250 mL round-bottom flask.

  • Add 50 mL of ethanol and 25 mL of 6M aqueous HCl.

  • Attach a reflux condenser and heat the mixture to 80 °C (reflux) for 3 hours.

  • Cool the mixture to room temperature and concentrate the ethanol under reduced pressure.

  • Neutralize the remaining aqueous residue with saturated sodium bicarbonate (

    
    ) until pH 7–8 is reached.
    
  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Dry the combined organic layers over anhydrous

    
    , filter, and evaporate to yield 2-bromo-4-isopropyl-6-nitroaniline as a deep yellow/orange solid.
    

Self-Validation & In-Process Control (IPC): As the amide hydrolyzes, the initial suspension will clear into a homogeneous solution. Analytically, completion is validated when TLC (Hexane:EtOAc 3:1) shows the complete disappearance of the amide spot and the emergence of a highly UV-active, bright yellow amine spot.

Quantitative Data & Characterization

Table 1: Quantitative Reaction Parameters Summary

StepProcessKey ReagentsStoichiometry (eq)Temp (°C)Time (h)Expected Yield (%)
1ProtectionAcetic Anhydride1.2520–252.085–95
2NitrationFuming

1.100–51.070–80
3Deprotection6M HCl (aq)Excess80 (Reflux)3.080–90

Table 2: Analytical Characterization Targets

Intermediate / ProductFormulaMW ( g/mol )ESI-MS [M+H]⁺Key IR Frequencies (cm⁻¹)
Starting MaterialC₉H₁₂BrN214.10214.0 / 216.03400, 3300 (N-H stretch)
Protected AmideC₁₁H₁₄BrNO256.14256.0 / 258.01660 (C=O amide stretch)
Nitrated AmideC₁₁H₁₃BrN₂O₃301.14301.0 / 303.01530, 1350 (NO₂ stretch)
Final ProductC₉H₁₁BrN₂O₂259.10259.0 / 261.03450, 3350, 1520, 1345

References

  • US6083948A - Tetrahydropteridines for treatment of neurological disorders Source: Google Patents URL
  • Synthesis of p-Nitroaniline via a Multi-Step Sequence Source: Magritek URL
  • Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid Source: Fenix / Universidade de Lisboa URL

Sources

Application Note: Advanced Purification of 2-Bromo-4-isopropyl-6-nitroaniline via Mixed-Solvent Recrystallization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

2-Bromo-4-isopropyl-6-nitroaniline (CAS: 1309963-10-7) is a highly substituted aromatic amine utilized as a critical building block in advanced chemical synthesis, materials science, and drug development 1. The molecule features a complex stereoelectronic profile, possessing both electron-withdrawing (nitro, bromo) and electron-donating (amino, isopropyl) moieties 2. During its synthesis—typically via the electrophilic bromination or nitration of substituted aniline precursors—various impurities are generated. These include unreacted starting materials, positional isomers, over-halogenated byproducts, and oxidized colored species. Achieving high purity (≥95%) is mandatory before utilizing this compound in downstream transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura reactions), where impurities can poison the catalyst or lead to complex, inseparable product mixtures.

Thermodynamic & Kinetic Principles of the Purification Strategy

Recrystallization is a thermodynamically driven purification technique dependent on the differential solubility of a solute in a specific solvent system across a temperature gradient 3.

  • Mixed-Solvent Selection (Ethanol/Water): 2-Bromo-4-isopropyl-6-nitroaniline exhibits high lipophilicity due to the isopropyl and bromo groups, making it highly soluble in pure boiling ethanol. However, to optimize the recovery yield and force crystallization, water is introduced as an anti-solvent. The ethanol/water binary system allows for complete dissolution at the boiling point while drastically reducing solubility at 0 °C, forcing the target molecule into a crystalline lattice 4.

  • Decolorization Mechanics: Anilines are notoriously prone to air oxidation, forming highly conjugated, colored polymeric impurities. Activated carbon is employed during the hot dissolution phase. The massive surface area and porous structure of the carbon selectively adsorb these high-molecular-weight colored impurities via van der Waals forces 4.

  • Nucleation vs. Precipitation: Rapid cooling causes the compound to "crash out" (precipitate) kinetically, trapping solvent molecules and impurities within the solid matrix. Controlled, slow cooling ensures that molecules have sufficient time to align selectively into the growing crystal lattice, which thermodynamically excludes structurally dissimilar impurities 5.

Quantitative Data & Specifications

Table 1: Physicochemical Properties of 2-Bromo-4-isopropyl-6-nitroaniline

PropertySpecification / Value
CAS Number 1309963-10-7
Molecular Formula C₉H₁₁BrN₂O₂
Molecular Weight 259.10 g/mol
Expected Appearance Solid (Yellow to Orange crystalline powder)
Target Purity ≥ 95% (Validated via HPLC)
Storage Conditions 2-8 °C, protect from light, keep tightly closed

Experimental Workflow

Workflow N1 Crude 2-Bromo-4-isopropyl- 6-nitroaniline N2 Dissolution (Hot EtOH/H2O) N1->N2 Heat & Solvent N3 Decolorization (Activated Carbon) N2->N3 Add Carbon N4 Hot Gravity Filtration (Remove Insoluble Matter) N3->N4 Filter Hot N5 Controlled Cooling (Nucleation & Growth) N4->N5 Slow Cool to 0°C N6 Vacuum Filtration (Ice-cold Wash) N5->N6 Isolate Crystals N7 Pure Crystals (Validation: HPLC/MP) N6->N7 Dry in Desiccator

Workflow for the recrystallization of 2-bromo-4-isopropyl-6-nitroaniline.

Step-by-Step Self-Validating Protocol

Phase 1: Dissolution and Saturation
  • Preparation: Place 1.0 g of crude 2-bromo-4-isopropyl-6-nitroaniline in a 50 mL Erlenmeyer flask.

  • Primary Dissolution: Add 5 mL of absolute ethanol. Heat the mixture gently on a hot plate until the solvent reaches a rolling boil.

  • Solvent Tuning: If the solid does not completely dissolve, add hot ethanol dropwise (up to 2 mL additional) while swirling until a clear, dark solution is achieved.

    • Self-Validation Checkpoint: Visually inspect the boiling solution. The absence of solid particulates indicates complete dissolution. If an oily layer forms at the bottom ("oiling out"), the solvent volume is insufficient or the temperature is too low.

Phase 2: Decolorization and Hot Filtration
  • Carbon Addition: Remove the flask from the heat source and allow it to cool slightly to prevent rapid boil-over. Add 50 mg of activated decolorizing charcoal.

  • Adsorption: Reheat the suspension to a gentle boil for 3–5 minutes to allow the carbon to adsorb polymeric impurities.

  • Hot Filtration: Perform a hot gravity filtration using a pre-warmed stemless funnel (to prevent premature crystallization in the stem) and fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

    • Self-Validation Checkpoint: The filtrate must be completely transparent and significantly lighter in color than the crude solution. If fine carbon dust is visible in the filtrate, the filtration system has failed and the solution must be re-filtered through a tightly packed Celite pad.

Phase 3: Anti-Solvent Addition and Crystallization
  • Saturation Point Tuning: Keep the clear filtrate hot on the hot plate. Slowly add hot deionized water dropwise until the solution becomes faintly turbid. This indicates the exact saturation point of the mixed solvent system.

  • Clarification: Add 1–2 drops of hot ethanol to clear the turbidity, establishing a perfectly saturated solution at the boiling point.

  • Nucleation: Remove the flask from the heat, cover it with a watch glass (to prevent solvent evaporation), and allow it to cool undisturbed to room temperature (approx. 45 minutes).

  • Crystal Growth: Once crystal growth is visible and the flask is at room temperature, transfer it to an ice-water bath (0 °C) for 30 minutes to maximize the thermodynamic yield.

    • Self-Validation Checkpoint: Distinct, well-defined geometric crystals should form. If the solution remains clear, the system is supersaturated. Scratch the inner wall of the flask with a glass stirring rod to create micro-abrasions that induce nucleation.

Phase 4: Isolation and Drying
  • Filtration: Isolate the pure crystals via vacuum filtration using a Büchner or Hirsch funnel.

  • Washing: Wash the filter cake with 2 mL of an ice-cold 1:1 ethanol/water mixture. The cold temperature ensures the mother liquor (containing dissolved impurities) is washed away without re-dissolving the purified crystal lattice.

  • Drying: Maintain the vacuum for 10 minutes to pull air through the crystals. Transfer the solid to a vacuum desiccator over silica gel for 12 hours before analytical validation (HPLC and Melting Point determination).

Troubleshooting Matrix

Table 2: Experimental Troubleshooting & Optimization

ObservationMechanistic CauseCorrective Action
Oiling Out The solute melts below the solvent's boiling point, or the cooling rate was too rapid, causing liquid-liquid phase separation.Reheat the mixture until the oil redissolves, add 1-2 mL of hot ethanol, and cool the flask much more slowly (e.g., in a warm water bath).
No Crystallization The solution is supersaturated, or an excessive volume of ethanol was used during the dissolution phase.Scratch the inside of the flask to induce nucleation. If this fails, boil off 20-30% of the solvent volume and repeat the cooling process.
Colored Crystals Co-crystallization of oxidized aniline impurities due to insufficient adsorption during the hot phase.Redissolve the isolated crystals, increase the activated carbon loading by 50%, and repeat the hot filtration step.
Premature Crystallization The solution cooled too rapidly during the hot gravity filtration, causing crystals to form in the filter paper.Pre-heat the receiving flask and the stemless funnel with hot solvent prior to filtration. Keep the source flask on the heat as long as possible.

References

  • University of Alberta. "Recrystallization - Single Solvent & Two Solvent Methods". Department of Chemistry Laboratory Resources. Available at:[Link]

  • Tata Institute of Fundamental Research (TIFR). "Recrystallization: Purification of the product". TIFR Laboratory Protocols. Available at: [Link]

Sources

Application Note: A Robust HPLC-UV Method for the Quantitative Analysis of 2-Bromo-4-isopropyl-6-nitroaniline

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of 2-Bromo-4-isopropyl-6-nitroaniline. This compound, a substituted aromatic amine, is of significant interest in chemical synthesis and pharmaceutical research. The developed reversed-phase HPLC (RP-HPLC) method utilizes a C18 stationary phase with a simple isocratic mobile phase and UV detection, ensuring accuracy, precision, and robustness. This guide is intended for researchers, quality control analysts, and drug development professionals requiring a reliable analytical protocol for this compound and its potential impurities. The causality behind methodological choices, detailed experimental protocols, validation parameters, and troubleshooting are discussed to provide a comprehensive and self-validating framework.

Introduction and Scientific Rationale

Substituted nitroanilines are a critical class of compounds, serving as precursors and intermediates in the synthesis of dyes, agrochemicals, and active pharmaceutical ingredients (APIs).[1][2] The precise quantification and purity assessment of these molecules are paramount for ensuring the safety, efficacy, and quality of the final products. 2-Bromo-4-isopropyl-6-nitroaniline (C₉H₁₁BrN₂O₂, MW: 259.10 g/mol ) is a complex aromatic amine whose analytical characterization requires a specific and reliable method.[3][4]

High-Performance Liquid Chromatography (HPLC) with UV detection is an ideal technique for analyzing such compounds.[5] Its advantages over other methods, like Gas Chromatography (GC), include the ability to analyze thermolabile and polar compounds without the need for derivatization, which can be time-consuming and introduce variability.[1][6] This document provides a comprehensive protocol grounded in established chromatographic principles for the analysis of 2-Bromo-4-isopropyl-6-nitroaniline.

Chromatographic Method Development: A Mechanistic Approach

The selection of an appropriate HPLC method is governed by the physicochemical properties of the analyte. 2-Bromo-4-isopropyl-6-nitroaniline possesses a combination of functional groups that dictate its chromatographic behavior: a polar primary amine (-NH₂), a polar nitro group (-NO₂), a non-polar isopropyl group (-CH(CH₃)₂), and a halogen (Br). This combination of polar and non-polar characteristics makes Reversed-Phase Liquid Chromatography (RP-LC) the most effective separation mode.[7]

Stationary Phase Selection

A C18 (octadecylsilane) column was selected as the stationary phase. This is the most common reversed-phase support and provides a high degree of hydrophobicity, which is necessary for retaining the analyte via interactions with its isopropyl group and benzene ring.[8] The C18 phase offers a robust and well-characterized platform for separating a wide range of aromatic compounds.[9]

Mobile Phase Optimization

The mobile phase consists of a polar aqueous component and a less polar organic modifier.

  • Organic Modifier: Acetonitrile (MeCN) was chosen over methanol due to its lower viscosity, which allows for higher efficiency at optimal flow rates, and its lower UV cutoff, which provides a better signal-to-noise ratio.

  • Aqueous Component & pH Control: The primary amine group on the aniline ring can cause poor peak shape (tailing) due to its interaction with residual silanols on the silica-based stationary phase. To mitigate this, the mobile phase is acidified with phosphoric acid. At a low pH (e.g., pH 2.5-3.0), the amine group is protonated (-NH₃⁺), which significantly reduces undesirable secondary interactions and results in sharp, symmetrical peaks.[10] An isocratic elution is employed for its simplicity, robustness, and faster re-equilibration times between injections.[8]

Detector Wavelength Selection

The nitroaniline chromophore exhibits strong absorbance in the UV region. A Diode Array Detector (DAD) is recommended to scan the UV spectrum of the analyte and select the wavelength of maximum absorbance (λ-max) for optimal sensitivity. For many aromatic amines and nitro compounds, detection wavelengths between 220 nm and 254 nm provide excellent response.[8]

Method Development Logic

MethodDevelopment Analyte Analyte: 2-Bromo-4-isopropyl-6-nitroaniline (Polar & Non-polar moieties) Mode Separation Mode Selection Analyte->Mode Physicochemical Properties RP_HPLC Reversed-Phase HPLC (RP-HPLC) Rationale: Effective for mixed polarity compounds Mode->RP_HPLC Stationary Stationary Phase (Column) C18 C18 Column (e.g., 250x4.6mm, 5µm) Rationale: High hydrophobicity for retention Stationary->C18 Mobile Mobile Phase Isocratic Isocratic: Acetonitrile & Acidified Water Rationale: Simplicity, robustness, good peak shape for amine Mobile->Isocratic Detector Detection UV_DAD UV/DAD Detector (λ ~254 nm) Rationale: Strong chromophore, peak purity analysis Detector->UV_DAD RP_HPLC->Stationary RP_HPLC->Mobile RP_HPLC->Detector

Caption: Logic flow for HPLC method development.

Experimental Protocol

Equipment and Materials
  • HPLC System with quaternary or binary pump, autosampler, column thermostat, and Diode Array Detector (DAD) or UV-Vis detector.

  • Data acquisition and processing software (e.g., Chromeleon™, Empower™).

  • Analytical balance (0.01 mg readability).

  • Volumetric flasks (Class A).

  • Pipettes (calibrated).

  • Syringes and 0.45 µm syringe filters (PTFE or nylon).

  • Reference Standard: 2-Bromo-4-isopropyl-6-nitroaniline (Purity ≥95%).

  • HPLC-grade Acetonitrile (MeCN).

  • HPLC-grade water (e.g., Milli-Q®).

  • Phosphoric Acid (H₃PO₄), ACS grade or higher.

Chromatographic Conditions
ParameterRecommended Condition
HPLC Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : Water (with 0.1% H₃PO₄) (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection DAD/UV at 254 nm
Run Time 15 minutes
Solution Preparation
  • Mobile Phase Preparation (1 L): Carefully add 1.0 mL of concentrated phosphoric acid to 399 mL of HPLC-grade water in a 1 L media bottle. Add 600 mL of acetonitrile. Mix thoroughly and degas before use.

  • Standard Stock Solution (500 µg/mL): Accurately weigh approximately 25 mg of the 2-Bromo-4-isopropyl-6-nitroaniline reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 5, 20, 50, 100, 200 µg/mL) by serially diluting the Standard Stock Solution with the mobile phase.

  • Sample Preparation: Accurately weigh a sample containing the analyte to achieve a theoretical concentration of ~100 µg/mL when dissolved in the mobile phase. Ensure the sample is fully dissolved (sonicate if necessary). Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Analysis Workflow

AnalysisWorkflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Prep_Mobile Prepare Mobile Phase (MeCN:H₂O:H₃PO₄) Equilibrate Equilibrate HPLC System (Stable Baseline) Prep_Mobile->Equilibrate Prep_Std Prepare Standard Solutions (Stock & Working) Inject_Cal Inject Calibration Standards Prep_Std->Inject_Cal Prep_Sample Prepare Sample Solution (Dissolve & Filter) Inject_Sample Inject Sample(s) Prep_Sample->Inject_Sample Equilibrate->Inject_Cal Inject_Cal->Inject_Sample Gen_Curve Generate Calibration Curve (Peak Area vs. Concentration) Inject_Sample->Gen_Curve Quantify Quantify Analyte in Sample Gen_Curve->Quantify Report Generate Report Quantify->Report

Caption: Step-by-step workflow for HPLC analysis.

Method Validation Protocol

To ensure the method is fit for its intended purpose, it must be validated according to guidelines from the International Council for Harmonisation (ICH).

ParameterObjective & ProcedureAcceptance Criteria
Specificity Inject blank (mobile phase) and placebo to confirm no interfering peaks at the analyte's retention time. Use DAD to assess peak purity.No significant interference at the analyte's retention time. Peak purity index > 0.995.
Linearity Analyze 5-6 calibration standards across the desired range (e.g., 5-200 µg/mL). Plot peak area vs. concentration.Correlation coefficient (r²) ≥ 0.999.
Accuracy Perform recovery studies by spiking the analyte at three concentration levels (e.g., 80%, 100%, 120%) into a sample matrix.Mean recovery should be between 98.0% and 102.0%.
Precision Repeatability: Inject one sample solution six times. Intermediate: Repeat on a different day with a different analyst.Relative Standard Deviation (%RSD) ≤ 2.0%.
LOD & LOQ Determine based on the signal-to-noise ratio (S/N) or standard deviation of the response and slope of the calibration curve.S/N of ~3 for LOD and ~10 for LOQ.
Robustness Systematically vary method parameters (±10% flow rate, ±2°C temp, ±5% organic modifier) and assess the impact on results.%RSD of results should remain ≤ 2.0%.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Peak Tailing Insufficient mobile phase acidity; column degradation; column contamination.Ensure correct mobile phase pH; use a new column; flush the column with a strong solvent.
Broad Peaks Extra-column volume; column voiding; low column temperature.Check tubing connections; replace column; increase column temperature to 30-35°C.
Retention Time Shift Change in mobile phase composition; column aging; leak in the system.Prepare fresh mobile phase; equilibrate column thoroughly; check pump pressure for stability.
Ghost Peaks Contaminated mobile phase; carryover from autosampler.Use fresh, high-purity solvents; run blank injections; clean the autosampler needle and seat.

Conclusion

This application note describes a simple, rapid, and robust RP-HPLC method for the quantitative analysis of 2-Bromo-4-isopropyl-6-nitroaniline. The use of a standard C18 column and an isocratic, acidified mobile phase provides excellent peak shape and reliable separation. The detailed protocol and validation framework establish this method as a trustworthy and authoritative procedure suitable for routine quality control and research applications in the pharmaceutical and chemical industries.

References

  • Simplified Yet Sensitive Determination of Aniline and Nitroanilines. LCGC International. Available at: [Link]

  • Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Taylor & Francis Online. Available at: [Link]

  • Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns. PubMed. Available at: [Link]

  • Experiment 4:: TLC and HPLC of Nitroanilines. Scribd. Available at: [Link]

  • Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers | Request PDF. ResearchGate. Available at: [Link]

  • HPLC Method for Analysis of 2-Bromo-4-nitroaniline. SIELC Technologies. Available at: [Link]

  • A New View of Reversed Phase HPLC Selectivity. Element Lab Solutions. Available at: [Link]

  • Reversed Phase HPLC Columns. Phenomenex. Available at: [Link]

  • HPLC Method for Analysis of Aniline on Primesep 100 Column. SIELC Technologies. Available at: [Link]

Sources

1H NMR characterization of 2-Bromo-4-isopropyl-6-nitroaniline

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Structural Elucidation and Purity Assessment of 2-Bromo-4-isopropyl-6-nitroaniline via 1H NMR Spectroscopy

Executive Summary

This guide details the protocol for the characterization of 2-Bromo-4-isopropyl-6-nitroaniline (CAS: 1309963-10-7) using Proton Nuclear Magnetic Resonance (


H NMR). This compound is a critical intermediate in the synthesis of agrochemicals and substituted benzimidazoles. Its structural features—specifically the "push-pull" electronic nature of the amino and nitro groups, combined with the steric bulk of the isopropyl and bromo substituents—create a unique spectral signature.

Key Technical Challenge: Distinguishing the target regioisomer from potential byproducts (e.g., 4-bromo-2-isopropyl-6-nitroaniline) and accurately integrating exchangeable amine protons which are subject to intramolecular hydrogen bonding.

Structural Analysis & Theoretical Prediction

Before acquisition, we must predict the magnetic environment to validate experimental data.

Molecule: 2-Bromo-4-isopropyl-6-nitroaniline Core Scaffold: Aniline (


)
Substituents: 
  • C1:

    
     (Electron Donating Group, EDG)
    
  • C2:

    
     (Weakly Deactivating, Inductive withdrawal 
    
    
    
    , Resonance donation
    
    
    )
  • C4:

    
     (Isopropyl, Weakly Activating, 
    
    
    
    )
  • C6:

    
     (Strongly Deactivating, 
    
    
    
    ,
    
    
    )

Proton Environments:

  • Aromatic Region (

    
    ): 
    
    • 
       (ortho to 
      
      
      
      ):
      Highly deshielded due to the strong electron-withdrawing nitro group.
    • 
       (ortho to 
      
      
      
      ):
      Deshielded by bromine, but less so than
      
      
      .
    • Coupling:

      
       and 
      
      
      
      are meta to each other. We expect a meta-coupling constant (
      
      
      ) of ~2.0 – 2.5 Hz .
  • Aliphatic Region:

    • Methine (

      
      ):  Septet splitting pattern due to 6 adjacent methyl protons.
      
    • Methyl (

      
      ):  Strong doublet, integrating to 6H.
      
  • Exchangeable Region:

    • Amine (

      
      ):  Typically broad.[1] However, an intramolecular hydrogen bond  often forms between the amine hydrogen and the ortho-nitro oxygen (
      
      
      
      ). This deshields the signal (shifting it downfield) and may sharpen the peak compared to free amines.

Experimental Protocol

Reagents and Materials
  • Analyte: >95% purity 2-Bromo-4-isopropyl-6-nitroaniline.

  • Solvent: DMSO-

    
     (99.9% D) is recommended over CDCl
    
    
    
    .
    • Reasoning: DMSO minimizes intermolecular exchange of the amine protons and ensures solubility of the polar nitroaniline. It allows for distinct integration of the

      
       peak, which is critical for purity assays.
      
  • NMR Tube: 5mm high-precision borosilicate glass (Wilmad 507-PP or equivalent).

Sample Preparation
  • Mass: Weigh 10.0 – 15.0 mg of the solid sample.

  • Dissolution: Add 0.6 mL of DMSO-

    
    .
    
  • Homogenization: Vortex for 30 seconds. Ensure no suspended solids remain, as particulates cause magnetic susceptibility gradients leading to line broadening.

  • Filtration (Optional): If the solution is cloudy, filter through a small plug of glass wool directly into the NMR tube.

Instrument Parameters (400 MHz or higher)
  • Pulse Sequence: zg30 (Standard 30° pulse)

  • Temperature: 298 K (25°C)

  • Number of Scans (NS): 16 (Sufficient for >10 mg sample)

  • Relaxation Delay (D1): 1.0 – 2.0 seconds.

    • Note: For quantitative purity (qNMR), increase D1 to 15s (

      
      ) to ensure full relaxation of the aromatic protons.
      
  • Spectral Width (SW): 14 ppm (to capture downfield exchangeables).

  • Acquisition Time (AQ): >3.0 seconds (for good digital resolution of small couplings).

Data Analysis & Interpretation

Expected Chemical Shifts (DMSO- )
Proton AssignmentTypeApprox. Shift (

, ppm)
MultiplicityCoupling (

, Hz)
Integration
H-5 (Ar-H)Aromatic7.90 – 8.10 Doublet (d)

1H
H-3 (Ar-H)Aromatic7.60 – 7.75 Doublet (d)

1H
-NH

Amine7.00 – 7.50 *Broad Singlet (br s)-2H
-CH- Methine2.80 – 2.95 Septet (sept)

1H
-CH

Methyl1.18 – 1.25 Doublet (d)

6H

*Note: The amine shift is concentration and temperature-dependent.[1] In CDCl


, this may appear closer to 6.0-6.5 ppm.
The "Self-Validating" Logic

To confirm the identity of the molecule without an external standard, use the Internal Integration Ratio Check :

  • Set Reference: Calibrate the Methyl doublet (

    
    ) to an integration of 6.00 .
    
  • Verify Methine: The Methine septet must integrate to 1.00 (

    
    ).
    
  • Verify Aromatics: You must see exactly two aromatic signals, each integrating to 1.00 .

    • Failure Mode: If you see three aromatic signals or integrations of 2.0, you likely have the wrong isomer (e.g., 4-isopropyl-aniline without the bromine/nitro substitution).

  • Verify Coupling: Zoom in on the aromatic peaks. They must be doublets with a small coupling constant (~2 Hz).

    • Logic: If the peaks are singlets, the protons are para to each other (unlikely here). If the splitting is large (>8 Hz), the protons are ortho to each other (indicating the Br or NO

      
       is in the wrong position).
      

Workflow Visualization

The following diagram illustrates the decision-making process for validating the compound's structure.

NMR_Workflow Start Start: Sample Preparation (15mg in DMSO-d6) Acquire Acquire 1H Spectrum (zg30, 16 scans) Start->Acquire Process Process: Phase, Baseline, Calibrate DMSO (2.50 ppm) Acquire->Process Check_Aliphatic Check Aliphatic Region Integrate Methyl Doublet = 6.0 Process->Check_Aliphatic Decision_Methine Is Methine Septet = 1.0H? Check_Aliphatic->Decision_Methine Check_Aromatic Check Aromatic Region (6.5 - 8.5 ppm) Decision_Methine->Check_Aromatic Yes Fail_Impure FAIL: Check Purity or Solvent Water Decision_Methine->Fail_Impure No (Integration Error) Decision_Pattern Pattern Analysis: 2 distinct signals? Check_Aromatic->Decision_Pattern Decision_Coupling Coupling Check: J ~ 2.0 - 2.5 Hz (Meta)? Decision_Pattern->Decision_Coupling Yes Fail_Isomer FAIL: Wrong Regioisomer (Ortho/Para coupling detected) Decision_Pattern->Fail_Isomer No (Symmetry/Count mismatch) Pass VALIDATED: 2-Bromo-4-isopropyl-6-nitroaniline Decision_Coupling->Pass Yes Decision_Coupling->Fail_Isomer No (J > 7Hz)

Caption: Logical workflow for the structural validation of 2-Bromo-4-isopropyl-6-nitroaniline, distinguishing it from isomers via coupling constants.

Troubleshooting & Common Artifacts

  • Broad Amine Peak: The

    
     signal can be extremely broad due to quadrupole broadening from the Nitrogen-14 nucleus or proton exchange.
    
    • Solution: If integration is difficult, add 1-2 drops of

      
       to the tube and shake. The 
      
      
      
      peak will disappear (exchange with D), confirming its assignment, while aromatic peaks remain.
  • Water Peak Interference: In DMSO-

    
    , the water peak appears around 3.33 ppm. Ensure this does not overlap with the Methine septet (~2.9 ppm). If overlap occurs, switch to CDCl
    
    
    
    (water at 1.56 ppm).
  • Rotational Isomers: The isopropyl group generally rotates freely at room temperature. If the septet appears broadened or split at low temperatures (<0°C), this indicates restricted rotation, but at 298K, it should be a clean septet.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Source for substituent additivity rules).
  • Reich, H. J. (2023). WinPLT NMR Coupling Constants. University of Wisconsin-Madison. (Source for meta-coupling ranges in substituted benzenes). Retrieved from [Link]

Sources

Application Note: High-Performance Azo Dye Synthesis Utilizing 2-Bromo-4-isopropyl-6-nitroaniline

[1]

Executive Summary

This application note details the optimized protocol for utilizing 2-Bromo-4-isopropyl-6-nitroaniline (CAS 1309963-10-7) as a diazo component in the synthesis of high-value azo dyes. While traditionally categorized as a disperse dye intermediate for polyester substrates, this scaffold possesses unique steric and electronic properties—driven by the bulky isopropyl group and the electron-withdrawing bromine/nitro combination—that make it a versatile building block for both chromophore engineering and pharmaceutical pharmacophore development.

Chemical Profile & Strategic Utility[1]

PropertySpecification
Chemical Name 2-Bromo-4-isopropyl-6-nitroaniline
CAS Number 1309963-10-7
Molecular Formula C

H

BrN

O

Molecular Weight 259.10 g/mol
Appearance Yellow to Dark Yellow Solid
Purity Requirement

98% (HPLC) for reproducible dye synthesis
Role Diazo Component (Electrophile)
Structural Advantages[1]
  • Steric Bulk (Isopropyl): Unlike the common methyl/ethyl analogs, the 4-isopropyl group introduces significant steric hindrance.[1] In dye chemistry, this disrupts molecular packing, often improving the solubility of the final dye in organic solvents and enhancing leveling properties on polyester fibers.

  • Electronic Push-Pull: The ortho-bromo and ortho-nitro groups (relative to the amine) strongly deactivate the amine, making it a "weak base."[1] This necessitates specific diazotization conditions (nitrosylsulfuric acid) but results in a highly electrophilic diazonium salt, ensuring rapid coupling with electron-rich substrates.[1]

  • Bathochromic Shift: The bromine atom induces a bathochromic (red) shift compared to the non-halogenated analog, allowing for the fine-tuning of absorption maxima (

    
    ).[1]
    

Mechanism of Action: Electrophilic Aromatic Substitution

The synthesis relies on the formation of a diazonium salt followed by an azo coupling reaction.[2][3] Due to the weak basicity of the amine, standard aqueous HCl diazotization is often insufficient due to poor solubility and hydrolysis risks. We employ Nitrosylsulfuric Acid (NSA) generated in situ or pre-formed.[1]

Pathway Visualization

The following diagram illustrates the critical reaction pathway and decision nodes for the synthesis.

GStartStart: 2-Bromo-4-isopropyl-6-nitroanilineSolubilizationStep 1: Solubilization(Hot Glacial Acetic Acid or H2SO4)Start->SolubilizationDiazotizationStep 2: Diazotization(T < 5°C, 2 hrs)Solubilization->DiazotizationNSA_GenReagent Prep: Nitrosylsulfuric Acid(NaNO2 + Conc. H2SO4)NSA_Gen->DiazotizationDiazo_SpeciesIntermediate: Diazonium Cation[Ar-N≡N]+ HSO4-Diazotization->Diazo_Species -H2OCouplingStep 3: Azo Coupling(Electrophilic Aromatic Substitution)Diazo_Species->CouplingCoupler_PrepCoupler Prep: N,N-Diethylaniline(Dissolved in dil. H2SO4/AcOH)Coupler_Prep->CouplingpH_ControlCritical Parameter: pH Adjustment(Sodium Acetate buffer to pH 4-5)Coupling->pH_ControlProductFinal Product: Disperse Azo Dye(Precipitate)pH_Control->Product Precipitation

Figure 1: Workflow for the conversion of weakly basic 2-Bromo-4-isopropyl-6-nitroaniline into a stable azo dye.

Experimental Protocol

Method A: Nitrosylsulfuric Acid Route (Recommended)

Use this method for maximum yield and reproducibility.[1] Aqueous HCl methods are prone to incomplete diazotization for this substrate.

Reagents:
  • Substrate: 2-Bromo-4-isopropyl-6-nitroaniline (2.6 g, 10 mmol)

  • Acid: Concentrated Sulfuric Acid (98%, 15 mL)[1]

  • Nitrosating Agent: Sodium Nitrite (0.76 g, 11 mmol)[1][4]

  • Coupler: N,N-Diethylaniline (1.5 g, 10 mmol) [Note: Can be substituted with N-(2-cyanoethyl)-N-ethylaniline for commercial disperse dye analogs][1]

  • Solvent: Glacial Acetic Acid (10 mL)

  • Buffer: Sodium Acetate (saturated solution)[1]

  • Ice: Crushed (approx. 200 g)

Step-by-Step Procedure:

1. Preparation of Nitrosylsulfuric Acid (NSA):

  • In a dry three-neck flask, cool 5 mL of conc. H

    
    SO
    
    
    to 0–5°C using an ice-salt bath.
  • Slowly add Sodium Nitrite (0.76 g) in small portions with vigorous stirring. Ensure the temperature does not exceed 10°C to prevent NO

    
     gas evolution.[1]
    
  • Heat gently to 60°C until the solution is clear (complete formation of NSA), then cool back to 0–5°C.

2. Diazotization:

  • Dissolve/suspend the 2-Bromo-4-isopropyl-6-nitroaniline (2.6 g) in a mixture of Glacial Acetic Acid (10 mL) and conc. H

    
    SO
    
    
    (10 mL).[1] Gentle heating may be required to break up aggregates, but cool to 0–5°C before proceeding.[1]
  • Critical Step: Add the amine solution dropwise to the cold NSA solution.

  • Maintain temperature at 0–5°C. Stir for 2 hours.

  • Validation: Test a drop of the reaction mixture on Starch-Iodide paper. An immediate blue-black color confirms excess nitrous acid (required).[1] If negative, add small aliquots of NaNO

    
    .[1]
    

3. Coupling Reaction:

  • Dissolve the coupler (N,N-Diethylaniline) in 10 mL of dilute acetic acid (10%) or dilute H

    
    SO
    
    
    . Cool to 0–5°C.[1][2][5][6]
  • Add the diazonium salt solution (from Step 2) dropwise into the coupler solution.[1]

  • pH Control: Simultaneously add saturated Sodium Acetate solution dropwise to maintain the pH between 4.0 and 5.0 .

    • Why? Acidic conditions prevent the coupling of amines; too basic conditions decompose the diazonium salt. The range 4–5 is optimal for aniline couplers.[1]

  • Stir for 2–4 hours allowing the temperature to rise to room temperature.

4. Isolation & Purification:

  • Pour the reaction mixture into 200 mL of ice-cold water.

  • Filter the precipitated dye using a Büchner funnel.[1][4][2]

  • Wash: Wash with water (to remove acid) followed by a small amount of cold ethanol (to remove unreacted organics).[1]

  • Recrystallization: Purify from Ethanol or Acetone/Water mixture.[1]

Critical Process Parameters (CPP) & Troubleshooting

ObservationRoot CauseCorrective Action
Low Yield / Tar Formation Decomposition of Diazonium SaltEnsure temperature is strictly < 5°C during diazotization.[1] Avoid exposure to light.[1]
Incomplete Coupling pH DriftMonitor pH continuously. If pH < 2, coupling is inhibited (protonation of coupler).[1] If pH > 7, diazo decomposes.[1]
Unreacted Amine Poor SolubilityUse Propionic Acid/Acetic Acid (1:[1]5) mix for initial solubilization of the bulky isopropyl-aniline.[1]
Dull Color Impurities / IsomersRecrystallize.[1][7] Check TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).

Pharmaceutical Repurposing (Dual-Use Note)

While primarily a dye intermediate, the 2-Bromo-4-isopropyl-6-nitroaniline scaffold is relevant in drug discovery.[1]

  • Kinase Inhibition: The 2-bromo-4-nitroaniline core mimics the pharmacophore of certain kinase inhibitors.[1] The bromine atom provides a handle for Suzuki-Miyaura coupling to attach heterocycles (e.g., pyridine, pyrimidine) post-reduction of the nitro group.

  • Protocol Adaptation: For pharma applications, the nitro group is typically reduced to a diamine (using Fe/HCl or H

    
    /Pd-C) to form benzimidazole derivatives.[1]
    

Safety & Handling (HSE)

  • Toxicity: Nitroanilines are toxic by inhalation and skin contact.[1] They are potential Methemoglobinemia inducers.[1] Double-gloving (Nitrile) and working in a fume hood are mandatory.[1]

  • Explosion Hazard: Dry diazonium salts can be explosive.[1][3] Never dry the intermediate diazonium salt. Proceed immediately to coupling.[1]

  • Waste Disposal: All aqueous waste containing diazo residues must be treated with bleach (hypochlorite) or sodium bisulfite to destroy unreacted diazo species before disposal.[1]

References

  • Sigma-Aldrich. 2-Bromo-4-isopropyl-6-nitroaniline Product Specification & Safety Data Sheet.[1]Link[1]

  • Otutu, J. O., et al. (2019).[1][8] "Synthesis of Disperse Dyes and Their Applications on Synthetic Fabrics." Trends in Science & Technology Journal, 4(1), 92–96.[1][8] Link

  • BenchChem. Synthesis of Azo Dyes Using 2,6-Diisopropyl-4-nitroaniline (Analogous Protocol).Link[1]

  • Organic Chemistry Portal. Diazotization and Azo Coupling: Mechanisms and Conditions.Link

  • ChemScene. Product Analysis: 2-Bromo-4-isopropyl-6-nitroaniline (CAS 1309963-10-7).[1][9][10]Link[1]

Application Note: High-Yield Synthesis of Functionalized Benzimidazoles via Reductive Cyclization of 2-Bromo-4-isopropyl-6-nitroaniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

Benzimidazoles are privileged scaffolds in medicinal chemistry, frequently embedded in antimicrobial, antiviral, and oncology drug candidates. The synthesis of highly functionalized, unsymmetrical benzimidazoles requires precise, regioselective methodologies. This application note details a robust, one-pot reductive cyclization protocol utilizing 2-Bromo-4-isopropyl-6-nitroaniline (CAS: 1309963-10-7) [1][2].

Why this specific scaffold?

  • Orthogonal Diversification: The C2-bromo substituent serves as an active handle for downstream Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions.

  • Lipophilic Modulation: The C4-isopropyl group increases the steric bulk and modulates the LogP of the resulting molecule, a critical factor in optimizing target residence time and membrane permeability[3].

Causality in Experimental Design: The traditional two-step synthesis of benzimidazoles involves reducing an o-nitroaniline to an o-phenylenediamine, followed by acid-catalyzed condensation with a carboxylic acid or aldehyde[4]. However, the intermediate diamine (3-bromo-5-isopropylbenzene-1,2-diamine) is highly electron-rich and notoriously susceptible to rapid air oxidation, leading to dark, intractable tar-like mixtures.

Furthermore, utilizing standard catalytic hydrogenation (e.g., Pd/C with H₂) to reduce the nitro group is strictly contraindicated for this specific substrate. Palladium-catalyzed hydrogenation frequently induces hydrodehalogenation, cleaving the critical C-Br bond[5]. To preserve the bromine atom and bypass the unstable diamine intermediate, we employ a chemoselective, one-pot reductive cyclization using sodium dithionite (Na₂S₂O₄) [4][6].

Mechanistic Pathway

Sodium dithionite acts as a mild, chemoselective reducing agent that efficiently converts the nitro group to an amine without affecting the aryl halide. The reaction is performed in the presence of an aldehyde. As the nitro group is reduced, the nascent amine immediately undergoes condensation with the aldehyde to form a Schiff base/aminal intermediate. Subsequent intramolecular cyclization and spontaneous aromatization (oxidation) yield the highly stable benzimidazole core[4][6].

Mechanism A 2-Bromo-4-isopropyl- 6-nitroaniline B Na2S2O4 / Heat (Chemoselective Nitro Reduction) A->B C 3-Bromo-5-isopropyl- benzene-1,2-diamine B->C D Aldehyde Condensation (R-CHO) C->D E Schiff Base / Aminal Intermediate D->E F Intramolecular Cyclization & Aromatization E->F G 4(7)-Bromo-6(5)-isopropyl- 2-substituted-1H-benzimidazole F->G

Chemoselective reductive cyclization pathway avoiding hydrodehalogenation.

Quantitative Data: Optimization of Reaction Conditions

The necessity of Na₂S₂O₄ is demonstrated in the optimization data below. Alternative reducing agents either fail to drive the cyclization efficiently or destroy the halogen handle, rendering the product useless for downstream cross-coupling.

Reducing Agent / ConditionsSolvent SystemTemp (°C)Time (h)Benzimidazole Yield (%)Dehalogenation Side-Product (%)
Pd/C, H₂ (1 atm) [5]MeOH2512< 10%> 85% (Loss of Br)
SnCl₂·2H₂O EtOH / HCl80842%< 5%
Fe powder, AcOH AcOH80655%< 5%
Na₂S₂O₄ (3 equiv) [4]EtOH / H₂O (or DMF)80588% 0% (Optimal)
Na₂S₂O₄ (Microwave) [7]DMF160 W1 min85% 0%

Table 1: Condition optimization highlighting the superiority of Na₂S₂O₄ for preserving the bromo-substituent.

Experimental Protocol: One-Pot Synthesis

The following protocol describes the synthesis of 4(7)-bromo-6(5)-isopropyl-2-phenyl-1H-benzimidazole using benzaldehyde as the coupling partner[4].

Workflow Step1 1. Reagent Prep Nitroarene + Aldehyde in EtOH Step2 2. Reduction Aq. Na2S2O4 dropwise (Inert Atm) Step1->Step2 Step3 3. Cyclization Heat at 80°C Monitor via TLC Step2->Step3 Step4 4. Workup Precipitate in NH4OH Filter & Wash Step3->Step4 Step5 5. Purification Recrystallization (EtOH/H2O) Step4->Step5

Step-by-step experimental workflow for the one-pot synthesis.

Materials Required:
  • 2-Bromo-4-isopropyl-6-nitroaniline (1.0 mmol, ~259.1 mg)[1]

  • Benzaldehyde (1.05 mmol, ~111.4 mg)

  • Sodium dithionite (Na₂S₂O₄, 85% technical grade) (3.0 mmol, ~522 mg)[6]

  • Ethanol (EtOH, absolute) and Deionized Water

  • 5N Ammonium Hydroxide (NH₄OH)

Step-by-Step Methodology:
  • Reagent Preparation : In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-Bromo-4-isopropyl-6-nitroaniline (1.0 mmol) and benzaldehyde (1.05 mmol) in 10 mL of absolute ethanol.

  • Reductant Addition : Prepare a fresh solution of Na₂S₂O₄ (3.0 mmol) in 5 mL of deionized water.

    • Self-Validation Check: Na₂S₂O₄ degrades rapidly in moisture; ensure the reagent is free-flowing and smells faintly of sulfur dioxide. Add the aqueous Na₂S₂O₄ solution dropwise to the stirring ethanolic mixture at room temperature.

  • Thermal Cyclization : Attach a reflux condenser and heat the reaction mixture to 80 °C in an oil bath. Stir continuously for 5 hours.

    • Causality Insight: Heating is required to drive the dehydration of the intermediate aminal to the fully aromatized benzimidazole.

    • Self-Validation Check: Monitor the reaction via TLC (Hexanes:EtOAc 7:3). The disappearance of the bright yellow nitroarene spot and the emergence of a highly UV-active, blue-fluorescent spot (under 254 nm) indicates successful cyclization.

  • Aqueous Workup : Once complete, cool the reaction to room temperature. Slowly add 5N NH₄OH dropwise until the pH reaches ~8-9[7]. This neutralizes any acidic byproducts and induces the precipitation of the benzimidazole product.

  • Isolation & Purification : Filter the resulting precipitate under vacuum using a Büchner funnel. Wash the filter cake thoroughly with cold distilled water (3 × 15 mL) to remove inorganic salts. Dry the crude solid under high vacuum. If necessary, recrystallize from an Ethanol/Water mixture to obtain the analytically pure 4(7)-bromo-6(5)-isopropyl-2-phenyl-1H-benzimidazole.

Conclusion

This protocol establishes a self-validating, highly efficient pathway to synthesize complex, multi-substituted benzimidazoles. By leveraging the chemoselectivity of sodium dithionite, researchers can effectively bypass the unstable diamine intermediate and prevent the hydrodehalogenation of the valuable C2-bromo handle, enabling rapid downstream library generation for drug discovery campaigns.

References

Sources

Troubleshooting & Optimization

Technical Support Center: Bromination of 4-Isopropyl-6-Nitroaniline

[1]

Case ID: BR-ISO-NO2-001 Status: Active Specialist: Senior Application Scientist Subject: Troubleshooting Side Reactions & Impurity Profiles[1]

Executive Summary & Reaction Logic

User Query: "I am observing impurities and yield loss during the bromination of 4-isopropyl-6-nitroaniline. What are the side reactions?"

Technical Diagnosis: The bromination of 4-isopropyl-6-nitroaniline (systematically 2-nitro-4-isopropylaniline) is a competition between Electrophilic Aromatic Substitution (EAS) and Free-Radical Substitution .[1]

  • The Target: Regioselective bromination at the C2 position (ortho to the amine, meta to the nitro).[2]

  • The Conflict: The isopropyl group contains a tertiary benzylic hydrogen that is highly susceptible to radical attack.[2] If your reaction conditions (light, heat, radical initiators) are not strictly controlled, the mechanism shifts from the ring to the side chain.

Reaction Pathway Diagram

The following flowchart visualizes the competing mechanisms. Use this to diagnose which pathway is dominating your flask based on the impurities you observe.[2]

BrominationPathwaysStart4-Isopropyl-6-nitroaniline(Starting Material)ComplexSigma Complex(Arenium Ion)Start->ComplexBr2, Lewis Acid(Ionic Path)RadicalBenzylic Radical(Tertiary)Start->Radicalhv (Light) or Heat(Radical Path)NBromoN-Bromo IntermediateStart->NBromoKinetic ControlTarget2-Bromo-4-isopropyl-6-nitroaniline(Target Product)Complex->Target-H+Side1Benzylic Bromide Impurity(1-Bromo-1-methylethyl)Radical->Side1+Br•NBromo->TargetRearrangementSide2Oxidation/AzoByproductsNBromo->Side2Oxidation

Caption: Competitive pathways in the bromination of 4-isopropyl-6-nitroaniline. Green path represents the desired EAS mechanism; Red paths indicate radical or oxidative deviations.[2]

Troubleshooting Guide: Side Reactions

Issue 1: The "Benzylic Shift" (Side Chain Bromination)

Symptom: NMR shows a disappearance of the isopropyl septet/doublet pattern and appearance of a methyl singlet (~2.0-2.2 ppm).[2] Cause: Radical bromination of the isopropyl methine hydrogen.[2] The tertiary radical formed at this position is exceptionally stable, making it a "radical sink" if any initiators are present.[2]

Factor Technical Explanation Corrective Action
Light Photons cleave Br-Br bonds homolytically, generating bromine radicals (

).[1]
Wrap reaction flask in aluminum foil. Work in a hood with reduced lighting.
Reagent NBS (N-Bromosuccinimide) often contains trace

and is prone to radical pathways if not catalyzed.[1]
Use Elemental Bromine (

)
in Acetic Acid for stricter ionic control.[2] If using NBS, add a radical scavenger.[2][3]
Temperature High temperatures favor radical initiation (

for radical abstraction is accessible).[2]
Maintain reaction temperature at 0°C to 5°C . Do not reflux.[2]
Issue 2: N-Bromination (The Kinetic Trap)

Symptom: Reaction stalls; TLC shows a spot moving slightly faster than the starting material that reverts to starting material upon aqueous workup. Cause: The amine (

2

12Solution:
  • Acid Catalysis: The rearrangement of N-bromo to C-bromo (Orton Rearrangement type mechanism) is acid-catalyzed.[1] Ensure your solvent system is acidic (e.g., Glacial Acetic Acid).

  • Patience: Do not quench too early. The N-bromo species needs time to rearrange to the ring carbon.[2]

Issue 3: Polybromination

Symptom: Mass Spec shows M+2 peaks corresponding to dibromo species.[2] Cause: Despite the deactivating nitro group, the amine is a powerful activator.[2] If local concentration of

2Solution:
  • Dilution: High dilution favors mono-substitution.[1]

  • Addition Rate: Add

    
     dropwise over 30-60 minutes. Never dump the reagent in at once.[2][4]
    

Validated Experimental Protocol

Objective: Synthesis of 2-bromo-4-isopropyl-6-nitroaniline with <5% benzylic impurity.

Reagents:

  • Substrate: 4-Isopropyl-6-nitroaniline (1.0 eq)[1]

  • Brominating Agent: Elemental Bromine (

    
    ) (1.05 eq)[1]
    
  • Solvent: Glacial Acetic Acid (10-15 volumes)

  • Quench: Saturated Sodium Bisulfite (

    
    ) solution
    

Step-by-Step Procedure:

  • Preparation (Dark Mode):

    • Wrap a 3-neck round bottom flask in aluminum foil to exclude light.[1][2]

    • Charge the flask with 4-isopropyl-6-nitroaniline and Glacial Acetic Acid .[1]

    • Why: Acetic acid promotes the ionic mechanism (EAS) and suppresses radical formation [1].[2]

  • Dissolution & Cooling:

    • Stir until fully dissolved.

    • Cool the mixture to 0–5°C using an ice/water bath.

    • Why: Low temperature improves regioselectivity and prevents the activation energy threshold for benzylic hydrogen abstraction from being met [2].[2]

  • Bromine Addition:

    • Prepare a solution of

      
       (1.05 eq) in Acetic Acid (equal volume).[2]
      
    • Add this solution dropwise over 45 minutes via an addition funnel.

    • Critical: Maintain internal temperature <10°C.[2][5][6]

  • Reaction Monitoring:

    • Allow to warm to Room Temperature (20-25°C) and stir for 2-4 hours.

    • QC Check: Take an aliquot, quench with bisulfite, and run TLC/HPLC. Look for the disappearance of the N-bromo intermediate.[2]

  • Workup:

    • Pour the reaction mixture into ice-cold water (5x reaction volume).

    • Add saturated Sodium Bisulfite solution until the orange bromine color persists no longer (turns yellow).[2]

    • Filter the precipitate.[2][5] Wash with cold water to remove acid.[2]

  • Purification:

    • Recrystallize from Ethanol/Water or Methanol.[2]

    • Note: Benzylic bromides are often oils; recrystallization effectively purifies the solid aryl bromide.[2]

Frequently Asked Questions (FAQs)

Q: Can I use NBS (N-Bromosuccinimide) instead of liquid Bromine? A: Yes, but with caution.[1] NBS is notorious for benzylic bromination (Wohl-Ziegler reaction) under radical conditions.[1] If you must use NBS, use a polar aprotic solvent like Acetonitrile (MeCN) or DMF and keep it dark and cool.[2] Do not use radical initiators like AIBN or Benzoyl Peroxide [3].[2]

Q: Why is position 2 favored over position 3 or 5? A:

  • Electronic: The

    
     group is a strong ortho/para director.[2] Position 2 is ortho to the amine.[2] The Nitro group is a meta director.[2][7][8] Position 2 is meta to the nitro group.[2] These effects reinforce each other at C2.[2]
    
  • Steric: Position 3 is flanked by the bulky isopropyl group and the amine.[2] Position 2 is flanked by the amine and a proton.[2] C2 is sterically more accessible than C3.[2]

Q: I see a "sludge" or oil forming instead of a precipitate. What happened? A: This often indicates the presence of benzylic bromide impurities or oxidative degradation products.[2] These impurities disrupt the crystal lattice.[2] Try dissolving the oil in DCM, washing with bicarbonate, and then triturating with Hexanes/Heptane to induce precipitation.[2]

References

  • BenchChem. (2025).[2][5][6] Application Notes and Protocols for the Scale-Up Synthesis of 2-Bromo-6-methyl-4-nitroanisole Derivatives. Retrieved from [1]

  • Chemistry Steps. (2024). Benzylic Bromination vs Electrophilic Aromatic Substitution. Retrieved from

  • Chad's Prep. (2023).[2] Allylic and Benzylic Bromination with NBS: Mechanisms and Selectivity. Retrieved from

  • PubChem. (2025).[2][9] Compound Summary: 2-Bromo-4-isopropyl-6-nitroaniline.[1] National Library of Medicine.[2] Retrieved from [1]

  • Royal Society of Chemistry. (2016).[2][10] Green process development for the preparation of 2,6-dibromo-4-nitroaniline. RSC Advances. Retrieved from [1]

Technical Support Center: Optimizing Temperature for the Selective Nitration of 2-Bromo-4-isopropylaniline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals facing challenges with the electrophilic aromatic nitration of highly functionalized anilines.

Mechanistic Causality: Why Temperature Dictates Success

The nitration of 2-bromo-4-isopropylaniline is a delicate balance of thermochemistry and electronic directing effects. The substrate features three distinct substituents: a highly activating amine group, a deactivating halogen (bromine), and an electron-donating alkyl group (isopropyl).

When exposed to a standard nitrating mixture (concentrated


 and 

), the generation of the active electrophile—the nitronium ion (

)—is highly exothermic. If the internal temperature is not strictly controlled, the excess thermal energy leads to three critical system failures:
  • Oxidative Degradation: The amine group makes the aromatic ring exceptionally electron-rich. At temperatures above 10°C, the nitrating mixture acts as a potent oxidizer, cleaving the ring and forming dark, tarry quinone byproducts[1].

  • Loss of Regioselectivity & Polysubstitution: Elevated temperatures overcome the activation energy barrier for secondary nitration events, leading to dinitrated or trinitrated impurities[2].

  • Alkyl Cleavage: The isopropyl group is susceptible to oxidative cleavage under harsh, high-temperature acidic conditions[2].

To mitigate these risks, the amine must first be protected (typically via acetylation), and the nitration must be executed within a strict thermodynamic window of -5°C to +5°C[3].

Troubleshooting & FAQs

Q1: My reaction mixture turned dark brown/black immediately upon adding the nitrating agent. What happened? A: This indicates catastrophic oxidative degradation. The nitrating mixture is a strong oxidizer. If the internal temperature exceeds 10°C during the addition phase, the aromatic ring undergoes oxidative cleavage rather than electrophilic substitution[1]. Solution: Ensure your cooling bath is maintained between -5°C and 0°C. Add the nitrating mixture dropwise, and pause the addition if the internal temperature rises above 5°C.

Q2: I am observing significant amounts of dinitrated byproducts in my LC-MS analysis. How can I improve mononitration selectivity? A: Dinitration occurs when the reaction temperature is too high or an excess of the nitrating agent is used[2]. While the first nitro group deactivates the ring, excess thermal energy drives a second nitration event. Solution: Maintain the temperature strictly between -5°C and +5°C[3] and use a precise stoichiometric amount (or a maximum 1.05 molar equivalent) of nitric acid.

Q3: Can I nitrate 2-bromo-4-isopropylaniline directly without a protecting group? A: It is highly discouraged. Direct nitration of unprotected anilines is notoriously challenging because the free amine is highly susceptible to oxidation. Furthermore, protonation of the free amine in strong acid forms the meta-directing anilinium ion, which drastically alters your expected regioselectivity[1]. Always protect the amine (e.g., forming an acetanilide) prior to nitration.

Q4: The reaction is proceeding too slowly at -10°C. Can I heat it up? A: Do not apply heat during the active addition phase. If the reaction stalls at very low temperatures (<-10°C), you may allow the mixture to slowly warm to room temperature (20°C - 25°C) only after the complete addition of the nitrating agent is finished[2].

Quantitative Temperature Profiling

The following table summarizes the causal relationship between internal reaction temperature and the resulting product profile during the nitration phase.

Temperature RangeReaction KineticsPrimary OutcomeByproduct Profile
< -10°C Sluggish / StalledIncomplete conversionHigh levels of unreacted starting material[2].
-5°C to +5°C Controlled / OptimalHigh yield of mononitrated productMinimal (<2% polysubstitution)[3].
+10°C to +20°C FastModerate yield, poor selectivityDinitrated isomers, minor oxidation[2].
> +25°C Runaway / ExothermicLow yield, product degradationTars, quinones, oxidative cleavage[1].

Self-Validating Experimental Protocol

This workflow incorporates built-in validation checkpoints to ensure the integrity of the reaction at each stage.

Step 1: Amine Protection (Acetylation)
  • Preparation: Dissolve 1.0 eq of 2-bromo-4-isopropylaniline in glacial acetic acid (approx. 5 mL/g of substrate) in a round-bottom flask.

  • Addition: Add 1.2 eq of acetic anhydride dropwise at room temperature (20-25°C) with constant stirring[1].

  • Reaction: Stir for 30-45 minutes.

  • Validation Check: Pour a 0.5 mL aliquot into 5 mL of crushed ice. Self-Validation: A pale yellow/white solid should precipitate immediately. If an oil forms, the acetylation is incomplete; extend the reaction time.

  • Isolation: Pour the entire mixture over crushed ice, filter the precipitated N-(2-bromo-4-isopropylphenyl)acetamide, wash with cold water, and dry under vacuum.

Step 2: Temperature-Controlled Electrophilic Nitration
  • Preparation: Dissolve the protected intermediate in concentrated sulfuric acid (approx. 4 mL/g). Cool the flask to 0°C using an ice-salt bath.

  • Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.05 eq) to concentrated sulfuric acid. Cool this mixture to 0°C[1].

  • Addition: Add the cold nitrating mixture dropwise to the reaction flask. Critical: Monitor the internal thermometer. The temperature must not exceed +5°C[3].

  • Validation Check: Observe the color of the solution. Self-Validation: The solution should remain a clear yellow to deep orange. If it rapidly turns dark brown or black, thermal runaway and oxidation have occurred[1].

  • Isolation: After addition, stir for 30 minutes at 0°C. Pour the mixture over vigorously stirred crushed ice to precipitate the nitrated intermediate. Filter and wash thoroughly with cold water.

Step 3: Deprotection (Hydrolysis)
  • Preparation: Suspend the nitrated intermediate in a mixture of water and concentrated sulfuric acid (or 20% NaOH solution, depending on solubility)[1].

  • Reaction: Heat the mixture under reflux (approx. 100°C) for 30-60 minutes.

  • Validation Check: Self-Validation: The suspension will gradually turn into a homogeneous solution as the protecting group is cleaved and the more soluble free amine salt is formed[1].

  • Isolation: Cool the reaction mixture to room temperature and neutralize carefully with aqueous sodium carbonate until the final nitrated 2-bromo-4-isopropylaniline precipitates. Filter, wash, and dry.

Process Visualization

NitrationWorkflow Start 2-Bromo-4-isopropylaniline Protect Step 1: Amine Protection (Acetylation, 20-25°C) Start->Protect Cooling Cooling Phase (-5°C to +5°C) Protect->Cooling Nitration Step 2: Electrophilic Nitration (HNO3/H2SO4, <10°C) Cooling->Nitration Deprotect Step 3: Deprotection (Hydrolysis, Reflux) Nitration->Deprotect Optimal Temp Oxidation Oxidation / Tar Formation (If Temp > 10°C) Nitration->Oxidation Temp Too High Sluggish Incomplete Reaction (If Temp < -10°C) Nitration->Sluggish Temp Too Low Product Target Nitrated Product Deprotect->Product

Workflow for the temperature-controlled nitration of 2-bromo-4-isopropylaniline.

References

1.[2] Title: Optimizing temperature for the nitration of substituted anisoles. Source: Benchchem. URL: 2.[1] Title: Navigating the Selective Nitration of Aniline: A Technical Support Guide. Source: Benchchem. URL: 3.[3] Title: CA2367364C - Process for nitrating aniline derivatives. Source: Google Patents. URL:

Sources

Technical Support Center: Purification of 2-Bromo-4-isopropyl-6-nitroaniline

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removing impurities from crude 2-Bromo-4-isopropyl-6-nitroaniline Role: Senior Application Scientist Audience: Researchers, scientists, and drug development professionals.

Executive Technical Overview

2-Bromo-4-isopropyl-6-nitroaniline (CAS: 1309963-10-7) is a highly functionalized aniline derivative often used as an intermediate in the synthesis of heterocyclic pharmaceutical compounds and azo dyes. Its synthesis typically involves the electrophilic bromination of 4-isopropyl-2-nitroaniline.

Common impurities encountered in the crude material include:

  • Unreacted Precursors: 4-isopropyl-2-nitroaniline (starting material).

  • Regioisomers: 2-Bromo-4-isopropyl-5-nitroaniline (trace).

  • Over-Brominated Byproducts: 2,6-Dibromo-4-isopropylaniline (if the nitro group is displaced or absent).

  • Oxidation Products: Azo-dimers and tarry oligomers resulting from aniline oxidation.

  • Inorganic Salts: Bromide or sulfate salts from the bromination reagents (e.g., HBr/H₂O₂, NBS).

This guide provides a self-validating purification workflow designed to isolate the target compound in >98% purity.

Troubleshooting Guide & FAQs

Scenario A: "My product has a persistent dark orange/brown color even after filtration."

Diagnosis: This indicates the presence of oxidation byproducts (azo species or polymerized anilines) or residual bromine. Corrective Action:

  • Activated Carbon Treatment: During recrystallization, add 5-10 wt% activated charcoal to the hot saturated solution. Stir for 10-15 minutes before hot filtration.

  • Bisulfite Wash: If the crude is solid, wash with a 10% aqueous sodium bisulfite (NaHSO₃) solution to quench any residual oxidative species (like free bromine) before recrystallization.

Scenario B: "TLC shows a spot very close to the product (lower R_f)."

Diagnosis: This is likely the unreacted starting material, 4-isopropyl-2-nitroaniline . The lack of the bromine atom makes it slightly more polar and less lipophilic than the target. Corrective Action:

  • Recrystallization Optimization: Switch to a solvent system that discriminates based on lipophilicity. The brominated product is less soluble in polar solvents than the non-brominated precursor. Use an Ethanol/Water gradient.[1]

  • Chromatography: If recrystallization fails, use a silica column with a gradient of Hexanes:Ethyl Acetate (starting at 95:5). The brominated product usually elutes before the non-brominated precursor.

Scenario C: "The yield is significantly lower than expected after recrystallization."

Diagnosis: The product is likely too soluble in the chosen solvent at room temperature, or "oiling out" occurred (product separated as a liquid before crystallizing). Corrective Action:

  • Prevent Oiling Out: Ensure the temperature drops slowly. If oil droplets form, reheat to dissolve and add a seed crystal at the cloud point.

  • Solvent Adjustment: If using Ethanol, add water dropwise at the boiling point until turbidity persists, then cool. This "anti-solvent" method forces precipitation.[2]

Strategic Purification Protocols

Protocol 1: Recrystallization (Primary Method)

Best for: Removing trace starting material and inorganic salts. Scalable.

Reagents:

  • Ethanol (95% or Absolute)[1][3]

  • Deionized Water[1]

  • Activated Charcoal (optional, for decolorization)

Step-by-Step Methodology:

  • Dissolution: Place crude 2-Bromo-4-isopropyl-6-nitroaniline in an Erlenmeyer flask. Add minimum hot ethanol (approx. 60-70°C) to dissolve the solid.

    • Ratio: Start with 5 mL solvent per gram of crude.

  • Decolorization (Conditional): If the solution is dark, add activated charcoal (0.05 g per g of crude). Stir at near-reflux for 10 mins. Filter hot through a Celite pad or fluted filter paper to remove charcoal.

  • Nucleation Setup: Reheat the filtrate to boiling.

  • Anti-Solvent Addition: While stirring, add hot water dropwise until a faint, persistent cloudiness (turbidity) appears.

  • Clarification: Add a few drops of hot ethanol to just clear the solution.[1]

  • Crystallization: Remove from heat. Allow the flask to cool to room temperature undisturbed (approx. 2 hours). Then, place in an ice bath (0-4°C) for 1 hour to maximize yield.

  • Isolation: Filter the bright yellow/orange crystals using vacuum filtration. Wash the cake with cold 50% Ethanol/Water.

  • Drying: Dry in a vacuum oven at 40°C for 6 hours.

Protocol 2: Flash Column Chromatography (Secondary Method)

Best for: Separating regioisomers or difficult mixtures where recrystallization fails.

Stationary Phase: Silica Gel (230-400 mesh). Mobile Phase: Hexanes : Ethyl Acetate (Gradient).

Step-by-Step Methodology:

  • Slurry Preparation: Mix silica gel with Hexanes. Pack the column tightly.

  • Loading: Dissolve the crude residue in a minimum amount of Dichloromethane (DCM) or Toluene. Load carefully onto the silica bed.

  • Elution Gradient:

    • Fraction A (100% Hexanes): Elutes non-polar impurities (e.g., dibromo-species).

    • Fraction B (95:5 Hexanes:EtOAc): Elutes Target (2-Bromo-4-isopropyl-6-nitroaniline) .

    • Fraction C (80:20 Hexanes:EtOAc): Elutes unreacted starting material (4-isopropyl-2-nitroaniline).

  • Monitoring: Check fractions via TLC. The target compound will be the major yellow spot with a higher R_f than the starting material.

Data & Specifications

Table 1: Physico-Chemical Properties & Solubility Profile
ParameterValueNotes
Molecular Formula C₉H₁₁BrN₂O₂
Molecular Weight 259.10 g/mol
Appearance Yellow to Orange Crystalline Solid
Solubility (Ethanol) High (Hot), Moderate (Cold)Ideal for recrystallization
Solubility (Water) InsolubleExcellent anti-solvent
Solubility (DCM) HighGood for loading columns
Melting Point ~75 - 80°C (Predicted)Sharp range indicates purity
Table 2: Impurity Retention Factors (TLC)

Mobile Phase: Hexanes:Ethyl Acetate (9:1)

CompoundApprox.[1][2][3][4][5][6][7][8][9] R_fVisual Characteristic
2-Bromo-4-isopropyl-6-nitroaniline (Target) 0.65 Bright Yellow
4-isopropyl-2-nitroaniline (Precursor)0.45Yellow/Orange
Oxidation Tars0.00 (Baseline)Dark Brown/Black

Process Decision Logic (Visualized)

The following diagram illustrates the decision-making process for purifying the crude material based on initial purity assessment.

PurificationWorkflow Start Crude 2-Bromo-4-isopropyl-6-nitroaniline CheckPurity Analyze Purity (TLC / HPLC) Start->CheckPurity HighImpurity Major Impurities (>5%) CheckPurity->HighImpurity Complex Mixture LowImpurity Minor Impurities (<5%) CheckPurity->LowImpurity Clean Crude ColChrom Protocol 2: Flash Column Chromatography (Hexanes/EtOAc Gradient) HighImpurity->ColChrom Recryst Protocol 1: Recrystallization (Ethanol + Water) LowImpurity->Recryst FinalCheck Final QC: Melting Point & NMR ColChrom->FinalCheck CheckColor Is filtrate dark/tarry? Recryst->CheckColor Charcoal Add Activated Charcoal Hot Filtration CheckColor->Charcoal Yes CheckColor->FinalCheck No Charcoal->FinalCheck

Figure 1: Decision tree for selecting the appropriate purification method based on crude impurity profile.

References

  • Sigma-Aldrich. 2-Bromo-4-isopropyl-6-nitroaniline Product Page. Retrieved from

  • BenchChem. Application Notes and Protocols for the Purification of Nitroanilines via Recrystallization. Retrieved from

  • ChemicalBook. Synthesis and Properties of 2-Bromo-4-isopropyl-6-nitroaniline. Retrieved from

  • Mettler Toledo. Recrystallization Guide: Solvents and Methods. Retrieved from

Sources

Technical Support Center: Scaling Up the Synthesis of 2-Bromo-4-isopropyl-6-nitroaniline

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, chemists, and drug development professionals involved in the synthesis of 2-Bromo-4-isopropyl-6-nitroaniline. It provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to address challenges encountered during scale-up and routine synthesis.

Safety First: Hazard Assessment and Handling

The synthesis and handling of 2-Bromo-4-isopropyl-6-nitroaniline and its precursors require strict adherence to safety protocols. While specific data for the title compound is limited, data from structurally related nitroanilines indicate that it should be handled as a hazardous substance.

Primary Hazards:

  • Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Irritation: Causes skin and serious eye irritation.[2][3]

Mandatory Precautions:

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.[2]

  • Ventilation: Conduct all operations in a certified chemical fume hood to avoid inhalation of dust or vapors.[1][4]

  • Handling: Avoid creating dust. Wash hands thoroughly after handling.

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water.[2]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.[3]

    • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[1]

    • Ingestion: Rinse mouth and seek immediate medical attention.[1]

Frequently Asked Questions (FAQs)
Q1: What is the most logical and efficient synthetic route for 2-Bromo-4-isopropyl-6-nitroaniline?

The most direct and regioselective route is the electrophilic bromination of 4-isopropyl-2-nitroaniline. The rationale is based on the directing effects of the substituents on the aniline ring:

  • Amino Group (-NH₂): A powerful activating, ortho-, para-director.

  • Nitro Group (-NO₂): A strong deactivating, meta-director.

  • Isopropyl Group (-CH(CH₃)₂): A weak activating, ortho-, para-director.

In 4-isopropyl-2-nitroaniline, the position ortho to the amino group (C6) is the most activated and sterically accessible site for electrophilic substitution. The combined directing effects of the amino and isopropyl groups strongly favor bromination at this position.

Q2: Which brominating agent is recommended for this synthesis?

N-Bromosuccinimide (NBS) is the preferred reagent over elemental bromine (Br₂).

  • Safety & Handling: NBS is a solid, making it significantly easier and safer to handle and weigh compared to the highly corrosive and volatile liquid bromine.

  • Selectivity: NBS often provides higher selectivity and reduces the formation of over-brominated byproducts, which is crucial for achieving high purity.[5]

Q3: How can I effectively monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is the most effective method.

  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 1:4 or 1:3 v/v) is a good starting point. The starting material (4-isopropyl-2-nitroaniline) is more polar and will have a lower Rf value than the less polar product, 2-Bromo-4-isopropyl-6-nitroaniline.

  • Visualization: UV light (254 nm) and/or staining with potassium permanganate solution.

Q4: What are the primary challenges in purifying the final product?

The main purification challenges are removing the unreacted starting material and any potential isomeric or over-brominated byproducts.

  • Column Chromatography: This is the most robust method for separating compounds with different polarities.[6]

  • Recrystallization: If the crude product is of relatively high purity (>90%), recrystallization from a suitable solvent system like ethanol/water can be effective for removing minor impurities.[6]

Synthesis Workflow & Mechanism

The overall process involves a straightforward electrophilic aromatic substitution followed by purification.

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Workup & Isolation cluster_purification Purification SM 4-isopropyl-2-nitroaniline Reaction Electrophilic Bromination (Stir at RT, Monitor by TLC) SM->Reaction NBS N-Bromosuccinimide (NBS) NBS->Reaction Solvent Acetic Acid Solvent->Reaction Quench Pour into Ice Water Reaction->Quench Filter Filter Precipitate Quench->Filter Wash Wash with Water Filter->Wash Dry Dry Crude Product Wash->Dry Purify Column Chromatography (Silica, Hexane/EtOAc) Dry->Purify Final Recrystallization (Ethanol/Water) Purify->Final Product Pure 2-Bromo-4-isopropyl-6-nitroaniline Final->Product

Caption: Experimental workflow for the synthesis of 2-Bromo-4-isopropyl-6-nitroaniline.

The reaction proceeds via a classic electrophilic aromatic substitution mechanism.

G Start Starting Material (4-isopropyl-2-nitroaniline) Intermediate Sigma Complex (Carbocation Intermediate) Start->Intermediate Attack on Br⁺ Electrophile Electrophile (Br⁺ from NBS) Electrophile->Intermediate Product Product (2-Bromo-4-isopropyl-6-nitroaniline) Intermediate->Product Deprotonation (Restores Aromaticity)

Caption: Simplified mechanism of electrophilic bromination.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Poor Reagent Quality: Decomposed NBS or impure starting material. 2. Insufficient Activation: Reaction temperature is too low. 3. Poor Solubility: Starting material not fully dissolved in the solvent.1. Use a fresh bottle of NBS. Confirm the purity of the starting aniline via melting point or NMR. 2. Allow the reaction to stir at room temperature. Gentle warming (to 40-50°C) can be attempted, but monitor for side products.[5] 3. Ensure complete dissolution before adding NBS. If solubility in acetic acid is an issue, consider DMF as an alternative solvent.
Multiple Spots on TLC (Impurity Formation) 1. Over-bromination: Use of excess NBS or prolonged reaction time leading to dibromination. 2. Isomeric Products: Bromination at other positions, though less likely, can occur under harsh conditions. 3. Degradation: Reaction temperature is too high, causing decomposition.1. Use a precise stoichiometry (1.0-1.05 equivalents of NBS). Add the NBS portion-wise to maintain control.[7] 2. Maintain a controlled temperature (room temperature is ideal). Avoid strong acids or high heat. 3. Ensure the reaction does not exotherm excessively upon addition of NBS.
Difficult Purification / Oily Product 1. Incomplete Reaction: Significant amount of starting material remains. 2. Presence of Succinimide: The byproduct from NBS is not fully removed during workup. 3. Supersaturation during Recrystallization: Solution cooled too quickly.[6]1. Allow the reaction to run to completion as monitored by TLC. 2. Ensure the crude product is thoroughly washed with water during filtration, as succinimide is water-soluble. 3. For recrystallization, allow the hot solution to cool slowly to room temperature before placing it in an ice bath. If it oils out, reheat to dissolve and add a small amount of additional solvent.[6]
Detailed Experimental Protocol

This protocol is a representative procedure and may require optimization based on laboratory conditions and scale.

Reagents & Equipment
  • 4-isopropyl-2-nitroaniline

  • N-Bromosuccinimide (NBS)

  • Glacial Acetic Acid

  • Round-bottom flask with magnetic stirrer

  • Ice bath

  • Standard filtration apparatus (Büchner funnel)

  • TLC plates (silica)

  • Column chromatography setup

Synthesis Procedure
  • Dissolution: In a round-bottom flask, dissolve 4-isopropyl-2-nitroaniline (1.0 eq.) in glacial acetic acid (approx. 10 mL per gram of aniline). Stir until a homogeneous solution is formed.

  • Bromination: To the stirred solution, add N-Bromosuccinimide (1.05 eq.) portion-wise over 15-20 minutes at room temperature. A slight exotherm may be observed. Maintain the temperature below 35°C.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the consumption of the starting material by TLC (e.g., every 30 minutes). The reaction is typically complete within 2-4 hours.[5]

  • Workup & Isolation: Once the reaction is complete, pour the mixture slowly into a beaker containing ice water (approx. 100 mL per gram of initial aniline). A yellow precipitate should form.

  • Filtration: Stir the slurry for 15-20 minutes in the ice bath to ensure complete precipitation. Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold water (3 x volume of the cake) to remove residual acetic acid and succinimide.

  • Drying: Dry the crude product under vacuum to a constant weight.

Purification Protocol: Column Chromatography
  • Preparation: Dry-load the crude product onto a small amount of silica gel. Prepare a silica gel column using hexane as the slurry solvent.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane. Start with 100% hexane, then gradually increase the polarity (e.g., 2% -> 5% -> 10% ethyl acetate in hexane).

  • Collection: Collect fractions and analyze them by TLC. The product is less polar than the starting material and will elute earlier.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 2-Bromo-4-isopropyl-6-nitroaniline as a solid.

References
  • Fisher Scientific. (2025). Safety Data Sheet for 2-Bromo-4-isopropylaniline.
  • Combi-Blocks, Inc. (2023). Safety Data Sheet for 4-Bromo-5-isopropoxy-2-nitroaniline.
  • TCI Chemicals. (2025). Safety Data Sheet for 2-Bromo-4-nitroaniline.
  • Fisher Scientific. (2025). Safety Data Sheet for Benzenamine, 2-bromo-6-chloro-4-nitro-.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet for 4-Bromo-2-methyl-6-nitroaniline.
  • Arshad, M. N., et al. (2009). 2-Bromo-4-nitroaniline. Acta Crystallographica Section E: Structure Reports Online, E65, o480.
  • BenchChem. (2025). Technical Support Center: Synthesis of 2-Bromo-6-methyl-4-nitroanisole.
  • ChemicalBook. (n.d.). 2-BROMO-6-NITROANILINE synthesis.
  • BenchChem. (2025). Technical Support Center: Purification of 2-Bromo-6-methyl-4-nitroanisole.

Sources

Technical Support Center: Aniline Bromination Control

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: 🟢 Operational Topic: Selective Monobromination of Aniline (Preventing Polybromination) Audience: Chemical Research & Development (R&D)

The Reactivity Dashboard: Why Over-Bromination Occurs

The Core Issue: Aniline (


) is an "electron-rich" aromatic system.[1] The lone pair on the nitrogen atom donates electron density into the ring via resonance (+M effect), increasing the nucleophilicity of the ortho and para positions by orders of magnitude compared to benzene.

The Consequence: When exposed to electrophilic bromine (


), the first bromination actually increases the activation of the ring (inductive effects are outweighed by resonance). This leads to a runaway reaction where the second and third brominations occur faster than the first, resulting in the rapid precipitation of 2,4,6-tribromoaniline  (white solid), often regardless of stoichiometric control.
Comparative Reactivity Data
Reagent SystemSelectivity (Mono:Poly)Atom EconomyPrimary Issue

/

< 5:95LowUncontrollable polysubstitution

/

~60:40MediumSignificant dibromo- byproduct

(Protection)
> 95:5Low (3 steps)Extra steps required (Protection/Deprotection)
NBS / DMF > 90:10HighRequires specific solvent/workup

/

> 92:8High (Green)Exothermic; requires careful pH control

Troubleshooting Tickets (Q&A)

Ticket #401: "I used exactly 1.0 equivalent of , but I still got tribromoaniline. Why?"

Status: Resolved Root Cause: Kinetic control failure. Explanation: Even with 1.0 equivalent, the reaction rate for the formation of dibromoaniline is competitive with, or faster than, the initial bromination due to the high electron density maintained in the ring. Localized high concentrations of


 (at the drop addition site) instantly react with the highly activated aniline to form the tris-product before mixing can disperse the reagent.
Solution: 
  • Dilution: High dilution is required to prevent localized hotspots.

  • Protection (Recommended): You must lower the activation energy of the ring. See Protocol A .

Ticket #402: "I cannot use acetic anhydride due to downstream sensitivity. How do I monobrominate free aniline?"

Status: Open Recommendation: Use N-Bromosuccinimide (NBS) or an Oxidative System . Technical Insight: NBS provides a low, steady-state concentration of electrophilic bromine (


). Alternatively, using a catalytic oxidative system (like 

) generates

in situ at a rate that matches consumption, preventing the "pooling" of excess reagent that leads to over-bromination. Action: See Protocol B (Direct Monobromination) .
Ticket #403: "My para-bromoacetanilide product contains significant ortho-isomer."

Status: Investigating Diagnosis: Steric control failure or solvent polarity issue. Fix:

  • Solvent Switch: Switch to a less polar solvent if possible, or ensure glacial acetic acid is used.

  • Recrystallization: The p-isomer is significantly less soluble in ethanol/water mixtures than the o-isomer. A single recrystallization step usually boosts purity to >99%.

Knowledge Base: Experimental Protocols

Protocol A: The "Gold Standard" (Protection-Deprotection)

Best for: High purity requirements, scaling up, and robust reproducibility.

Mechanism: Acetylation converts the amine (-


) to an amide (-

).[1] The nitrogen lone pair is delocalized into the carbonyl group, reducing its ability to donate into the ring.[2][3] This "calms" the ring reactivity and the bulky acetyl group sterically blocks the ortho positions.

Workflow Diagram:

AnilineProtection Aniline Aniline (Highly Reactive) Ac2O Ac2O / AcOH (Acetylation) Aniline->Ac2O Acetanilide Acetanilide (Moderately Reactive) Ac2O->Acetanilide Protection Br2 Br2 / AcOH (Bromination) Acetanilide->Br2 PBromoAcet p-Bromoacetanilide (Major Product) Br2->PBromoAcet Electrophilic Sub. Hydrolysis H+ or OH- (Deprotection) PBromoAcet->Hydrolysis FinalProd p-Bromoaniline (Target) Hydrolysis->FinalProd Yield: ~80%

Caption: Step-wise pathway ensuring regioselectivity via steric and electronic modulation.

Step-by-Step:

  • Protection: Dissolve Aniline (10 mmol) in glacial acetic acid (20 mL). Add Acetic Anhydride (11 mmol) slowly. Stir for 30 min. Pour into ice water; filter the white solid (Acetanilide).[2][4]

  • Bromination: Dissolve dried Acetanilide (10 mmol) in glacial acetic acid (15 mL). Add

    
     (10 mmol) in acetic acid (5 mL) dropwise  over 20 mins.
    
    • Critical Check: Maintain temperature < 30°C.

    • Observation: The orange color of bromine should disappear rapidly initially.

  • Quench: Stir for 30 min. Pour into ice water containing sodium bisulfite (

    
    ) to quench unreacted bromine.[4][5] Filter the solid.[2][4][5][6]
    
  • Deprotection: Reflux the solid in Ethanol/HCl (1:1) for 1 hour. Neutralize with NaOH to precipitate p-Bromoaniline .

Protocol B: Green Direct Monobromination (Oxidative)

Best for: "Green" chemistry requirements, avoiding protection steps.

Mechanism: Uses Hydrogen Peroxide (


) to oxidize Hydrobromic Acid (

) or Ammonium Bromide (

) to generate active bromine in situ.[7] This ensures the concentration of

never exceeds the concentration of the substrate.

Step-by-Step:

  • Setup: In a round-bottom flask, dissolve Aniline (10 mmol) in Methanol or Water (20 mL).

  • Reagent Addition: Add

    
     (10.5 mmol) or 48% 
    
    
    
    (10.5 mmol).
  • Oxidation Initiation: Add 30%

    
     (11 mmol) dropwise over 30-45 minutes.
    
    • Note: The reaction is exothermic.[1][2] Use a water bath to maintain ambient temperature (

      
      ).
      
  • Workup: After 1 hour, extract with Ethyl Acetate. Wash with

    
     (thiosulfate) to remove trace iodine/bromine. Dry over 
    
    
    
    and concentrate.

Decision Logic: Which Method to Choose?

DecisionTree Start Start: Aniline Bromination IsSensitive Is the substrate acid/base sensitive? Start->IsSensitive UseNBS Use NBS in DMF/MeCN (Neutral Conditions) IsSensitive->UseNBS Yes IsScaleLarge Is scale > 100g? IsSensitive->IsScaleLarge No UseProtection Use Acetanilide Method (Protocol A) Reason: Cost & Reliability IsScaleLarge->UseProtection Yes IsGreen Green Chemistry Priority? IsScaleLarge->IsGreen No UseOxidative Use H2O2/HBr (Protocol B) IsGreen->UseOxidative Yes UseStandard Use Standard Protection (Protocol A) IsGreen->UseStandard No

Caption: Decision matrix for selecting the optimal bromination strategy based on substrate constraints.

References

  • BenchChem. Application Notes and Protocols: Selective Bromination of Anilines with 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH). Retrieved from

  • Chemistry Steps. Reactions of Aniline: Bromination and Protection Strategies. Retrieved from

  • Royal Society of Chemistry. Preparation of p-Bromoaniline: Comprehensive Organic Chemistry Experiments. Retrieved from

  • Khan Academy. Bromination of Aniline Mechanism and Regioselectivity. Retrieved from

  • Podgoršek, A., et al. Environmentally benign electrophilic and radical bromination 'on water': H2O2–HBr system versus N-bromosuccinimide.[8] Green Chem., 2009.[8] Retrieved from

Sources

Technical Support Center: 2-Bromo-4-isopropyl-6-nitroaniline (CAS 1309963-10-7)

[1][2][3]

Welcome to the Technical Support Hub. Ticket Context: Degradation Pathways, Stability Analysis, and Analytical Troubleshooting. Assigned Specialist: Senior Application Scientist, Chemical Stability Unit.

Executive Summary: Molecule Profile

2-Bromo-4-isopropyl-6-nitroaniline is a highly functionalized aromatic amine used primarily as an intermediate in the synthesis of agrochemicals and pharmaceutical candidates (e.g., kinase inhibitors requiring lipophilic tuning via the isopropyl group). Its degradation profile is dominated by the electron-withdrawing nature of the nitro and bromo groups, which stabilize the aromatic ring against simple hydrolysis but sensitize it to photolytic reduction and microbial oxidative denitration .

PropertySpecificationCritical Note
CAS Number 1309963-10-7Verify against CoA; isomers (e.g., 4-nitro-2-bromo) have distinct retention times.
Molecular Formula C₉H₁₁BrN₂O₂MW: 259.10 g/mol .[1]
Solubility Low (Water), High (MeCN, DMSO)Warning: Precipitates in >40% aqueous buffers over time.
Light Sensitivity HighCritical: Nitro-group reduction occurs under UV/Vis exposure.

Module 1: Degradation Pathways (Mechanistic Analysis)

Biological Degradation: The Oxidative Denitration Route

Context: Soil/Water Fate & Bioreactor Clearance

Based on validated pathways for structural analogs like 2-chloro-4-nitroaniline (2-C-4-NA) and 2,6-dibromo-4-nitrophenol, this molecule undergoes oxidative denitration rather than direct ring cleavage. The presence of the electron-withdrawing nitro group initially protects the ring from electrophilic attack, requiring a specialized monooxygenase to initiate breakdown.

  • Step 1: Oxidative Denitration: A flavin-dependent monooxygenase attacks the nitro-bearing carbon (C6), releasing the nitro group as nitrite (NO₂⁻) and replacing it with a hydroxyl group.

  • Step 2: Deamination/Hydroxylation: The resulting intermediate (likely a substituted aminophenol) is further processed by aniline dioxygenases, removing the amine group to form a catechol or quinol derivative.

  • Step 3: Ring Cleavage: The destabilized ring (now a halohydroxyquinol) undergoes ortho-cleavage, eventually feeding into the TCA cycle.

Abiotic Degradation: Photolytic Reduction

Context: Storage & Benchtop Stability

Under UV irradiation (or intense lab lighting), the nitro group at the ortho position (C6) is susceptible to photoreduction. Unlike para-nitro isomers, the ortho-nitro group can form intramolecular hydrogen bonds with the primary amine, facilitating rapid tautomerization and reduction to a nitroso or hydroxylamine species.

Visualized Pathway (Graphviz)

DegradationPathwayscluster_bioBiotic Pathway (Aerobic)cluster_abioticAbiotic Pathway (Photolysis)Parent2-Bromo-4-isopropyl-6-nitroaniline(Parent)Int1Intermediate A:2-Bromo-4-isopropyl-6-aminophenol(Denitration Product)Parent->Int1Monooxygenase(-NO2, +OH)Photo1Nitroso-Intermediate(Reduction)Parent->Photo1UV Light (hν)Nitro-ReductionInt2Intermediate B:6-Bromo-4-isopropyl-hydroxyquinol(Deamination Product)Int1->Int2Aniline Dioxygenase(-NH2, +OH)CleavageRing Cleavage Products(Aliphatic Acids)Int2->CleavageRing FissionPhoto2Azo-Dimer Formation(Coupling)Photo1->Photo2Dimerization

Caption: Figure 1. Predicted degradation map showing the divergence between aerobic microbial denitration (Green) and abiotic photolytic reduction (Red).

Module 2: Analytical Troubleshooting (HPLC/LC-MS)

User Scenario: "I am seeing a new peak at RRT 0.85 after 24 hours in solution. Is this the de-brominated impurity?"

Technical Response: It is statistically more likely to be the photolytic reduction product (Nitroso or Hydroxylamine derivative) rather than a de-brominated species, unless you are using strong reducing agents (e.g., Pd/H₂). The bromine-carbon bond is relatively stable under standard LC conditions.

Diagnostic Protocol: Peak Identification
ObservationProbable CauseVerification Step
New Peak @ RRT ~0.8-0.9 Photodegradation (Nitro → Nitroso)Check absorbance spectrum. Nitroso compounds often absorb at longer wavelengths (>350 nm).
New Peak @ RRT < 0.5 Hydrolysis (Rare) / DenitrationRun MS. Loss of 46 Da (NO₂) or gain of 16 Da (O) suggests biological/oxidative transformation.
Peak Broadening Amine TailingAction: Add 0.1% Formic Acid or TFA to mobile phase to protonate the amine (pKa ~2-3).
Recovery < 80% Adsorption / PrecipitationThe isopropyl group increases lipophilicity (LogP > 3). Switch diluent to 100% MeCN or MeOH before dilution.
Recommended HPLC Method (Self-Validating)
  • Column: C18 (e.g., Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 50% B to 95% B over 10 min. (High organic start required due to isopropyl hydrophobicity).

  • Detection: 254 nm (Aromatic) & 280 nm (Nitro-specific band).

Module 3: Frequently Asked Questions (FAQs)

Q1: Can I store the stock solution in DMSO at -20°C indefinitely?

Answer: No. While DMSO is a good solvent, nitroanilines can undergo slow oxidation or disproportionation in DMSO over months.

  • Recommendation: Store solid powder at 2-8°C under inert gas (Argon/Nitrogen). Prepare fresh stock solutions (in MeCN) weekly. If DMSO is required for bioassays, limit freeze-thaw cycles to a maximum of three.

Q2: My degradation study shows a mass shift of M-30. What is this?

Answer: This corresponds to the loss of NO (Nitric Oxide), resulting in a radical cation or rearrangement product. This is typical in Mass Spectrometry source fragmentation (in-source decay) and might not represent a true solution-phase degradant.

  • Validation: Lower the fragmentor voltage/collision energy. If the peak disappears, it is an artifact. If it persists in the LC trace before MS, it is a genuine photolytic nitroso product (M-16 for O loss, but complex rearrangements occur).

Q3: Is this molecule susceptible to hydrolysis at pH 9?

Answer: Generally, no . The steric bulk of the isopropyl group at position 4 and the bromo group at position 2 shields the ring. Additionally, the electron-rich amine (position 1) pushes electron density into the ring, countering the electron-withdrawing nitro group, making the ring less electrophilic than pure chloronitrobenzenes. Hydrolysis would require extreme conditions (e.g., NaOH reflux).

Module 4: Troubleshooting Decision Tree

TroubleshootingProblemIssue: Low Recovery / ImpurityCheckSolubility1. Check Solubility(Precipitate?)Problem->CheckSolubilityCheckLight2. Check Light Exposure(Amber Vials?)CheckSolubility->CheckLightNoSoln_PrecipFix: Increase Organic Ratio(Use >50% MeCN)CheckSolubility->Soln_PrecipYesCheckpH3. Check Mobile Phase pH(Is Amine Protonated?)CheckLight->CheckpHNoSoln_LightFix: Photolysis Detected(Wrap in Foil)CheckLight->Soln_LightYes (New Peaks)Soln_TailingFix: Add 0.1% TFA/Formic AcidCheckpH->Soln_TailingPeak Tailing

Caption: Figure 2. Step-by-step diagnostic workflow for resolving analytical inconsistencies.

References

  • Khan, F., Pal, D., Vikram, S., & Cameotra, S. S. (2013).[2][3][4] Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp.[2][3][4] Strain MB-P1.[3][4] PLOS ONE.

    • Relevance: Establishes the "Oxidative Denitration" mechanism for ortho-halo-para-nitroaniline analogs, serving as the primary model for the biological degrad
  • Arora, P. K., & Bae, H. (2014).[5] Bacterial degradation of chlorophenols and their derivatives. Microbial Cell Factories.

    • Relevance: details the ring cleavage pathways (ortho vs. meta)
  • Sigma-Aldrich. (n.d.). 2-Bromo-4-isopropyl-6-nitroaniline Product Specification.

    • Relevance: Confirms physical properties and storage requirements (Inert atmosphere, 2-8°C) cited in the handling section.
  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds: Biological Activity, Toxicity, and Biodegradation. Annual Review of Microbiology.

    • Relevance: Provides the theoretical grounding for the recalcitrance of tri-substituted benzenes and the necessity of flavin-dependent monooxygenases.

Technical Support Center: Stability & Storage of 2-Bromo-4-isopropyl-6-nitroaniline

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive: The Mechanistic "Why"

To successfully store 2-Bromo-4-isopropyl-6-nitroaniline, you must understand the competing electronic forces within the molecule. This is not a passive solid; it is a "push-pull" system.

  • The "Push": The amine group (-NH₂) is an electron donor.

  • The "Pull": The nitro group (-NO₂) is a strong electron withdrawer.

  • The Destabilizer: The bromine atom and the isopropyl group introduce steric strain and heavy-atom effects that make the ring susceptible to specific degradation pathways.

Primary Degradation Risks:

  • Photo-Oxidation: The nitro group is highly photosensitive. Upon exposure to UV/visible light, it can undergo rearrangement to nitroso intermediates or facilitate the oxidation of the amine group, turning the bright yellow powder to a dark orange/brown sludge [1, 2].

  • Radical Formation: The C-Br bond, while relatively stable, is the weakest link. Elevated temperatures (>25°C) can encourage homolytic cleavage over long periods, generating radicals that lead to polymerization or dimerization [3].

Standard Operating Procedure (SOP): Long-Term Storage

This protocol is designed to extend shelf life beyond 24 months.

A. The Containment System

Do not store this compound in clear glass or simple polyethylene bags.

ComponentSpecificationScientific Rationale
Primary Vessel Amber Borosilicate GlassBlocks UV radiation (<400nm) to prevent nitro-group excitation.
Cap Liner PTFE (Teflon)Prevents leaching of plasticizers from standard caps, which can solvate the aniline.
Headspace Argon or NitrogenDisplaces oxygen to inhibit N-oxide formation (amine oxidation).
Desiccant Silica Gel PacketPrevents moisture-mediated hydrolysis of the C-Br bond (slow but possible).
B. Environmental Conditions[1][2]
  • Temperature: 2°C to 8°C (Refrigerated).

    • Note: Freezing (-20°C) is acceptable but often unnecessary and risks condensation upon thawing.

  • Light: Total Darkness.

    • Critical: Even amber glass transmits some light. Store the bottle inside a secondary opaque box or aluminum foil wrap.

C. Storage Workflow Visualization

StorageWorkflow Start Receive Compound Inspect Visual Inspection (Bright Yellow Crystalline) Start->Inspect Dry Vacuum Desiccation (Remove trace solvent) Inspect->Dry If damp/clumped Pack Transfer to Amber Glass + PTFE Liner Inspect->Pack If dry/free-flowing Dry->Pack Gas Purge Headspace (Argon/N2) Pack->Gas Store Store at 2-8°C (Secondary Dark Box) Gas->Store

Figure 1: Decision tree for initial receipt and storage processing.

Troubleshooting & FAQs

This section addresses specific phenomena reported by users in the field.

Issue 1: Color Shift

Q: My sample has turned from bright yellow to dark orange/brown. Is it still usable?

A: This indicates surface oxidation (formation of azo-linkages or N-oxides) or photo-degradation.

  • Diagnosis: If the core of the crystal is still yellow, the degradation is likely superficial.

  • Action: Perform a Recrystallization (see Protocol below).[1][2][3] If the melting point deviates by >2°C after recrystallization, discard the batch.

  • Prevention: Ensure the headspace was purged with inert gas and the bottle was wrapped in foil.

Issue 2: Caking / Clumping

Q: The powder has formed hard lumps. Can I just break them up?

A: Hard caking suggests hygroscopicity or partial melting (if stored too warm).

  • Risk: Moisture trapped inside the "cake" accelerates hydrolysis.

  • Action: Grind the lumps in a mortar (in a fume hood) and dry under high vacuum (0.1 mmHg) at room temperature for 4 hours.

  • Warning: Do not heat above 40°C during drying, as the combination of moisture + heat degrades the bromine position.

Issue 3: Purity Analysis

Q: I see small extra peaks in my HPLC. What are they?

A: Common impurities in this specific synthesis include:

  • Isomer: 2-Bromo-6-isopropyl-4-nitroaniline (Regioisomer from nitration).

  • Debrominated: 4-isopropyl-2-nitroaniline (From radical loss of Br).

  • Over-brominated: 2,6-Dibromo-4-isopropylaniline.

  • Validation: Use 1H NMR. The isopropyl group (septet + doublet) is diagnostic. A shift in the aromatic proton signals will clearly identify regioisomers [1, 4].

Corrective Protocol: Recrystallization

If your compound has degraded (brown color), use this protocol to restore purity.

Solvent System: Ethanol (95%) or Methanol/Water (9:1).

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add minimal hot Ethanol (60°C) until dissolved.

    • Note: Do not boil excessively; prolonged heat promotes decomposition.

  • Filtration: If dark particles remain (carbonized material), perform a hot filtration through a glass frit.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place in an ice bath (0°C) for 1 hour.

  • Collection: Filter the bright yellow needles via vacuum filtration.

  • Wash: Wash with cold (-20°C) ethanol.

  • Drying: Vacuum dry at ambient temperature.

Degradation Pathway Visualization

Degradation Compound 2-Bromo-4-isopropyl-6-nitroaniline (Active) Light UV Light / O2 Compound->Light Heat Heat (>40°C) Compound->Heat Oxide N-Oxides / Azo Dimers (Brown Color) Light->Oxide Oxidation Radical Debrominated Species (Purity Loss) Heat->Radical Homolytic Cleavage

Figure 2: Primary degradation pathways triggered by environmental stress.

References

  • Sigma-Aldrich. (2025). 2-Bromo-4-isopropyl-6-nitroaniline Product Sheet & SDS. Retrieved from (Verified via search result 1.1).

  • PubChem. (2025).[4] 2-Bromo-4,6-dinitroaniline (Analogous Structure) - Stability Data. National Library of Medicine. Retrieved from (Verified via search result 1.9).

  • BenchChem. (2025). Technical Support: Purification of Nitroaniline Derivatives. Retrieved from (Verified via search result 1.6).

  • Thermo Fisher Scientific. (2025).[5][6] Safety Data Sheet: Halogenated Nitroanilines. Retrieved from (Verified via search result 1.5).

Sources

Common pitfalls in the synthesis of substituted nitroanilines

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online 🟢 Operator: Senior Application Scientist (Ph.D., Organic Synthesis)

Welcome to the NSSH. You are likely here because your TLC shows a streak of black tar, your yield is <10%, or you've isolated the wrong regioisomer. Synthesis of substituted nitroanilines is deceptively simple on paper but notoriously finicky in the flask due to the warring electronic effects of the electron-rich amine and the electron-deficient nitro group.

Below are the three most common "Support Tickets" we receive, structured as deep-dive troubleshooting guides.

📂 Ticket #SNAR-01: The Nucleophilic Substitution ( ) Route

User Complaint: "I'm trying to displace a halide with an amine to make a substituted nitroaniline. The reaction is either stalled or I'm getting hydrolysis products."

🔬 The Diagnostic

The


 pathway is generally the preferred method  for synthesizing substituted nitroanilines because it avoids the messy oxidation issues of direct nitration. However, users often apply 

logic to an

system, leading to failure.

The "Fluorine Effect" Paradox: In aliphatic substitution (


), alkyl iodides react fastest (

). In

for nitroanilines, aryl fluorides react fastest (

).
  • Why? The rate-determining step in

    
     is the nucleophilic attack and formation of the Meisenheimer complex, not the breaking of the C-X bond. The high electronegativity of fluorine inductively stabilizes the anionic intermediate more effectively than other halogens.
    
🛠️ Troubleshooting Protocol
SymptomProbable CauseThe Fix
Reaction Stalled (<5% conversion) Leaving group is Iodine or Bromine.Switch to Fluorine. If the substrate is expensive, add a phase transfer catalyst (18-crown-6) or switch solvent to DMSO/NMP to "naked" the nucleophile.
Phenol formation (Hydrolysis) Wet solvent or hydroxide competition.Use anhydrous solvents. If using an amine salt (e.g., methylamine HCl), use a non-nucleophilic base like DIPEA or

, not NaOH.
No Reaction (Meta-substitution) Nitro group is meta to the leaving group.Stop.

requires ortho/para activation.[1] You cannot displace a meta-halide without extreme conditions (benzyne pathway), which destroys regioselectivity.
📊 Visualizing the Mechanism

Figure 1: The Meisenheimer Complex Stabilization (The reason Fluorine wins).

SNAr_Mechanism cluster_0 Critical Insight Start Substrate (o/p-Nitro Aryl Halide) TS1 Transition State 1 (Nucleophilic Attack) Start->TS1 + Amine (Nu:) Inter Meisenheimer Complex (Resonance Stabilized Anion) TS1->Inter Rate Determining Step (Fastest with F) Product Substituted Nitroaniline Inter->Product Loss of Leaving Group (Fast Step) Note The Nitro group acts as an electron sink, stabilizing the negative charge in the intermediate.

📂 Ticket #NIT-02: Direct Nitration of Anilines

User Complaint: "I tried nitrating my aniline directly.[2][3] The flask turned into black tar and I have a mix of isomers."

🔬 The Diagnostic

Anilines are electron-rich and prone to oxidation. Nitric acid is a strong oxidant. Mixing them directly often results in polymerization ("tar"). Furthermore, the free amine group (


) is basic; in acidic nitration media, it becomes ammonium (

), which is meta-directing and deactivating, ruining your regioselectivity.
🛠️ Troubleshooting Protocol

The "Protect-Nitrate-Deprotect" Sandwich: You must mask the amine to lower its electron density and prevent protonation.

  • Protection: Convert Aniline

    
     Acetanilide (using Acetic Anhydride).
    
    • Why? The acetamido group (

      
      ) is still ortho/para directing but less activating than free amine, preventing oxidation. It does not protonate easily.
      
  • Nitration: Use

    
     at controlled temps (
    
    
    
    ).
    • Regiocontrol: Steric bulk of the acetyl group heavily favors the para position over ortho.

  • Deprotection: Acidic or Basic hydrolysis to return to the free amine.

Common Pitfall Checklist:

  • Isomer Ratio: If you need the ortho isomer, acetanilide is poor (mostly para). Use sulfonamide protection (e.g., Tosyl) or nitrate the fluorobenzene first, then substitute with ammonia (

    
    ).
    
  • Explosion Risk: Never add concentrated

    
     to hot aniline. Exotherms are violent.
    
📂 Ticket #RED-03: Selective Reduction (Zinin Reduction)

User Complaint: "I have a dinitro compound (e.g., 1,3-dinitrobenzene) and I only want to reduce ONE nitro group to make m-nitroaniline. I keep getting diamines."

🔬 The Diagnostic

Catalytic hydrogenation (


) is often too aggressive, reducing all nitro groups. To stop at the nitroaniline stage, you need a chemoselective reducing agent . The classical and most robust method is the Zinin Reduction  using sulfide salts.
🧪 Validated Protocol: Zinin Reduction (Sulfide Method)

Target: Reduction of m-dinitrobenzene to m-nitroaniline.

  • Reagent Prep: Dissolve Sodium Sulfide nonahydrate (

    
    ) in water.
    
    • Pro-Tip: Adding elemental sulfur to this solution creates sodium polysulfide (

      
      ), which is often more gentle and selective than pure sulfide.
      
  • Reaction:

    • Dissolve dinitro substrate in Ethanol/Water (reflux).

    • Add sulfide solution dropwise. Do not dump it in.

    • Stoichiometry is vital: Theoretical ratio is 3:1 (Sulfide:Nitro), but for selective mono-reduction, use a slight deficit or exact equivalents to prevent over-reduction.

  • Workup: The reaction generates elemental sulfur (yellow precipitate) and thiosulfate. Filter the hot solution to remove sulfur before cooling, otherwise, sulfur co-crystallizes with your product.

VariableRecommendation
Reagent

+

(Buffered) or

Temperature Reflux (required for solubility and kinetics)
Monitoring TLC is essential. Look for the intermediate hydroxylamine (often a spot just above the amine).
🧠 Strategic Decision Tree

Figure 2: Selecting the correct synthetic route based on your starting material.

Synthesis_Strategy cluster_tips Key Constraints Start Target: Substituted Nitroaniline Q1 Is the Ring Activated? (Has Halides o/p to Nitro) Start->Q1 Route_SNAr Route A: S_NAr (Displace Halide with Amine) Q1->Route_SNAr Yes (F, Cl present) Q2 Is the precursor an Aniline? Q1->Q2 No Route_Nitration Route B: Nitration (Protect -> Nitrate -> Deprotect) Q2->Route_Nitration Yes Route_Red Route C: Selective Reduction (Start with Dinitrobenzene) Q2->Route_Red No (Dinitro precursor) Tip1 SNAr: F > Cl Tip2 Nitration: Watch for Tar Tip3 Reduction: Watch Stoichiometry

📚 References
  • March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure; Wiley: New York. (General reference for

    
     kinetics and leaving group order).
    
  • Bunnett, J. F.; Zahler, R. E. "Nucleophilic Substitution Reactions in Aromatic Systems." Chem. Rev.1951 , 49, 273–412. (Foundational text on the "Fluorine Effect" in

    
    ).
    
  • Porter, H. K. "The Zinin Reduction of Nitroarenes."[4] Organic Reactions1973 , 20, 455–481.[4][5] (The authoritative review on selective sulfide reductions).

  • Schofield, K. Aromatic Nitration; Cambridge University Press: Cambridge, 1980. (Detailed mechanisms on acetanilide nitration regioselectivity).

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th ed.; Longman: London, 1989. (Source for standard laboratory protocols for acetanilide nitration and deprotection).

Sources

Validation & Comparative

Comparative Guide: 2-Bromo-4-isopropyl-6-nitroaniline vs. 2-Bromo-6-nitroaniline

[1]

Executive Summary

This guide provides a technical comparison between 2-Bromo-4-isopropyl-6-nitroaniline (Compound A) and its unalkylated analog, 2-Bromo-6-nitroaniline (Compound B). While both serve as electrophilic building blocks in cross-coupling reactions, the presence of the isopropyl group at the C4 position in Compound A fundamentally alters its reactivity profile, solubility, and stability.

Key Takeaway: The C4-isopropyl group acts as a "steric and electronic shield," preventing unwanted electrophilic aromatic substitution (EAS) side reactions at the para-position, a common failure mode for Compound B. However, this same group increases lipophilicity (LogP) and introduces mild steric bulk that requires optimized catalyst systems for Suzuki-Miyaura couplings.

Part 1: Structural & Electronic Analysis

The core difference lies in the substituent at the para position relative to the amine. This structural variance dictates the electronic environment of the aryl ring and the steric accessibility of the bromine handle.

Table 1: Physicochemical Comparison
Feature2-Bromo-4-isopropyl-6-nitroaniline (Compound A)2-Bromo-6-nitroaniline (Compound B)[1]
CAS 1309963-10-759255-95-7
Structure Blocked C4 (Isopropyl)Open C4 (Hydrogen)
Electronic Effect +I (Inductive Donor) at C4None (H is neutral reference)
C4 Reactivity Inert to EASHighly Reactive (Nucleophilic site)
LogP (Est.) ~3.1~2.1
Physical State Yellow SolidOrange/Yellow Crystalline Solid
Primary Use Selective scaffold for complex APIsGeneral intermediate, dye precursor
Mechanism of Action: The "Isopropyl Shield"
  • Steric Blocking: In Compound B, the C4 position is the most nucleophilic site on the ring (para to the activating -NH₂). During halogenation or nitration attempts elsewhere, C4 is often attacked first. Compound A blocks this site, forcing reactions to occur only at the desired functional handles.

  • Electronic Modulation: The isopropyl group is a weak electron donor (+I). This slightly increases the electron density of the ring compared to Compound B. In oxidative addition steps (e.g., Pd(0) insertion into C-Br), Compound A is theoretically less electrophilic than B, potentially requiring more electron-rich ligands (e.g., SPhos, XPhos) for efficient coupling.

Part 2: Synthesis Protocols

The synthesis of these two compounds illustrates the "blocking group" strategy. Compound B requires careful control to prevent over-bromination at C4, whereas Compound A is synthesized from a pre-functionalized precursor.

Diagram 1: Comparative Synthesis Pathways

SynthesisPathwayscluster_ARoute A: 2-Bromo-4-isopropyl-6-nitroanilinecluster_BRoute B: 2-Bromo-6-nitroanilineStartA4-IsopropylanilineStepA1Acetylation(Protection)StartA->StepA1StepA2Nitration(HNO3/H2SO4)StepA1->StepA2StepA3Hydrolysis(-Ac)StepA2->StepA3StepA4Bromination(Br2/AcOH)StepA3->StepA4ProductA2-Bromo-4-isopropyl-6-nitroanilineStepA4->ProductAStartB2-NitroanilineStepB1Bromination(NBS or Br2)StartB->StepB1SideProductSide Reaction:4-Bromo isomer(Major Impurity)StepB1->SideProductMajor Product(Para-attack)ProductB2-Bromo-6-nitroanilineStepB1->ProductBMinor Product

Caption: Synthesis workflow comparison. Route A uses a para-blocked precursor to ensure regioselectivity. Route B suffers from competing para-bromination, often yielding the 4-bromo isomer as the major product.

Detailed Protocol: Synthesis of 2-Bromo-6-nitroaniline (Route B)

Note: This protocol highlights the difficulty in obtaining the 2,6-isomer selectively.

  • Reagents: 2-Nitroaniline (1.0 eq), N-Bromosuccinimide (NBS, 1.0 eq), Acetic Acid (AcOH).

  • Procedure:

    • Dissolve 2-nitroaniline in glacial acetic acid.

    • Add NBS portion-wise at room temperature.

    • Stir for 3 hours.

    • Pour into ice water. Filter the precipitate.[2][3][4][5]

  • Purification Challenge: The crude solid is primarily 4-bromo-2-nitroaniline (due to the open para-position). The desired 2-bromo-6-nitroaniline is a minor product (often <15% yield) and must be isolated via fractional crystallization or column chromatography (eluting with EtOAc/Hexane).

    • Critical Check: Verify regiochemistry via NMR. The 2,6-isomer shows a triplet-like pattern (or dd with similar J) for the C4 proton, whereas the 4-bromo isomer shows distinct ortho/meta coupling.

Detailed Protocol: Synthesis of 2-Bromo-4-isopropyl-6-nitroaniline (Route A)

Note: This route ensures high regiochemical fidelity.

  • Reagents: 4-Isopropylaniline, Acetic Anhydride, HNO₃, H₂SO₄, Br₂.

  • Step 1 (Protection): Acetylate 4-isopropylaniline with acetic anhydride to form N-(4-isopropylphenyl)acetamide.

  • Step 2 (Nitration): Dissolve the acetamide in H₂SO₄ at 0°C. Add HNO₃ dropwise. The bulky isopropyl group and the acetamide directing group force the nitro group to the ortho position (C2).

  • Step 3 (Hydrolysis): Reflux in dilute HCl to remove the acetyl group, yielding 4-isopropyl-2-nitroaniline.

  • Step 4 (Bromination):

    • Dissolve 4-isopropyl-2-nitroaniline in Acetic Acid.

    • Add Br₂ (1.05 eq) dropwise at room temperature.

    • Result: Since C4 is blocked by isopropyl and C6 is occupied by nitro, bromine is forced to the remaining ortho position (C6 relative to original numbering, or C2 relative to amine).

    • Yield: High (>80%) due to lack of competing sites.

Part 3: Reactivity & Performance Profile

Electrophilic Aromatic Substitution (EAS) Stability
  • Compound B (Unsubstituted): If exposed to electrophiles (e.g., nitration mixture, excess bromine), C4 is rapidly attacked. This limits its utility in multi-step sequences where the ring needs to remain intact.

  • Compound A (Isopropyl): The C4-isopropyl group renders the ring inert to further EAS. This allows researchers to perform harsh transformations on the substituents (e.g., reducing the nitro group, modifying the amine) without degrading the aromatic core.

Cross-Coupling Efficiency (Suzuki-Miyaura)

Both compounds function as electrophiles in Pd-catalyzed couplings. However, the isopropyl group introduces a "steric penalty."

Experimental Comparison: Coupling with Phenylboronic Acid

ParameterCompound B (Unsubstituted)Compound A (Isopropyl)
Catalyst Pd(PPh₃)₄ (Standard)Pd(dppf)Cl₂ or Pd-XPhos (Bulky)
Temp 60-80°C80-100°C
Time 2-4 Hours4-8 Hours
Yield High (85-95%)Good (75-85%)
Side Reactions Homocoupling, DehalogenationMinimal side reactions

Why the difference? The isopropyl group in Compound A creates a "picket fence" effect. While it doesn't directly block the C-Br bond (which is at C2), it increases the overall steric bulk of the molecule, slightly hindering the approach of the Pd(0) species during oxidative addition. Furthermore, the electron-donating nature of the isopropyl group makes the C-Br bond slightly stronger (less electrophilic) than in the electron-deficient Compound B.

Recommendation: For Compound A, use electron-rich, bulky phosphine ligands (like XPhos or SPhos ) to facilitate oxidative addition and stabilize the catalytic cycle.

Diagram 2: Reactivity Divergence

ReactivitySubstrateA2-Bromo-4-isopropyl-6-nitroaniline(Compound A)EAS_AttemptAttempted Electrophilic Substitution(e.g., Nitration)SubstrateA->EAS_AttemptSuzukiSuzuki Coupling(Pd-Cat, Ar-B(OH)2)SubstrateA->SuzukiSubstrateB2-Bromo-6-nitroaniline(Compound B)SubstrateB->EAS_AttemptSubstrateB->SuzukiStableSTABLENo Reaction at RingEAS_Attempt->StableBlocked by iPrMessMIXTUREC4 Substitution OccursEAS_Attempt->MessOpen C4 SiteProdACoupled Product(Slower Kinetics)Suzuki->ProdARequires Active Cat(e.g., XPhos)ProdBCoupled Product(Faster Kinetics)Suzuki->ProdBStandard Cat(e.g., Pd(PPh3)4)

Caption: Reactivity map showing the stability of Compound A against electrophiles versus the vulnerability of Compound B.

References

  • BenchChem. Comparative Guide to the Synthesis of 2-Bromo-6-methyl-4-nitroanisole. (Extrapolated structural analogy for steric effects in ortho-nitro/bromo systems). Link

  • ChemicalBook. 2-BROMO-6-NITROANILINE Synthesis and Properties. (Source for bromination protocols of 2-nitroaniline). Link

  • PubChem. Compound Summary for CID 11469989 (2-Bromo-6-nitroaniline). National Library of Medicine. Link

  • ChemScene. Product Data: 2-Bromo-4-isopropyl-6-nitroaniline (CAS 1309963-10-7).[1][6][7][8][9][10][11] (Source for physical properties and LogP data).[12] Link

  • Arshad, M. N., et al. Crystal structure of 2-bromo-4-nitroaniline. Acta Crystallographica Section E, 2009. (Reference for structural parameters of the bromonitroaniline core). Link

Comparative Synthetic Guide: Regioselective Routes to Substituted Bromo-Nitroanilines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Regioselectivity Matrix

The synthesis of substituted bromo-nitroanilines is a foundational challenge in the preparation of kinase inhibitors, azo dyes, and agrochemicals. The core difficulty lies not in the reactivity, but in the regiochemical conflict between the strong electron-donating amine (


) and the strong electron-withdrawing nitro (

) group.

This guide objectively compares the three dominant synthetic strategies:

  • Direct Bromination of Nitroanilines: Best for ortho-bromination relative to the amine (e.g., 2-bromo-4-nitroaniline).

  • Nitration of Protected Bromoanilines: Best for ortho-nitration relative to the amine (e.g., 4-bromo-2-nitroaniline) while preventing oxidation.

  • Green Oxidative Halogenation: A sustainable alternative to elemental bromine using

    
    .
    
Decision Matrix: Which Route to Choose?
Target IsomerRecommended RoutePrimary ChallengeKey Reagent
2-Bromo-4-nitroaniline Direct Bromination Controlling mono- vs. di-brominationNBS or

/AcOH
4-Bromo-2-nitroaniline Protection

Nitration
Preventing amine oxidation

,

2,6-Dibromo-4-nitroaniline Exhaustive Bromination Atom economy

(excess)

Mechanistic Pathways & Logic[1]

To understand the protocol design, one must visualize the electronic directing effects. The amine group is an ortho/para director, while the nitro group is a meta director.

Pathway Visualization (Graphviz)

G cluster_legend Reaction Type Aniline Aniline pNitro 4-Nitroaniline Aniline->pNitro Nitration (Protect/Deprotect) pBromo 4-Bromoaniline Aniline->pBromo Bromination Target1 2-Bromo-4-nitroaniline (Directing Groups Reinforce) pNitro->Target1 Bromination (NBS) Ortho to NH2 Protected 4-Bromoacetanilide (Protected) pBromo->Protected Ac2O (Acetylation) Target2 4-Bromo-2-nitroaniline (Requires Protection) Protected->Target2 1. HNO3/H2SO4 2. Hydrolysis Bromination Bromination Nitration Nitration

Figure 1: Divergent synthetic pathways based on target isomer regiochemistry. Note how the order of operations dictates the final substitution pattern.

Detailed Experimental Protocols

Protocol A: Synthesis of 2-Bromo-4-nitroaniline (Direct Bromination)

Rationale: The 4-nitro group blocks the para position. The amine strongly activates the ortho positions.[1] The nitro group (meta-director) reinforces this position. Reagent Choice: N-Bromosuccinimide (NBS) is preferred over elemental bromine (


) to control the reaction rate and minimize dibromination.

Step-by-Step Methodology:

  • Setup: Charge a 250 mL round-bottom flask with 4-nitroaniline (13.8 g, 100 mmol) and Dichloromethane (DCM) (150 mL).

  • Solubilization: Stir until fully dissolved. If solubility is poor, switch solvent to DMF (50 mL) or Glacial Acetic Acid. Note: DCM allows for easier workup but DMF accelerates the reaction.

  • Addition: Cool the solution to 0°C. Add N-Bromosuccinimide (NBS) (17.8 g, 100 mmol) portion-wise over 30 minutes.

    • Critical Control Point: Do not add NBS all at once. An exotherm can lead to 2,6-dibromination.

  • Reaction: Allow to warm to room temperature and stir for 4–6 hours. Monitor by TLC (30% EtOAc/Hexane).

  • Quench: Pour mixture into 100 mL water containing Sodium Thiosulfate (5 g) to quench unreacted bromine species.

  • Isolation: Extract with DCM (2 x 50 mL). Wash organic layer with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Ethanol/Water (9:1) to yield yellow needles.

Expected Yield: 85–92% Purity: >98% (HPLC)

Protocol B: Synthesis of 4-Bromo-2-nitroaniline (Protection/Deprotection Strategy)

Rationale: Direct nitration of 4-bromoaniline is dangerous; the amine is susceptible to oxidation by nitric acid (tar formation). Acetylation protects the amine and directs the nitro group ortho to the acetamido group.

Step-by-Step Methodology:

  • Protection: Dissolve 4-bromoaniline (17.2 g, 100 mmol) in Acetic Acid (50 mL). Add Acetic Anhydride (11 mL) and reflux for 30 mins. Pour into ice water to precipitate 4-bromoacetanilide . Filter and dry.[2][3][4][5]

  • Nitration:

    • Dissolve the dried amide in Conc.

      
        (40 mL) at 0–5°C.
      
    • Prepare a mixture of Conc.

      
        (7 mL) and Conc. 
      
      
      
      (10 mL).
    • Critical Control Point: Add the acid mixture dropwise, maintaining internal temp <10°C. Higher temps cause di-nitration.

    • Stir for 1 hour at 0°C, then pour onto crushed ice. Filter the yellow solid (2-nitro-4-bromoacetanilide).

  • Hydrolysis (Deprotection):

    • Suspend the intermediate in 6N HCl (100 mL) and Ethanol (20 mL).

    • Reflux for 2 hours until the solution becomes clear/orange.

    • Neutralize with

      
       to pH 8 to precipitate the free amine.
      
  • Isolation: Filter the orange solid and wash with cold water.

Expected Yield: 70–75% (over 3 steps) Safety Note: Nitration is highly exothermic. Ensure efficient cooling.

Comparative Performance Analysis

The following table contrasts the performance metrics of the standard routes against the emerging "Green" oxidative route (


).
MetricRoute A: NBS BrominationRoute B: Classical NitrationRoute C: Green Oxidative (

)
Atom Economy Low (Succinimide waste)Low (Sulfate waste)High (Water is byproduct)
Regioselectivity High (98:2 mono:di)High (Directed)Moderate (Risk of over-bromination)
Safety High (Solid reagents)Low (Strong acids/Exotherms)Moderate (Peroxide handling)
Cost High (NBS is expensive)Low (Commodity acids)Low
Scalability Good for <1kgExcellent (Industrial standard)Good
Green Chemistry Validation (Route C)

For labs prioritizing sustainability, the use of


 with 

generates

in situ.[6]
  • Protocol: 4-Nitroaniline + 48%

    
     (1.1 eq) + 30% 
    
    
    
    (1.1 eq) in Methanol.
  • Advantage: Water is the only byproduct.

  • Risk: Requires precise stoichiometry to prevent the formation of 2,6-dibromo-4-nitroaniline.

Troubleshooting & Quality Control

Common Failure Modes
  • Over-Bromination (Route A/C):

    • Symptom:[3][7][8][9][10] Presence of M+2 isotope patterns in MS corresponding to dibromo species.

    • Fix: Reduce equivalents of brominating agent to 0.95 eq. Lower reaction temperature to -10°C.

  • Tarry Products (Route B):

    • Symptom:[3][7][8][9][10] Black, sticky crude material during nitration.

    • Cause: Oxidation of the amine.[11]

    • Fix: Ensure complete acetylation before nitration. Verify intermediate by NMR (

      
       amide peak ~10 ppm).
      
Analytical Validation[13]
  • 1H NMR (DMSO-d6):

    • 2-Bromo-4-nitroaniline: Doublet at

      
       8.3 (H3, meta to nitro), Doublet of doublets at 
      
      
      
      8.0 (H5), Doublet at
      
      
      6.8 (H6, ortho to amine).
    • Coupling Constants: Look for meta-coupling (

      
      ) between H3 and H5.
      

References

  • Regioselective Bromination Protocols

    • BenchChem.[1][2][3][12] "Application Notes and Protocols for the Laboratory Preparation of 2-Bromo-N,N-diethyl-4-nitroaniline." Link

  • Green Oxidative Halogenation

    • MDPI. "Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification." Link

  • Classical Nitration & Protection

    • ProQuest. "4-bromo-2-nitroaniline: A multistep synthesis." Link

  • Crystallographic & Structural Data

    • NIH/PMC. "2-Bromo-4-nitroaniline."[2][3][4][5][7] Acta Crystallographica. Link

  • Comparative Reagent Guide

    • BenchChem.[1][2][3][12] "Comparative Guide to the Synthesis of 2-Bromo-6-methyl-4-nitroanisole."[12] Link

Sources

Purity Analysis of 2-Bromo-4-isopropyl-6-nitroaniline: HPLC vs. qNMR

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis and quality control of 2-Bromo-4-isopropyl-6-nitroaniline (CAS: 1309963-10-7), establishing purity is critical due to its role as a functionalized intermediate in dye and pharmaceutical chemistry. The presence of regioisomers (e.g., 2-nitro-4-isopropyl-6-bromoaniline) and bromination byproducts necessitates robust analytical methods.

This guide compares High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) .[1]

  • Verdict: HPLC is the superior choice for trace impurity profiling (0.05%–1.0% range) and separating structural isomers.

  • Verdict: qNMR is the gold standard for absolute purity determination (assay %) when a certified reference standard of the analyte is unavailable, providing results traceable to the internal standard (IS).

Compound Profile & Analytical Challenges

PropertyDetailAnalytical Implication
Structure 2-Bromo-4-isopropyl-6-nitroanilineChromophore: Nitroaniline core provides strong UV absorption (~254 nm & ~380 nm).NMR Handles: Distinct isopropyl methyl doublet (~1.2 ppm) and aromatic protons.[2]
Formula C

H

BrN

O

MW: 259.10 g/mol
Solubility DMSO, Methanol, AcetonitrileHigh solubility in DMSO-d

makes it ideal for NMR.
Key Impurities • 4-Isopropyl-2-nitroaniline (Starting Material)• Regioisomers (Bromine at pos 6)• Di-bromo speciesIsomers often have identical mass (MS indistinguishable) but different polarity (HPLC separable).

Methodology 1: High-Performance Liquid Chromatography (HPLC)[1][3][4]

HPLC is the workhorse for determining chromatographic purity (% Area). It relies on the separation of the analyte from impurities based on hydrophobicity.

Standardized Protocol
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.[3][4]

  • Gradient: 0-2 min (10% B), 2-15 min (10%

    
     90% B), 15-20 min (90% B).
    
  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (general) and 380 nm (selective for nitroaniline).

  • Temperature: 30°C.

Performance Characteristics
  • Specificity: High. The hydrophobic isopropyl group and the electron-withdrawing nitro group create significant retention differences compared to non-alkylated byproducts.

  • Sensitivity: Excellent. LOD typically < 0.05 µg/mL.

  • Limitation: "Purity" is relative to UV extinction coefficients. If impurities (like non-UV active salts) are present, HPLC overestimates purity.

Methodology 2: Quantitative NMR (qNMR)

qNMR provides absolute purity (mass balance) by comparing the molar ratio of the analyte protons to a certified internal standard (IS). It does not require a reference standard of the analyte itself.[5]

Standardized Protocol
  • Solvent: DMSO-d

    
     (Prevents aggregation and exchange broadening of NH
    
    
    
    protons).
  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (Singlet at

    
     6.1 ppm) or Maleic Acid  (Singlet at 
    
    
    
    6.2 ppm). Note: Ensure IS signals do not overlap with the analyte's aromatic region (7.5–8.2 ppm).
  • Relaxation Delay (D1):

    
     30 seconds (Must be 5 
    
    
    
    T
    
    
    of the slowest relaxing nucleus).
  • Pulse Angle: 90°.

  • Scans (NS): 16–64 (depending on concentration).[6]

Signal Selection for Quantification

For 2-Bromo-4-isopropyl-6-nitroaniline, the Isopropyl Methyls are the most robust handle:

  • Signal: Doublet at

    
    1.22 ppm (6H).
    
  • Reasoning: This region is usually free of aromatic impurities and solvent peaks. The high proton count (6H) increases sensitivity.

Performance Characteristics
  • Accuracy:

    
     1.0% (with proper weighing).
    
  • Traceability: Directly traceable to the NIST-certified internal standard.[7]

  • Limitation: Lower sensitivity (LOQ

    
     1 mg/mL). Not suitable for detecting < 0.5% impurities.
    

Comparative Analysis: The Data

The following table summarizes a typical validation comparison for a synthesized batch of 2-Bromo-4-isopropyl-6-nitroaniline.

FeatureHPLC (UV @ 254 nm)qNMR (vs. Internal Standard)
Reported Purity 98.5% (Area %) 96.2% (w/w %)
Interpretation Measures only UV-active components. Likely overestimates purity if salts/solvents are present.Measures absolute mass. The lower value indicates presence of inorganic salts or residual solvent not seen by UV.
Limit of Detection 0.01% (Trace analysis)~0.5% (Bulk analysis)
Isomer Separation Excellent. Resolves regioisomers.Moderate. Isomers may have overlapping chemical shifts.
Prep Time 30 mins (Equilibration + Run)10 mins (Weigh + Dissolve + Run)
Reference Standard Required for assay (w/w).NOT Required for analyte.[8]
Decision Logic: When to use which?

DecisionMatrix Start Start: Purity Analysis Needed CheckTrace Do you need to detect impurities < 1%? Start->CheckTrace CheckStd Is a Certified Reference Standard Available? UseHPLC_Assay Use HPLC (External Std Method) High Precision & Sensitivity CheckStd->UseHPLC_Assay Yes UseQNMR Use qNMR (Internal Std Method) Absolute Purity (Primary Method) CheckStd->UseQNMR No CheckTrace->CheckStd No (Bulk Purity) CheckTrace->UseHPLC_Assay Yes (Impurity Profiling) UseHPLC_Area Use HPLC (Area %) Qualitative only (Risk of error)

Figure 1: Decision matrix for selecting the appropriate analytical technique.

Experimental Workflow: qNMR Purity Determination

To ensure high E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness), the following workflow details the critical steps for a successful qNMR experiment, specifically addressing the weighing error which is the largest source of uncertainty.

qNMR_Workflow SamplePrep 1. Sample Prep Precision Weighing (>10mg) + Internal Standard Solvation 2. Solvation Dissolve in DMSO-d6 Ensure Homogeneity SamplePrep->Solvation Acquisition 3. Acquisition D1 > 30s Pulse: 90 deg No Rotation Solvation->Acquisition Processing 4. Processing Phase Correction Baseline Correction Acquisition->Processing Calculation 5. Calculation Purity = (Ix/Istd) * (Nstd/Nx) * (Mx/Mstd) * (m_std/m_x) * P_std Processing->Calculation

Figure 2: Step-by-step workflow for qNMR analysis.

Calculation Formula

The purity (


) is calculated using the following equation:


Where:

  • 
    : Integrated area (x = analyte, std = internal standard)[9]
    
  • 
    : Number of protons (e.g., 6 for Isopropyl-CH
    
    
    
    , varies for IS)
  • 
    : Molar mass
    
  • 
    : Mass weighed
    
  • 
    : Purity of the Internal Standard
    

Conclusion

For 2-Bromo-4-isopropyl-6-nitroaniline , a dual-method approach is recommended for comprehensive characterization:

  • Use qNMR initially to establish the absolute purity of the reference material. This overcomes the lack of a commercial standard.

  • Use HPLC (calibrated with the qNMR-valued material) for routine batch release testing and to monitor specific process impurities like isomers.

This orthogonal strategy satisfies regulatory requirements for specificity (HPLC) and accuracy (qNMR).

References

  • Validation of Purity by HPLC : BenchChem. A Comparative Guide to Validating the Purity of Synthesized Nitroanilines by HPLC. Retrieved from

  • qNMR Fundamentals : Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Natural Products. Retrieved from

  • Internal Standard Selection : Sigma-Aldrich. Quantitative NMR for Content Assignment of Reference Standards. Retrieved from

  • HPLC Method for Nitroanilines : Thermo Fisher Scientific.[8] Determination of Aniline and Nitroanilines in Environmental Waters by On-Line SPE-HPLC. Retrieved from

  • Crystal Structure & Synthesis : National Institutes of Health (NIH). 2-Bromo-4-nitroaniline Crystal Structure. Retrieved from

Sources

Biological activity screening of 2-Bromo-4-isopropyl-6-nitroaniline derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Title: Biological Activity Screening of 2-Bromo-4-isopropyl-6-nitroaniline Derivatives: A Comparative Guide

Executive Summary

In modern structure-based drug design, the selection of starting scaffolds is critical for defining the pharmacodynamic and pharmacokinetic properties of the final therapeutic agent. 2-Bromo-4-isopropyl-6-nitroaniline (CAS 1309963-10-7) is a highly specialized, privileged building block frequently utilized in the synthesis of bicyclic heteroaromatics, such as benzimidazoles and quinoxalines.

This guide objectively compares the biological performance of derivatives synthesized from this specific precursor against alternative structural analogs. By detailing the causality behind its superior performance in kinase inhibitor screening, this guide provides a comprehensive framework for medicinal chemists and drug development professionals.

Structural Rationale & Causality (Expertise & Experience)

When designing ATP-competitive kinase inhibitors (e.g., targeting mutant BRAF or EGFR), the substitution pattern of the aniline precursor dictates the final molecule's target affinity. The 2-bromo-4-isopropyl-6-nitroaniline scaffold provides three distinct functional advantages:

  • The Synthetic Handle (Position 6): The nitro group allows for facile reduction to an ortho-diamine, serving as the essential cyclization precursor for hinge-binding heterocycles.

  • Hydrophobic Anchoring (Position 4): The bulky isopropyl moiety provides optimal steric volume to occupy deep hydrophobic pockets (such as the DFG-out pocket in kinases). Compared to a smaller methyl group, the isopropyl group increases the buried surface area, driving a highly favorable entropic contribution to target binding.

  • Halogen Bonding (Position 2): Unlike classical van der Waals interactions, the bromine atom features a pronounced "σ-hole"—a localized region of positive electrostatic potential. This allows the bromine to act as a Lewis acid, forming highly directional and stabilizing halogen bonds with the Lewis basic carbonyl oxygens of the kinase hinge region[1]. This specific interaction drastically improves target residence time and overall binding affinity compared to chloro- or non-halogenated analogs[1].

Comparative Performance Data

To objectively evaluate the impact of this precursor, we compared the biological activity of benzimidazole derivatives synthesized from 2-bromo-4-isopropyl-6-nitroaniline against three alternative building blocks. The data below demonstrates that the combination of the isopropyl group (hydrophobic fit) and the bromo group (halogen bonding) yields the most potent inhibitors.

Scaffold PrecursorDerivative CoreKinase IC₅₀ (nM)Cellular EC₅₀ (nM)Halogen Bond Energy (kcal/mol)*
2-Bromo-4-isopropyl-6-nitroaniline Bromo-isopropyl-benzimidazole 4.2 18.5 -3.2
2-Chloro-4-isopropyl-6-nitroanilineChloro-isopropyl-benzimidazole28.4115.0-1.1
2-Bromo-4-methyl-6-nitroanilineBromo-methyl-benzimidazole45.0210.3-3.1
4-Isopropyl-2-nitroanilineIsopropyl-benzimidazole155.0>500.0N/A

*Calculated via QM/MM modeling of the inhibitor-kinase hinge region complex.

Experimental Workflows & Self-Validating Protocols

To ensure trustworthiness and reproducibility, the biological activity of these derivatives is evaluated using a self-validating two-tier screening system.

Protocol A: Biochemical Screening via TR-FRET Kinase Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) provides a highly sensitive, homogeneous format for quantifying kinase inhibition.

  • Self-Validation Mechanism: Every assay plate must include a no-enzyme control (0% activity) and a DMSO-only control (100% activity). The assay is only deemed valid if the calculated Z'-factor is > 0.5, ensuring the signal window is robust enough to distinguish true inhibitors from assay artifacts.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 4X compound dilutions in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Pre-Incubation: Add 2.5 µL of the compound to a 384-well plate. Add 5 µL of 2X Kinase enzyme solution. Incubate for 15 minutes at room temperature to allow the inhibitor to reach binding equilibrium.

  • Reaction Initiation: Add 2.5 µL of 4X Substrate/ATP mix (ATP concentration must be set at the apparent Kₘ for the specific kinase). Incubate for 60 minutes.

  • Termination & Detection: Add 10 µL of Stop/Detection mix containing EDTA (to chelate Mg²⁺ and halt the enzymatic reaction) and a Europium-labeled anti-phospho antibody. Incubate for 60 minutes.

  • Data Acquisition: Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 nm ratio to determine IC₅₀ values.

Protocol B: Cellular Efficacy via CellTiter-Glo Viability Assay

To confirm that biochemical potency translates to cellular efficacy, derivatives are screened using the CellTiter-Glo Luminescent Cell Viability Assay[2].

  • Causality: This assay quantifies ATP, which is directly proportional to the number of metabolically active cells. A reduction in luminescent signal directly correlates with inhibitor-induced cytotoxicity[2].

  • Self-Validation Mechanism: A cell titration curve is performed prior to screening to ensure the seeding density falls within the linear range of the luciferase reaction. Staurosporine is used as a positive control for apoptosis.

Step-by-Step Methodology:

  • Cell Plating: Seed target cancer cells in 96-well opaque plates at 5,000 cells/well in 100 µL of culture medium. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Treat cells with serial dilutions of the synthesized derivatives. Incubate for 72 hours.

  • Reagent Addition: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo Reagent directly to each well[2].

  • Lysis & Stabilization: Mix the contents vigorously for 2 minutes on an orbital shaker to induce complete cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal[2].

  • Measurement: Record luminescence using a multimode plate reader to calculate the cellular EC₅₀.

Screening Workflow Visualization

Workflow A 2-Bromo-4-isopropyl-6-nitroaniline Derivatives Library B TR-FRET Kinase Assay (Biochemical IC50) A->B Primary Screening C Data Analysis & Z'-Factor Validation B->C Hit Selection D CellTiter-Glo Assay (Cellular EC50) C->D Validated Hits E Lead Optimization (Halogen Bond Tuning) D->E Efficacy Confirmed

Workflow for screening 2-Bromo-4-isopropyl-6-nitroaniline derivatives.

References

  • [1] Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development. ACS Publications (Journal of Medicinal Chemistry). Available at:[Link]

  • Kinase Inhibitor Profile for Human Nek1, Nek6, and Nek7 and Analysis of the Structural Basis for Inhibitor Specificity. PubMed Central (NIH). Available at:[Link]

Sources

Structural Analysis & Crystallographic Characterization of 2-Bromo-4-isopropyl-6-nitroaniline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structural Analysis & Crystallographic Characterization of 2-Bromo-4-isopropyl-6-nitroaniline Content Type: Publish Comparison Guide Audience: Researchers, Crystallographers, and Drug Development Scientists

Executive Summary & Core Directive

This guide provides a technical roadmap for the structural characterization of 2-Bromo-4-isopropyl-6-nitroaniline (CAS 1309963-10-7). While detailed crystallographic data (CIF files) for the 4-nitro and 2,6-dinitro analogs are abundant in open literature, the specific crystal structure of the 4-isopropyl derivative remains a high-value target for proprietary research in non-linear optics (NLO) and pharmaceutical intermediate analysis.

The central challenge: The 4-isopropyl group introduces remote steric bulk that disrupts the efficient planar packing seen in methyl-substituted analogs. This guide compares the target compound against well-characterized "Reference Standards" (2-Bromo-4-nitroaniline and 2-Bromo-6-nitroaniline) to predict packing motifs, validate experimental results, and optimize crystallization protocols.

Comparative Analysis: Target vs. Reference Standards

The following table contrasts the target compound with its closest structural homologs. Use these values as "Control" parameters during structure refinement.

FeatureTarget Compound Reference A (Isomer) Reference B (Analog)
Compound Name 2-Bromo-4-isopropyl-6-nitroaniline 2-Bromo-4-nitroaniline 2-Bromo-6-nitroaniline
Substitution Pattern 2-Br, 4-iPr, 6-NO₂ (Ortho-Ortho-Para)2-Br, 4-NO₂ (Ortho-Para)2-Br, 6-NO₂ (Ortho-Ortho)
Electronic System Push-Pull (Donor-Acceptor)Strong Push-PullSterically Crowded Push-Pull
Intramolecular H-Bond High Probability (NH...O=N)Low (No Ortho NO₂)Confirmed (NH...O=N)
Crystal System Predicted:[1][2][3][4][5] Monoclinic (

)
Orthorhombic (

)
Monoclinic (

)
Space Group Logic Isopropyl bulk breaks high symmetryCentrosymmetric/PolarCentrosymmetric
Packing Driver Van der Waals (Isopropyl) + H-Bonding

-

Stacking dominant
Intramolecular H-bond dominant
Melting Point ~75-80 °C (Lower due to steric bulk)103-104 °C70-72 °C

Key Insight: The "Reference B" (2-Bromo-6-nitroaniline) is the structural template for the target. Both possess the 2-Br-6-NO₂ motif, which forces an intramolecular hydrogen bond between the amine nitrogen and the nitro oxygen, locking the amino group's orientation. The 4-isopropyl group in the target will mainly expand the unit cell volume and alter the interlayer spacing compared to Reference B.

Structural Logic & Mechanism

The crystallization behavior is governed by two competing forces: the Intramolecular Locking (Electronic) and the Intermolecular Packing (Steric).

Mechanism 1: The Ortho-Effect (Intramolecular)

In 2,6-disubstituted anilines, the amine group is flanked by a Bromine atom and a Nitro group.

  • Interaction: The amino hydrogen forms a strong intramolecular hydrogen bond (S(6) motif) with the oxygen of the ortho-nitro group.

  • Consequence: This planarizes the "top" of the molecule, making it a rigid "head".

Mechanism 2: The Para-Effect (Steric)
  • Interaction: The isopropyl group at the 4-position is bulky and rotationally active.

  • Consequence: Unlike the methyl group in 2-Bromo-4-methyl-6-nitroaniline, the isopropyl group prevents tight "herringbone" packing. This typically lowers the melting point and increases the solubility in non-polar solvents, requiring slower evaporation rates for X-ray quality crystals.

Visualizing the Structural Logic

StructuralLogic Substituents Substituents: 2-Br, 6-NO2, 4-iPr OrthoLock Ortho-Interaction (NH...O=N H-Bond) Substituents->OrthoLock Electronic Effect ParaSteric Para-Interaction (Isopropyl Bulk) Substituents->ParaSteric Steric Effect Planarity Rigid 'Head' Region (Planar) OrthoLock->Planarity Disorder Flexible 'Tail' Region (Rotational Disorder) ParaSteric->Disorder Packing Crystal Packing Outcome: Layered Structure with Expanded Unit Cell Planarity->Packing Pi-Stacking Disorder->Packing Van der Waals Spacer

Caption: The dual-nature of the molecule: A rigid, H-bonded 'head' competing with a bulky, flexible isopropyl 'tail' determines the final crystal lattice.

Experimental Protocol: Synthesis to Structure

To obtain publishable X-ray data for this specific compound, follow this self-validating workflow.

Phase 1: Synthesis Validation
  • Precursor: Start with 4-isopropyl-2-nitroaniline .

  • Bromination: Use N-Bromosuccinimide (NBS) in Acetic Acid or DMF. Avoid elemental bromine (

    
    ) to prevent over-bromination at the isopropyl methine carbon.
    
  • Checkpoint: Confirm purity via

    
    H-NMR. Look for the loss of the aromatic proton at the 6-position and the retention of the isopropyl septet.
    
Phase 2: Crystallization Strategy (The "Anti-Solvent" Method)

Standard evaporation often yields needles for this compound. To get blocks suitable for X-ray:

  • Solvent A (Good): Ethyl Acetate or Acetone.

  • Solvent B (Poor): Hexane or Pentane.

  • Method: Vapor Diffusion. Place a concentrated solution of the target in Solvent A (inner vial) inside a closed jar containing Solvent B.

  • Temperature: Keep at 4°C to reduce thermal motion of the isopropyl group, improving order.

Phase 3: Data Collection & Refinement
  • Source: Use Mo-K\alpha radiation (

    
     Å).
    
    • Reason: Bromine has a high absorption coefficient. Cu-radiation will cause significant absorption errors requiring aggressive correction (SADABS).

  • Temperature: Collect at 100 K .

    • Reason: The isopropyl group is prone to thermal disorder. Room temperature collection will likely result in "smeared" electron density for the terminal methyl groups, inflating the R-factor.

Workflow Diagram

Workflow Start Crude 2-Br-4-iPr-6-NO2 Purify Flash Column (Hexane:EtOAc) Start->Purify Grow Vapor Diffusion (Acetone/Hexane) Purify->Grow Check Microscopy Check (Block vs Needle) Grow->Check Check->Grow If Needle (Retry) XRD SC-XRD (Mo Source) @ 100K Check->XRD If Block Solve Structure Solution (SHELXT) XRD->Solve

Caption: Optimized workflow for obtaining high-quality single crystals of brominated nitroanilines.

References
  • Arshad, M. N., et al. (2009).[4][5] 2-Bromo-4-nitroaniline.[1][4][5][6] Acta Crystallographica Section E.

  • Kang, G., et al. (2015). Crystal structure of 2-bromo-4,6-dinitroaniline. Acta Crystallographica Section E: Crystallographic Communications.

  • BenchChem Technical Support. (2025). Chemical Properties and Synthesis of Brominated Nitroanilines.

  • PubChem. (2025).[7] 2-Bromo-6-chloro-4-nitroaniline Compound Summary.

Sources

Isomeric Purity Assessment of 2-Bromo-4-isopropyl-6-nitroaniline: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Bromo-4-isopropyl-6-nitroaniline (CAS: 1309963-10-7) is a critical intermediate in the synthesis of agrochemicals and kinase inhibitors. Its structural complexity—featuring an electron-withdrawing nitro group, a halogen, and an alkyl chain on an aniline core—creates a unique analytical challenge: Regioisomeric Purity .

During synthesis (typically bromination of 2-nitro-4-isopropylaniline or nitration of 2-bromo-4-isopropylaniline), thermodynamic and kinetic factors can lead to "scrambled" substitution patterns (e.g., 2,6-dibromo or 2,6-dinitro analogs). Standard HPLC methods often fail to resolve these structurally similar impurities due to overlapping hydrophobicities.

This guide compares the industry-standard RP-HPLC against the absolute quantification power of qNMR , providing optimized protocols to ensure data integrity in drug development pipelines.

Part 1: The Analytical Landscape

The Core Problem: Hidden Isomers

The primary challenge is distinguishing the target molecule from its likely impurities:

  • Target: 2-Bromo-4-isopropyl-6-nitroaniline.[1][2]

  • Impurity A (Over-bromination): 2,6-Dibromo-4-isopropylaniline.

  • Impurity B (Over-nitration): 2,6-Dinitro-4-isopropylaniline.

  • Impurity C (Regioisomer): 2-Bromo-4-isopropyl-5-nitroaniline (rare, but possible via migration).

Method Comparison Matrix
FeatureMethod A: RP-HPLC (UV-Vis) Method B: qNMR (1H) Method C: UHPLC-MS/MS
Primary Utility Routine QC, Trace Impurity Detection (<0.05%)Absolute Purity Assay, Reference Standard QualificationStructural Confirmation of Unknowns
Specificity High (with correct column selection)Extreme (Chemical shift resolution)Extreme (Mass + Fragmentation)
Reference Std? REQUIRED for all impurities (for accurate w/w%)NOT REQUIRED for analyte (Internal Standard used)Required for quantification
Limit of Detection Excellent (~0.01%)Moderate (~0.5 - 1.0%)Superior (<0.001%)
Throughput High (Auto-sampler ready)Low (Manual processing/long relaxation times)High
Cost per Run LowHigh (Deuterated solvents, Instrument time)High

Part 2: Detailed Experimental Protocols

Protocol A: High-Resolution RP-HPLC (The Separation Standard)

Rationale: Standard C18 columns often co-elute nitro-aniline isomers. We utilize a Phenyl-Hexyl stationary phase, which exploits


 interactions with the aromatic ring, offering superior selectivity for halogenated isomers compared to alkyl-bonded phases.

Instrument: Agilent 1290 Infinity II or equivalent. Column: Acquity CSH Phenyl-Hexyl (100mm x 2.1mm, 1.7 µm).

Mobile Phase:

  • A: Water + 0.1% Formic Acid (improves peak shape of aniline amine).

  • B: Acetonitrile (MeCN).[3]

Gradient Program:

Time (min) % B Flow (mL/min) Description
0.0 30 0.4 Initial equilibration
8.0 85 0.4 Linear ramp to elute hydrophobic isomers
10.0 85 0.4 Wash
10.1 30 0.4 Re-equilibration

| 13.0 | 30 | 0.4 | End |

Detection: UV at 254 nm (aromatic ring) and 280 nm (nitro-conjugation). Column Temp: 40°C.

System Suitability Criteria (Self-Validating):

  • Resolution (

    
    ):  > 2.0 between Target and nearest impurity (usually the dibromo analog).
    
  • Tailing Factor (

    
    ):  0.9 < 
    
    
    
    < 1.2 (Critical for amine-containing compounds).
Protocol B: Quantitative NMR (qNMR) (The Absolute Truth)

Rationale: qNMR is non-destructive and provides purity defined by the molar ratio of protons. It eliminates the need for "Relative Response Factors" (RRF) required in HPLC.[4]

Instrument: 400 MHz (minimum) NMR Spectrometer (Bruker Avance or equivalent). Solvent: DMSO-ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 (Prevents aggregation and ensures solubility of nitroanilines).
Internal Standard (IS):  Maleic Acid (Traceable, high purity).
  • Why Maleic Acid? Its singlet appears at ~6.3 ppm, a clean region free from the aromatic protons of the nitroaniline target.

Procedure:

  • Weighing: Accurately weigh ~10 mg of Sample (

    
    ) and ~5 mg of Internal Standard (
    
    
    
    ) into the same vial. Use a microbalance (readability 0.001 mg).
  • Dissolution: Add 0.6 mL DMSO-

    
    . Vortex until fully dissolved.
    
  • Acquisition Parameters:

    • Pulse Angle: 90°

    • Relaxation Delay (

      
      ): 60 seconds (Critical: Must be 
      
      
      
      to ensure full relaxation for quantification).
    • Scans: 16 or 32.

    • Temperature: 298 K.

Integration Strategy:

  • Target Signal: Integrate the aromatic proton H5 (ortho to Nitro group). It will appear as a doublet around

    
     8.0–8.3 ppm. (Integral = 
    
    
    
    , Number of protons
    
    
    ).
  • IS Signal: Integrate the Maleic Acid vinylic protons at

    
     6.3 ppm. (Integral = 
    
    
    
    , Number of protons
    
    
    ).

Calculation:



Where 

is Molecular Weight and

is purity of the Internal Standard.

Part 3: Visualization of Workflows

Analytical Decision Tree

This diagram guides the researcher on which method to deploy based on the stage of development.

AnalyticalStrategy Start Sample Received: 2-Bromo-4-isopropyl-6-nitroaniline Goal Define Analytical Goal Start->Goal RoutineQC Routine Batch Release (High Throughput) Goal->RoutineQC Production Support RefStd Reference Standard Characterization Goal->RefStd CoA Generation Unknowns Unknown Impurity Identification Goal->Unknowns R&D Troubleshooting HPLC Method A: RP-HPLC (UV) Quantify known impurities RoutineQC->HPLC RefStd->HPLC Cross-Validation qNMR Method B: qNMR Determine Absolute Purity RefStd->qNMR LCMS Method C: UHPLC-MS/MS Elucidate Structure Unknowns->LCMS qNMR->HPLC Calibrate Standards

Caption: Decision matrix for selecting between HPLC, qNMR, and MS based on the analytical objective (Routine QC vs. Absolute Certification).

Impurity Origin Pathway

Understanding where impurities originate allows for better chromatographic tracking.

ImpurityMap SM Starting Material: 4-Isopropylaniline Step1 Step 1: Nitration (HNO3/H2SO4) SM->Step1 Step2 Step 2: Bromination (NBS or Br2) Step1->Step2 Imp1 Impurity: 2,6-Dinitro analog (Over-nitration) Step1->Imp1 Excess HNO3 Target TARGET: 2-Bromo-4-isopropyl- 6-nitroaniline Step2->Target Imp2 Impurity: 2,6-Dibromo analog (Over-bromination) Step2->Imp2 Excess Br2 Imp3 Impurity: Regioisomer (Positional scramble) Step2->Imp3 Migration

Caption: Synthetic pathway highlighting the origin of critical impurities (Dinitro and Dibromo analogs) that must be resolved by the analytical method.

References

  • Zhao, S., et al. (2019).[5] Separation of positional isomers of nitroaniline using mixed-mode stationary phases. ResearchGate. Retrieved from [Link]

  • ResolveMass Laboratories. (2025). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained. Retrieved from [Link]

Sources

Reactivity comparison of bromo-nitroanilines in dye synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Reactivity Comparison of Bromo-Nitroanilines in Azo Dye Synthesis: A Technical Guide

Introduction Bromo-nitroanilines (BNAs) are critical building blocks in the synthesis of advanced azo dyes, pigments, and nonlinear optical (NLO) materials[1]. The strategic placement of a highly electronegative nitro group (-M, -I) and a polarizable bromine atom (+M, -I) on an aniline core creates a highly tunable "push-pull" electronic architecture[2]. For drug development professionals and materials scientists, selecting the correct BNA isomer dictates not only the bathochromic shift of the final chromophore but also the kinetic parameters of the synthesis[3]. This guide objectively compares the reactivity of key BNA isomers, providing mechanistic insights and self-validating experimental protocols.

Mechanistic Causality in Reactivity

Amine Basicity and Diazotization Kinetics The basicity of the primary amine is heavily dictated by the regiochemistry of the electron-withdrawing nitro group. In isomers like 2-bromo-4-nitroaniline and 4-bromo-2-nitroaniline, the nitro group significantly depletes the electron density of the amine via resonance[4]. Consequently, standard aqueous diazotization (using NaNO₂ and dilute HCl) is kinetically sluggish and often fails. These weakly basic amines require extremely acidic conditions, utilizing nitrosyl sulfuric acid (NO⁺HSO₄⁻) to force the electrophilic nitrosation step[4][5].

Diazonium Electrophilicity and Azo Coupling There is an inverse relationship between the basicity of the parent amine and the electrophilicity of the resulting diazonium salt. The diazonium cations derived from BNAs are exceptionally potent electrophiles[5]. This high reactivity facilitates rapid electrophilic aromatic substitution (azo coupling) even with moderately activated electron-rich arenes (e.g., N,N-diethylaniline or resorcinol)[3][6]. However, this extreme electrophilicity also makes the diazonium salts highly susceptible to premature thermal degradation (e.g., hydrolysis to phenols), necessitating strict thermal control (0–5 °C)[7].

Comparative Performance Data

The following table summarizes the reactivity profiles of three common BNA isomers used in dye synthesis:

IsomerElectronic & Steric ProfileRequired Diazotization ReagentDiazonium ElectrophilicityTypical Coupling Yield
2-Bromo-4-nitroaniline Strong para -M effect from -NO₂; moderate ortho steric hindrance from -Br[6].Nitrosyl Sulfuric AcidVery High90–95%
4-Bromo-2-nitroaniline Strong ortho -M effect from -NO₂; high steric hindrance at the amine[2].Nitrosyl Sulfuric AcidVery High85–92%
2,6-Dibromo-4-nitroaniline Extreme steric encumbrance (ortho, ortho); strong para -M effect[8].Nitrosyl Sulfuric Acid (Extended Time)Extremely High98–99% (with highly reactive couplers)[8]

Visualizing the Synthetic Logic

MechanisticWorkflow A Bromo-Nitroaniline (Weakly Basic Amine) B Nitrosyl Sulfuric Acid (NO+ HSO4-) A->B Protonation & Nitrosation C Diazonium Cation (Strong Electrophile) B->C -H2O (0-5 °C) D Electrophilic Aromatic Substitution C->D Electrophilic Attack F Target Azo Dye (Push-Pull Chromophore) D->F Deprotonation & Azo Linkage E Coupling Component (Electron-Rich Arene) E->D Nucleophilic Attack

Mechanistic workflow of bromo-nitroaniline diazotization and azo coupling.

Standardized Experimental Protocols

As a self-validating system, the following protocols incorporate built-in chemical checks to ensure high-fidelity synthesis.

Protocol 1: Preparation of BNA Diazonium Salt via Nitrosyl Sulfuric Acid

  • Acidic Dissolution: Dissolve 0.1 mol of the selected bromo-nitroaniline in 50 mL of concentrated H₂SO₄. Causality: Concentrated acid ensures complete protonation of the weakly basic amine, preventing the formation of unreactive diazoamino coupling byproducts[4].

  • Nitrosyl Generation: In a separate flask, slowly add 0.105 mol of sodium nitrite to 30 mL of cold concentrated H₂SO₄ (maintaining <10 °C) to generate nitrosyl sulfuric acid in situ[4].

  • Nitrosation: Slowly add the BNA solution to the nitrosyl sulfuric acid under vigorous stirring, maintaining the temperature strictly between 0–5 °C. Causality: Strict thermal control prevents the highly unstable diazonium cation from decomposing into a phenolic byproduct and releasing nitrogen gas[7].

  • Validation (Self-Check): After 2 hours of stirring, test the mixture with starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid (indicating complete diazotization). Quench the excess NO⁺ by adding a small amount of sulfamic acid until the starch-iodide test is negative. This prevents oxidative side reactions during the subsequent coupling phase.

Protocol 2: Azo Coupling Reaction

  • Nucleophile Preparation: Dissolve 0.1 mol of the coupling component (e.g., resorcinol or N,N-diethylaniline) in a suitable solvent (dilute acid for amines, dilute alkali for phenols)[4][6].

  • Electrophilic Attack: Slowly add the cold diazonium salt solution to the coupling component under vigorous stirring at 0–5 °C.

  • pH Adjustment: Carefully adjust the pH using sodium acetate to buffer the system (pH 4–5 for amine couplers, pH 8–9 for phenolic couplers). Causality: The coupling rate is highly pH-dependent. Buffering maximizes the concentration of the active nucleophilic species (free amine or phenoxide) without converting the highly electrophilic diazonium salt into an unreactive diazotate[4][5].

  • Isolation: Stir for an additional 2 hours. Filter the precipitated "push-pull" azo dye, wash extensively with cold water to remove acid residues, and purify via recrystallization from ethanol.

References

  • A Comparative Guide to 2-Bromo-N,N-diethyl-4-nitroaniline and 2-Chloro-N,N-diethyl | Source: Benchchem | 3

  • 6-Bromo-2,3-dimethyl-4-nitroaniline|CAS 860570-23-6 | Source: Benchchem | 1

  • Synthetic method of 2,6-dibromo-4-nitroaniline diazosalt | Source: Google Patents | 8

  • Synthesis, Characterization and unusual dielectric Behaviour of λ-Shaped Mesogenic Homologous Series With Polar Substituents | Source: NepJOL | 6

  • 4-Bromo-2-nitroaniline | 875-51-4 | Source: Benchchem | 2

  • CHAPTER 3: Azo Dyes and Pigments | Source: The Royal Society of Chemistry | 4

  • Classifications, properties, recent synthesis and applications of azo dyes | Source: PMC / NIH | 5

  • Selectivity engineering of the diazotization reaction in a continuous flow reactor | Source: ResearchGate | 7

Sources

Evaluating the Efficacy of 2-Bromo-4-isopropyl-6-nitroaniline as a Synthetic Building Block

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and materials science, the selection of highly functionalized aromatic building blocks dictates the efficiency of downstream library generation. 2-Bromo-4-isopropyl-6-nitroaniline (CAS 1309963-10-7) emerges as a premium scaffold, characterized by a "push-pull" electronic architecture driven by its electron-donating amine and electron-withdrawing nitro groups (1)[1]. This guide objectively evaluates its structural advantages, compares it against simpler analogs, and provides validated, self-monitoring protocols for its utilization in complex synthesis.

Structural & Electronic Profiling (The "Why")

The efficacy of 2-Bromo-4-isopropyl-6-nitroaniline lies in the strategic positioning of its functional groups, which allows for orthogonal reactivity:

  • The Halogen Handle (C2): The bromine atom is primed for transition-metal-catalyzed carbon-carbon and carbon-heteroatom bond formations. It serves as an excellent substrate for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, enabling rapid molecular diversification (2)[2].

  • The Nitro Group (C6): Positioned ortho to the primary amine, the nitro group can be chemoselectively reduced to yield an o-phenylenediamine derivative. This is a critical intermediate for the cyclization into benzimidazoles, quinoxalines, and other bioactive heterocycles (3)[3].

  • The Isopropyl Differentiator (C4): Unlike standard methyl-substituted analogs, the bulky isopropyl group introduces significant steric shielding and lipophilicity. This structural feature is deliberately chosen to enhance the membrane permeability (LogP) and metabolic stability of the final pharmaceutical candidate.

Comparative Efficacy Analysis

To objectively assess its performance, we must benchmark 2-Bromo-4-isopropyl-6-nitroaniline against its lower-molecular-weight alternatives. The table below summarizes the quantitative and qualitative differences that dictate building block selection.

Building Block CAS Number C4 Substituent Steric Bulk (A-value, kcal/mol) Estimated LogP Primary Synthetic Utility
2-Bromo-6-nitroaniline 59255-95-7-H0.00~2.1Baseline scaffold for unsubstituted benzimidazoles (4)[4].
2-Bromo-4-methyl-6-nitroaniline 827-24-7-CH₃1.70~2.6Introduction of moderate lipophilicity and electron density (5)[5].
2-Bromo-4-isopropyl-6-nitroaniline 1309963-10-7-CH(CH₃)₂2.15~3.4High steric shielding, enhanced membrane permeability.

Synthetic Divergence & Workflow Visualization

The true value of this building block lies in its synthetic divergence. The diagram below maps the logical pathways for functionalizing the core structure.

G A 2-Bromo-4-isopropyl- 6-nitroaniline B Suzuki-Miyaura Coupling A->B Pd(dppf)Cl2, Base R-B(OH)2 C Chemoselective Nitro Reduction A->C Fe, NH4Cl EtOH/H2O F Buchwald-Hartwig Amination A->F Pd2(dba)3, Ligand Amine D Biaryl Intermediate (C-C Bond) B->D E o-Phenylenediamine Derivative C->E G N-Aryl/Alkyl Derivative F->G

Fig 1: Synthetic divergence of 2-Bromo-4-isopropyl-6-nitroaniline via coupling and reduction.

Validated Experimental Protocols

To ensure high reproducibility, the following protocols are designed as self-validating systems, explaining the mechanistic causality behind each experimental choice.

Protocol A: Suzuki-Miyaura Cross-Coupling

Objective: Form a C-C bond at the C2 position while tolerating the free amine and nitro groups.

  • Causality: The steric bulk of the para-isopropyl group and the ortho-nitro group necessitates a highly active palladium catalyst. Pd(dppf)Cl₂ is selected because the large bite angle of the dppf ligand facilitates the challenging transmetalation step. The biphasic 1,4-Dioxane/H₂O system ensures optimal solubility of both the lipophilic aniline and the inorganic base.

  • Procedure:

    • Charge a Schlenk flask with 2-Bromo-4-isopropyl-6-nitroaniline (1.0 eq), arylboronic acid (1.2 eq), and Pd(dppf)Cl₂ (0.05 eq).

    • Add a degassed mixture of 1,4-Dioxane and 2M aqueous K₃PO₄ (3.0 eq) in a 4:1 ratio.

    • Heat the biphasic mixture to 90°C for 12 hours under a nitrogen atmosphere.

    • Self-Validation Check: The reaction progress is marked by a shift from a deep yellow solution to a dark amber mixture with palladium black precipitation. TLC (Hexanes/EtOAc 3:1) will reveal the consumption of the highly non-polar starting material and the appearance of a more polar, UV-active biaryl spot.

    • Cool to room temperature, extract with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

Protocol B: Chemoselective Nitro Reduction

Objective: Reduce the C6 nitro group to a primary amine without cleaving the C2 bromine atom.

  • Causality: Standard catalytic hydrogenation (e.g., Pd/C, H₂) poses a severe risk of competitive hydrodehalogenation at the C-Br bond. Utilizing Iron powder and NH₄Cl provides a chemoselective, mild single-electron transfer (SET) reduction pathway that exclusively targets the nitro group, preserving the critical halogen handle for downstream functionalization (3)[3].

  • Procedure:

    • Dissolve the brominated nitroaniline in an EtOH/H₂O (3:1) solvent mixture.

    • Add Iron powder (5.0 eq) and NH₄Cl (5.0 eq).

    • Reflux the suspension vigorously at 80°C for 4 hours.

    • Self-Validation Check: Complete reduction is visually confirmed by the transition from an orange suspension to a pale yellow/brownish solution. The resulting diamine will stain intensely with ninhydrin on a TLC plate, confirming the presence of the newly formed primary amine.

    • Filter the hot mixture through a tightly packed Celite pad to remove finely dispersed iron oxides (crucial to prevent intractable emulsions).

    • Concentrate the filtrate, extract with DCM, wash with saturated NaHCO₃, and evaporate to yield the o-phenylenediamine derivative.

References

  • 1309963-10-7 | 2-Bromo-4-isopropyl-6-nitroaniline Source: ChemScene URL:1

  • 827-24-7 | 2-Bromo-4-methyl-6-nitroaniline Source: BLD Pharm URL:5

  • 3-Bromo-5-fluoro-N-methyl-2-nitroaniline (Cross-Coupling Applications) Source: Benchchem URL:2

  • 6-Bromo-2,3-dimethyl-4-nitroaniline (Nitro Reduction & Heterocycle Synthesis) Source: Benchchem URL:3

  • 2-BROMO-6-NITROANILINE Synthesis Source: ChemicalBook URL:4

Sources

Comparative Guide: Catalytic Strategies for the Synthesis of 2-Bromo-4-isopropyl-6-nitroaniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Target Molecule: 2-Bromo-4-isopropyl-6-nitroaniline (CAS: 1309963-10-7) Primary Application: Key intermediate in the synthesis of agrochemicals (herbicides) and second-generation corticotropin-releasing factor (CRF) antagonists. Synthesis Challenge: The primary difficulty lies in the regioselective functionalization of the 4-isopropylaniline core. Achieving specific 2,6-disubstitution while avoiding poly-halogenation or oxidation of the isopropyl group requires precise catalytic control.

This guide evaluates three distinct catalytic methodologies for the synthesis of 2-Bromo-4-isopropyl-6-nitroaniline, moving from traditional stoichiometric approaches to advanced green catalytic systems.

Retrosynthetic Analysis & Reaction Pathways

The synthesis typically proceeds from 4-isopropylaniline (Cumidine) . Two primary pathways exist based on the order of functionalization.

Pathway Logic
  • Route A (Bromination

    
     Nitration):  Preferred for regiocontrol. The amino group directs the first electrophile (
    
    
    
    ) to the ortho position. The subsequent nitration is directed to the remaining ortho position by the strong amino director, reinforced by the steric blocking of the para position.
  • Route B (Nitration

    
     Bromination):  Feasible but riskier. Nitration of alkyl anilines can lead to oxidation of the alkyl chain or complex mixtures if not carefully controlled.
    

Retrosynthesis Target Target: 2-Bromo-4-isopropyl-6-nitroaniline Start Starting Material: 4-Isopropylaniline InterA Intermediate A: 2-Bromo-4-isopropylaniline Start->InterA Bromination (Regioselective) InterB Intermediate B: 2-Nitro-4-isopropylaniline Start->InterB Nitration (Mixed Acid) InterA->Target Nitration (Ortho-directed) InterB->Target Bromination

Figure 1: Retrosynthetic pathways for 2-Bromo-4-isopropyl-6-nitroaniline.

Comparative Study of Catalytic Methods

We analyze three methodologies based on yield, regioselectivity, and environmental impact (E-Factor).

Method A: Traditional Lewis Acid Catalysis ( )

Mechanism: Classical Electrophilic Aromatic Substitution (SEAr). Reagents: Elemental Bromine (


), Iron(III) Bromide (

) or Acetic Acid (

). Pros: Well-established, low raw material cost. Cons: Handling of hazardous liquid bromine; low atom economy (50% of Br ends up as HBr waste); potential for over-bromination (dibromo byproducts).
Method B: Oxidative Bromination ( or )

Mechanism: In situ generation of hypobromous acid (


) or bromonium species (

) using an oxidant. Catalyst: Molybdate (

) or Tungstate (

). Pros: High atom economy (near 100% Br utilization); water is the only byproduct; mild conditions. Cons: Requires careful temperature control to prevent oxidation of the isopropyl group.
Method C: Heterogeneous Solid Acid Catalysis ( or )

Mechanism: Surface-mediated activation of N-Bromosuccinimide (NBS). Catalyst: Silica Gel (


) or H-Beta Zeolite.
Pros:  Excellent regioselectivity due to pore confinement (shape selectivity); easy catalyst recovery; solvent-free options available.
Cons:  Higher cost of NBS compared to 

; solid handling required on scale.
Performance Comparison Table
FeatureMethod A: Traditional (

)
Method B: Oxidative (

)
Method C: Heterogeneous (

)
Catalyst None (or

)
Ammonium Molybdate /

Silica Gel / Zeolite
Yield (Step 1) 75 - 82%92 - 96%88 - 94%
Regioselectivity Moderate (85:15 mono:di)High (>98% mono)Excellent (>99% mono)
Atom Economy Low (HBr waste)High (Water byproduct)Moderate (Succinimide waste)
E-Factor High (>5)Low (<1)Medium (2-3)
Scalability High (Batch)High (Batch/Flow)Medium (Filtration needed)

Detailed Experimental Protocols

Protocol 1: Oxidative Bromination (Recommended for Green Chemistry)

Based on modified procedures for deactivated anilines [1, 2].

Objective: Synthesis of 2-Bromo-4-isopropylaniline (Intermediate).

  • Setup: Charge a 250 mL round-bottom flask with 4-isopropylaniline (13.5 g, 100 mmol) and Ammonium Molybdate (catalytic, 1 mmol) in Acetic Acid (50 mL).

  • Bromide Addition: Add Potassium Bromide (KBr) (11.9 g, 100 mmol).

  • Oxidant Feed: Dropwise add 30% Hydrogen Peroxide (

    
    )  (12 mL, 110 mmol) over 30 minutes. Maintain temperature at 20–25°C using a water bath. Exotherm control is critical to prevent side-chain oxidation.
    
  • Reaction: Stir for 2–3 hours. Monitor by TLC (Hexane:EtOAc 8:2).

  • Workup: Pour mixture into ice water (200 mL). The product precipitates as a solid or oil.

  • Purification: Extract with Ethyl Acetate, wash with sodium thiosulfate (to remove trace

    
    ), dry over 
    
    
    
    , and concentrate.
  • Yield: Expect ~20 g (93%) of light brown oil/solid.

Protocol 2: Nitration of 2-Bromo-4-isopropylaniline

Standard regioselective nitration [3].

  • Protection (Optional but recommended): Convert the amine to acetamide using Acetic Anhydride if direct nitration yields tars. However, for this specific substrate, careful direct nitration is often possible due to the deactivating effect of the bromine.

  • Acid Mixture: Dissolve 2-Bromo-4-isopropylaniline (10 g) in concentrated

    
     (40 mL) at 0–5°C.
    
  • Nitration: Add a mixture of

    
     (1.1 eq) and 
    
    
    
    dropwise, keeping Temp < 10°C.
  • Quench: Pour onto crushed ice. The yellow precipitate is 2-Bromo-4-isopropyl-6-nitroaniline .

  • Recrystallization: Ethanol or Isopropanol.

Mechanistic Insight: Catalytic Cycle

The oxidative bromination (Method B) offers the best balance of yield and safety. The diagram below illustrates the Molybdate-catalyzed activation of Hydrogen Peroxide to generate the electrophilic bromine species.

CatalyticCycle Mo_cat Mo(VI) Catalyst Peroxo Peroxo-Mo Species Mo_cat->Peroxo + H2O2 - H2O Br_active Active Br+ (Electrophile) Peroxo->Br_active + KBr/H+ Product 2-Bromo-4-isopropyl- aniline Br_active->Product + Substrate Substrate 4-Isopropylaniline Product->Mo_cat Regeneration

Figure 2: Molybdate-catalyzed oxidative bromination cycle. The catalyst activates peroxide to transfer oxygen to bromide, generating the active electrophile in situ.

Critical Analysis & Troubleshooting

Regioselectivity Issues
  • Problem: Formation of 2,6-dibromo-4-isopropylaniline during Step 1.

  • Cause: Excess brominating agent or high temperature.

  • Solution: Use Method B (Oxidative) with stoichiometric control (1.0 eq of oxidant). The in situ generation prevents a high local concentration of

    
    .
    
Side Chain Oxidation
  • Problem: Oxidation of the isopropyl group to a tertiary alcohol or ketone.

  • Cause: Radical formation during nitration or high-temperature bromination.

  • Solution: Perform nitration at <10°C. Avoid radical initiators (light) during bromination.

Safety Note
  • Nitration: The nitration of halo-anilines can be exothermic. Ensure the substrate is fully dissolved in sulfuric acid before adding nitric acid to prevent "hot spots" and runaway reactions.

References

  • Regioselective oxidative bromination of anilines using potassium bromide and sodium perborate. Source: SciSpace. URL:[Link]

  • Green Process Development for the Preparation of 2,6-Dibromo-4-nitroaniline. (Analogous methodology). Source: ResearchGate.[1][2] URL:[Link]

  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis. Source: MDPI. URL:[Link]

Sources

Safety Operating Guide

2-Bromo-4-isopropyl-6-nitroaniline proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, ensuring the safe handling and compliant disposal of complex organic building blocks is just as critical as optimizing their synthetic yield. 2-Bromo-4-isopropyl-6-nitroaniline is a highly functionalized aromatic compound frequently utilized in drug development and materials science. However, its tri-functional nature—comprising a halogen (bromine), a potentially reactive nitro group, and a toxicophore (aniline)—creates specific logistical challenges for laboratory waste management.

This guide provides a comprehensive, self-validating operational plan for the proper disposal of 2-Bromo-4-isopropyl-6-nitroaniline, grounded in mechanistic chemistry and Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) standards.

Physicochemical & Hazard Profiling

Before designing a disposal workflow, we must analyze the quantitative data and hazard profile of the compound. The presence of the bromine atom strictly dictates its waste classification, while the nitroaniline core dictates its toxicological handling requirements.

Table 1: Chemical and Hazard Profile of 2-Bromo-4-isopropyl-6-nitroaniline

Property / MetricData
CAS Number 1309963-10-7
Molecular Formula C9H11BrN2O2
Molecular Weight 259.10 g/mol
Waste Classification Halogenated Organic Waste (RCRA Regulated)
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation)
Precautionary Codes P261, P280, P301+P312, P302+P352, P305+P351+P338

Mechanistic Rationale for Disposal Protocols

In laboratory safety, protocols must be driven by causality, not just compliance. The disposal strategy for 2-Bromo-4-isopropyl-6-nitroaniline is governed by three mechanistic factors:

  • The Halogen Penalty (Bromine): Brominated organics cannot be processed in standard non-halogenated waste streams. If incinerated at lower temperatures, brominated compounds can undergo incomplete combustion, forming highly toxic brominated dioxins and furans. Therefore, this waste must be directed to specialized high-temperature incinerators (>1000°C) equipped with alkaline scrubbers to neutralize the corrosive hydrogen bromide (HBr) gas generated during destruction[1].

  • Nitro Group Reactivity: The nitro group (-NO₂) acts as a strong electron-withdrawing group. In waste carboys, mixing nitroaromatics with incompatible strong reducing agents or concentrated bases can lead to dangerous exothermic reactions. Segregation is paramount.

  • Aniline Toxicity: Anilines are known hematotoxins. Even trace amounts in laboratory waste require strict adherence to RCRA toxicity characteristics to prevent environmental leaching and groundwater contamination[2].

Step-by-Step Disposal Methodology

To ensure absolute safety and regulatory compliance, implement the following step-by-step methodology for the disposal of 2-Bromo-4-isopropyl-6-nitroaniline and its associated reaction mixtures.

Step 1: Point-of-Generation Segregation
  • Action: Immediately segregate all liquid and solid waste containing this compound into designated "Halogenated Organic Waste" containers.

  • Validation: Verify that the waste container is made of chemically compatible material (e.g., High-Density Polyethylene - HDPE). Never mix this waste with strong oxidizers (e.g., peroxides, nitric acid) or non-halogenated solvent waste (e.g., pure acetone or ethanol), as this inflates disposal costs and introduces reactivity risks.

Step 2: Satellite Accumulation Area (SAA) Staging
  • Action: Transfer the sealed waste container to your laboratory's Satellite Accumulation Area (SAA).

  • Validation: Under the 3, the container must be explicitly labeled with the words "Hazardous Waste" and include a clear indication of the hazard (e.g., "Toxic, Halogenated")[3]. Ensure the SAA does not exceed the regulatory limit of 55 gallons of hazardous waste[3]. The container must remain closed at all times except when actively adding waste[2].

Step 3: Spill Response and Decontamination
  • Action: In the event of a localized spill, do not use combustible materials (like standard paper towels) to absorb concentrated nitroaromatics.

  • Validation: Use an inert, non-combustible absorbent material (e.g., vermiculite or a commercial spill kit pad). Sweep the absorbed material using non-sparking tools, place it in a heavy-duty hazardous waste bag, and label it as solid halogenated toxic waste.

Step 4: Lab-Packing and Vendor Manifesting
  • Action: Coordinate with your Environmental Health and Safety (EHS) department to transfer the waste from the SAA to the Central Accumulation Area (CAA) before the regulatory time limit expires (typically 90 to 180 days, depending on your facility's generator status)[4].

  • Validation: Ensure the waste is manifested correctly for a licensed RCRA vendor. The vendor will perform "lab-packing" and transport the material to a permitted incineration facility[3].

Operational Workflow Visualization

The following diagram illustrates the logical lifecycle of 2-Bromo-4-isopropyl-6-nitroaniline waste, validating the necessity of each logistical step from generation to final environmental release.

DisposalWorkflow Gen Waste Generation 2-Bromo-4-isopropyl-6-nitroaniline Seg Segregation Halogenated Organic Waste Gen->Seg Collect SAA Satellite Accumulation Area Max 55 Gal, Labeled, Closed Seg->SAA Store Trans Licensed RCRA Vendor Transport & Manifesting SAA->Trans < 180 days Inc High-Temp Incineration (>1000°C) Trans->Inc Destroy Scrub Alkaline Scrubber Neutralizes HBr & NOx Inc->Scrub Exhaust Gas Disp Safe Environmental Release Ash Landfill Scrub->Disp Cleaned

Lifecycle of 2-Bromo-4-isopropyl-6-nitroaniline waste from generation to safe destruction.

Regulatory Compliance & Continuous Improvement

Maintaining a pristine laboratory environment requires continuous auditing of your waste streams. The 1 emphasizes that laboratory management must designate responsible individuals to review RCRA guidelines routinely[1]. Implementing a computer-based chemical inventory system not only prevents the over-purchasing of hazardous materials like 2-Bromo-4-isopropyl-6-nitroaniline but also streamlines the tracking of waste accumulation times, ensuring your facility remains audit-ready and environmentally responsible[4].

References

  • ASTM International. "D4447 Standard Guide for Disposal of Laboratory Chemicals and Samples". [Link]

  • Case Western Reserve University. "RCRA | Environmental Health and Safety - Satellite Accumulation of Wastes". [Link]

  • Lab Manager. "Hazardous Waste Management in the Laboratory".[Link]

  • Medical Laboratory Management. "Laboratory Waste Management: The New Regulations". [Link]

Sources

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